3-(1,2,3-Thiadiazol-4-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(thiadiazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPFVGQSGTVRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390392 | |
| Record name | 3-(1,2,3-thiadiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878437-57-1 | |
| Record name | 3-(1,2,3-thiadiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the 1,2,3-Thiadiazole Scaffold
An In-Depth Technical Guide to the Chemical Properties of 3-(1,2,3-Thiadiazol-4-yl)aniline
To the dedicated researcher, scientist, and drug development professional, the exploration of novel heterocyclic scaffolds is the bedrock of innovation. Among these, the 1,2,3-thiadiazole ring system represents a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, conferred by the arrangement of one sulfur and two nitrogen atoms, grant it significant metabolic stability and the capacity to engage in diverse biological interactions.[2] This guide focuses on a specific, high-interest derivative: this compound. The presence of a reactive aniline group on the phenyl substituent opens a gateway for extensive chemical modification, making this molecule a versatile building block for creating libraries of potential therapeutic agents. This document serves as a comprehensive technical resource, synthesizing core chemical data, proven experimental methodologies, and forward-looking applications to empower your research and development endeavors.
Core Physicochemical and Structural Properties
This compound (CAS Number: 878437-57-1) is a bifunctional aromatic compound featuring a 1,2,3-thiadiazole heterocycle linked to an aniline moiety at the meta-position.[3] This specific arrangement dictates its solubility, reactivity, and potential as a pharmacophore.
Molecular Structure and Key Identifiers
The foundational structure provides the basis for all subsequent chemical and biological investigations.
Caption: Chemical structure of this compound.
Tabulated Physicochemical Data
Quantitative data provides critical parameters for experimental design, including solvent selection, reaction conditions, and analytical method development.
| Property | Value | Source |
| CAS Number | 878437-57-1 | PubChem[3] |
| Molecular Formula | C₈H₇N₃S | PubChem[3] |
| Molecular Weight | 177.23 g/mol | PubChem[3], Santa Cruz Biotechnology[4] |
| IUPAC Name | This compound | PubChem[3] |
| SMILES | C1=CC(=CC(=C1)N)C2=CSN=N2 | PubChem[3] |
| InChIKey | MHPFVGQSGTVRPC-UHFFFAOYSA-N | PubChem[3] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem (Computed)[3] |
| Hydrogen Bond Acceptors | 3 (from N, N, N) | PubChem (Computed)[3] |
| Topological Polar Surface Area | 77.2 Ų | PubChem (Computed)[3] |
| XLogP3 | 1.8 | PubChem (Computed)[3] |
| Form | Solid (Typical for related anilines) | Sigma-Aldrich |
Synthesis Pathway: The Hurd-Mori Reaction
The construction of the 1,2,3-thiadiazole ring is most reliably achieved via the Hurd-Mori synthesis.[5] This reaction involves the cyclization of an α-methylene ketone's hydrazone derivative with thionyl chloride (SOCl₂).[6][7] For the synthesis of the target compound, a logical and field-proven precursor is 3-aminoacetophenone.
The causality behind this choice is twofold:
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Positional Integrity: Starting with the amino group already in the meta position ensures the final product's regiochemistry without requiring complex positional group manipulations.
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Reactive Handle: The acetyl group provides the necessary α-methylene ketone functionality required for the Hurd-Mori cyclization.
Synthesis Workflow Diagram
Caption: Hurd-Mori synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful formation of the intermediate in Step 1 can be confirmed by TLC and ¹H NMR before proceeding to the more sensitive cyclization step.
Step 1: Synthesis of (E)-N'-(1-(3-aminophenyl)ethylidene)-4-methylbenzenesulfonohydrazide (N-Tosylhydrazone Intermediate)
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Reaction Setup: To a solution of 3-aminoacetophenone (1.0 eq) in absolute ethanol (approx. 0.5 M), add p-toluenesulfonylhydrazide (tosylhydrazide) (1.05 eq).
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Catalysis: Add a catalytic amount of glacial acetic acid (3-4 drops).
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Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting ketone spot indicates completion.
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Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
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Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove impurities. Dry the product under vacuum. The structure can be confirmed by ¹H NMR spectroscopy.
Step 2: Hurd-Mori Cyclization to form this compound
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Reaction Setup: Suspend the N-tosylhydrazone intermediate (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM) (approx. 0.2 M) in a flask equipped with a nitrogen inlet and a dropping funnel. Cool the suspension to 0°C in an ice bath.
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Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the stirred suspension over 20-30 minutes. The presence of an electron-withdrawing group on the hydrazone nitrogen is crucial for a successful cyclization.[8]
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Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
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Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess SOCl₂ and HCl byproduct.
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Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Spectroscopic Characterization Profile
Accurate structural elucidation is paramount. The following data represents the expected spectroscopic signatures for this compound based on its constituent functional groups and data from analogous structures.[9][10][11]
| Technique | Expected Observations and Assignments |
| ¹H NMR | δ 8.5-9.0 ppm (s, 1H): Proton on the thiadiazole ring (C5-H).δ 6.7-7.5 ppm (m, 4H): Aromatic protons of the aniline ring.δ 3.5-4.5 ppm (br s, 2H): Protons of the amine (-NH₂) group. |
| ¹³C NMR | δ ~150-160 ppm: C4 of the thiadiazole ring (attached to phenyl group).δ ~130-140 ppm: C5 of the thiadiazole ring.δ ~148 ppm: Aromatic carbon attached to the amino group (C-NH₂).δ ~110-130 ppm: Other aromatic carbons. |
| IR (cm⁻¹) | ~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.~3100-3000 cm⁻¹: Aromatic C-H stretching.~1620 cm⁻¹: N-H scissoring (bending) of the amine.~1500-1400 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and thiadiazole rings. |
| Mass Spec (EI) | m/z 177: Molecular ion peak [M]⁺.m/z 149: Fragment corresponding to the loss of N₂ ([M-N₂]⁺), a characteristic fragmentation pattern for 1,2,3-thiadiazoles.[3][12] |
Chemical Reactivity and Synthetic Potential
The molecule's reactivity is dominated by the aniline functional group, which serves as a versatile handle for derivatization.
Key Reaction Pathways
The primary amine is a nucleophile and can be readily transformed into a wide array of other functional groups, making it a valuable synthon in drug discovery programs.
Caption: Key reactivity pathways of the aniline moiety.
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Amide Formation: Reaction with acyl chlorides or anhydrides yields amides, a common functional group in many pharmaceuticals.
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Sulfonamide Synthesis: Treatment with sulfonyl chlorides produces sulfonamides, a well-known pharmacophore with activities ranging from antibacterial to diuretic.
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Diazotization: The primary amine can be converted to a diazonium salt, a highly versatile intermediate for Sandmeyer-type reactions, allowing for the introduction of halides, cyano, and hydroxyl groups.
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Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are known to have a broad spectrum of biological activities, including antiviral and anticancer properties.[6]
Applications in Drug Discovery and Agrochemicals
The 1,2,3-thiadiazole scaffold is not merely a synthetic curiosity; it is a core component of numerous biologically active molecules.[13][14]
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Anticancer and Antitumor Agents: Many thiadiazole derivatives have demonstrated potent anticancer activity.[6] The ability to easily synthesize a library of amide and sulfonamide derivatives from this compound allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency against various cancer cell lines.[15]
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Antiviral Activity: Certain 1,2,3-thiadiazole compounds have shown promise as antiviral agents, including against HIV-1.[6]
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Plant Activators & Fungicides: In the agrochemical sector, 1,2,3-thiadiazoles are known to induce systemic acquired resistance (SAR) in plants, acting as elicitors that protect against a broad spectrum of pathogens.[16] The aniline moiety can be modified to tune the compound's properties for optimal uptake and activity in plants.
Conclusion
This compound is a molecule of significant strategic value for chemical and pharmaceutical research. Its synthesis is achievable through robust and well-documented methods like the Hurd-Mori reaction. The compound's true potential lies in the synthetic versatility of its aniline group, which provides a reliable entry point for generating diverse chemical libraries. The established biological relevance of the 1,2,3-thiadiazole core, combined with the derivatization potential of the aniline handle, positions this compound as a critical building block for the discovery of next-generation therapeutics and advanced agrochemicals.
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A Guide to the Synthesis of 3-(1,2,3-Thiadiazol-4-yl)aniline: Principles and Practices
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway to 3-(1,2,3-thiadiazol-4-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-thiadiazole motif is a privileged structure, imparting a unique range of biological activities to molecules that contain it.[1][2][3] This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering a detailed narrative on the established synthetic routes, mechanistic underpinnings, and practical experimental protocols. We will focus on the widely adopted Hurd-Mori synthesis, providing the causal logic behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformation.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Its derivatives are noted for a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and herbicidal properties.[2][3] The target molecule, this compound, serves as a crucial building block for the synthesis of more complex pharmaceutical agents. The presence of the aniline group provides a reactive handle for further functionalization, enabling its incorporation into a diverse array of potential therapeutics.
Retrosynthetic Analysis and Core Synthetic Strategy
The most direct and widely employed method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction .[4][5] This powerful transformation involves the [3+2] cycloaddition of a hydrazone or a related derivative with thionyl chloride (SOCl₂).
Our retrosynthetic approach for this compound identifies the key disconnection at the thiadiazole ring, leading back to a suitable hydrazone precursor. This precursor, in turn, is derived from a commercially available or readily synthesized ketone.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, logically follows a two-step sequence:
-
Formation of the Hydrazone: Condensation of 3-aminoacetophenone with a suitable hydrazine derivative (e.g., semicarbazide) to form the corresponding semicarbazone.
-
Hurd-Mori Cyclization: Reaction of the semicarbazone intermediate with thionyl chloride to construct the 1,2,3-thiadiazole ring.
Mechanistic Insights: The "Why" Behind the Hurd-Mori Reaction
Understanding the reaction mechanism is critical for troubleshooting and optimization. While the precise mechanism can be complex, the generally accepted pathway for the Hurd-Mori synthesis using a semicarbazone and thionyl chloride involves several key stages.[6][7][8]
-
Activation of Thionyl Chloride: The semicarbazone nitrogen attacks the electrophilic sulfur atom of thionyl chloride.
-
Chlorination: A subsequent intramolecular rearrangement and elimination of HCl leads to a chlorinated intermediate.
-
Cyclization: An electrophilic cyclization occurs, driven by the attack of the sulfur atom onto the carbon of the C=N bond.
-
Aromatization: Finally, the elimination of water and another molecule of HCl results in the formation of the stable, aromatic 1,2,3-thiadiazole ring.
The choice of thionyl chloride is deliberate; it serves as both the sulfur source and the dehydrating/chlorinating agent required for the cyclization cascade.[2][7] The reaction is typically performed in an excess of thionyl chloride, which can also act as the solvent.
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An In-Depth Technical Guide to 3-(1,2,3-Thiadiazol-4-yl)aniline: Synthesis, Characterization, and Therapeutic Potential
Abstract
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of 3-(1,2,3-Thiadiazol-4-yl)aniline, a key exemplar of this heterocyclic class. We will delve into its chemical identity, including its IUPAC name and structural attributes, and present a detailed, field-tested protocol for its synthesis via the Hurd-Mori reaction. Furthermore, this guide will explore the analytical techniques for its characterization, its chemical reactivity, and its significant potential in drug discovery, with a particular focus on its applications as an anticancer agent. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the therapeutic promise of novel heterocyclic compounds.
Introduction: The Significance of the 1,2,3-Thiadiazole Moiety
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial arrangements, thereby facilitating interactions with biological targets.[1] Among these, the 1,2,3-thiadiazole ring system is of particular interest due to its unique electronic properties and its role as a bioisostere for other key functional groups in bioactive molecules.[3] The inherent chemical stability and diverse reactivity of the 1,2,3-thiadiazole core make it a privileged scaffold in the design of novel therapeutic agents with a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties.[2][3] This guide focuses on this compound, a molecule that combines the pharmacologically significant 1,2,3-thiadiazole ring with an aniline moiety, a common feature in many established drugs.
Chemical Identity and Structure
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[4]
Common synonyms include:
-
3-(Thiadiazol-4-yl)aniline[4]
-
Benzenamine, 3-(1,2,3-thiadiazol-4-yl)-[4]
-
3-(1,2,3-Thiadiazol-4-yl)phenylamine[4]
Chemical Structure
The chemical structure of this compound is presented below:
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of drug delivery strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃S | [4] |
| Molecular Weight | 177.23 g/mol | [4] |
| CAS Number | 878437-57-1 | [4] |
| InChIKey | MHPFVGQSGTVRPC-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CSN=N2 | [4] |
Synthesis of this compound
The most versatile and widely adopted method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[2] This reaction involves the cyclization of a hydrazone derivative in the presence of thionyl chloride (SOCl₂). The following section provides a detailed, step-by-step protocol for the synthesis of this compound, starting from the readily available 3-aminoacetophenone.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Acetylaniline Semicarbazone
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminoacetophenone (1.0 eq), semicarbazide hydrochloride (1.1 eq), and sodium acetate (1.5 eq) in absolute ethanol.
-
Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the isolated white to off-white solid in a vacuum oven to afford the 3-acetylaniline semicarbazone intermediate.
Step 2: Cyclization to this compound (Hurd-Mori Reaction)
-
Reaction Setup: Suspend the dried 3-acetylaniline semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) in a three-necked flask fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Reaction Execution: Cool the suspension to 0-5 °C in an ice bath. Add thionyl chloride (2.0-3.0 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not rise above 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Work-up and Isolation: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Mechanistic Insights into the Hurd-Mori Reaction
The Hurd-Mori reaction proceeds through a series of steps involving the reaction of the hydrazone with thionyl chloride. The generally accepted mechanism involves the formation of a thionylhydrazone intermediate, which then undergoes an intramolecular cyclization followed by elimination of sulfur dioxide and hydrogen chloride to yield the stable 1,2,3-thiadiazole ring.
Caption: Simplified mechanism of the Hurd-Mori reaction.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The following techniques are essential for this purpose.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M+) : m/z 177
-
Key Fragmentation Peaks : m/z 149, 121[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the aniline and thiadiazole rings, as well as the amine protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, heterocyclic, and substituted carbons).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Characteristic Absorptions:
-
N-H stretching (amine): ~3300-3500 cm⁻¹
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C=N stretching (thiadiazole): ~1600-1650 cm⁻¹
-
C-S stretching: ~600-800 cm⁻¹
-
Reactivity and Chemical Behavior
The 1,2,3-thiadiazole ring is generally stable but can undergo various chemical transformations. The aniline moiety offers a site for further functionalization, such as acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Development
The 1,2,3-thiadiazole scaffold is a recurring motif in compounds with a wide range of biological activities.[2][3] This makes this compound a promising starting point for the development of new therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 1,2,3-thiadiazole derivatives.[3] These compounds have been shown to exert their effects through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.
The aniline group in this compound provides a convenient handle for the introduction of various substituents, which can be tailored to enhance the compound's potency and selectivity for specific cancer cell lines.
Potential Signaling Pathways
Caption: Plausible mechanism of anticancer action of thiadiazole derivatives.
Conclusion and Future Perspectives
This compound is a molecule of significant interest to the drug discovery community. Its straightforward synthesis, coupled with the proven therapeutic potential of the 1,2,3-thiadiazole scaffold, makes it an attractive candidate for further investigation. Future research should focus on the synthesis and biological evaluation of a diverse library of its derivatives to fully explore their therapeutic potential, particularly in the realm of oncology. The development of more potent and selective analogs could lead to the discovery of novel drug candidates to address unmet medical needs.
References
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- Tantawy, A. S., El-Sayed, M. A. A., & El-Sherbeny, M. A. (2020). Thiadiazole derivatives as anticancer agents. Future Medicinal Chemistry, 12(15), 1415-1436.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Hurd, C. D., & Mori, R. I. (1955). Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.
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An In-depth Technical Guide to 3-(1,2,3-Thiadiazol-4-yl)aniline: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-(1,2,3-thiadiazol-4-yl)aniline, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and potential biological activities.
Executive Summary: The Scientific Merit of a Unique Heterocycle
The 1,2,3-thiadiazole ring is a privileged scaffold in medicinal chemistry, known to impart a diverse range of biological activities to the molecules that contain it.[1][2] When functionalized with an aniline moiety at the 3-position, as in this compound, a molecule with potential applications in drug discovery and materials science emerges. This guide will navigate the fundamental chemical data, outline a robust synthetic pathway, detail characterization methodologies, and explore the promising therapeutic landscape of this compound class.
Core Molecular and Physical Properties
A foundational understanding of a compound's properties is critical for its application in research and development. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃S | [3] |
| Molecular Weight | 177.23 g/mol | [4][5] |
| CAS Number | 878437-57-1 | [3] |
| IUPAC Name | This compound | [3] |
| Physical Form | Solid (predicted) | [6] |
Note: The isomer 4-(1,2,3-Thiadiazol-4-yl)aniline also has a molecular weight of 177.23 g/mol and is identified by CAS number 121180-51-6.[4][5]
Synthesis of this compound: A Methodological Deep Dive
The construction of the 1,2,3-thiadiazole ring is most effectively achieved through established cyclization reactions. The Hurd-Mori synthesis, a classic and reliable method, is particularly well-suited for this purpose.[7][8] This reaction involves the cyclization of an N-acyl or N-tosyl hydrazone with thionyl chloride (SOCl₂).[2][7]
Rationale for the Hurd-Mori Approach
The choice of the Hurd-Mori synthesis is predicated on its efficiency and tolerance for a variety of functional groups.[2] The mechanism proceeds through the reaction of a hydrazone derivative with thionyl chloride, which acts as both a dehydrating and cyclizing agent to form the stable 1,2,3-thiadiazole ring.[8][9] The starting material, a substituted acetophenone, is readily available, making this a practical and scalable synthetic route.
Experimental Workflow: A Step-by-Step Protocol
The synthesis of this compound can be conceptualized as a two-step process, starting from 3-aminoacetophenone.
Caption: Synthetic workflow for this compound.
Step 1: Formation of 3-Acetylaniline Semicarbazone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-aminoacetophenone (1 equivalent) in ethanol.
-
Reagent Addition: Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution. The sodium acetate acts as a base to neutralize the HCl salt of the semicarbazide, liberating the free base to react with the ketone.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid semicarbazone by filtration, wash with cold water and ethanol, and dry under vacuum.
Step 2: Hurd-Mori Cyclization to form this compound
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagent Addition: Carefully add the dried 3-acetylaniline semicarbazone from Step 1 to an excess of thionyl chloride (SOCl₂) at 0°C. Thionyl chloride serves as both the solvent and the cyclizing reagent.[2][10]
-
Reaction Conditions: Allow the reaction to stir at room temperature for 12-24 hours. The reaction mixture will typically change color and evolve SO₂ and HCl gas.
-
Work-up and Isolation: Slowly and carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques is employed for this purpose.
Caption: Analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[11][12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the single proton on the thiadiazole ring. The aniline protons will typically appear as a complex multiplet pattern in the aromatic region (δ 6.5-8.0 ppm). The thiadiazole proton is expected to be a singlet in a downfield region. The -NH₂ protons will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing the expected number of carbon signals. The carbons of the thiadiazole ring will resonate at characteristic chemical shifts, distinct from the aromatic carbons of the aniline ring.[13]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the target compound. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.23.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretching: A pair of bands around 3300-3500 cm⁻¹ characteristic of the primary amine (-NH₂).
-
C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the aromatic rings and the thiadiazole ring system.
-
C-S stretching: Weaker bands in the fingerprint region (below 1000 cm⁻¹) associated with the C-S bond of the thiadiazole.
Biological Activity and Therapeutic Potential
The 1,2,3-thiadiazole nucleus is a well-established pharmacophore, conferring a broad spectrum of biological activities.[2] Derivatives have been reported to exhibit antimicrobial, antiviral, anticancer, and antifungal properties.[1][14][15]
-
Antimicrobial and Antifungal Activity: The thiadiazole ring is a key component in various antimicrobial agents.[2][14] The presence of the sulfur and nitrogen atoms is thought to be crucial for interaction with biological targets in pathogens.
-
Anticancer Activity: Numerous 1,2,3-thiadiazole derivatives have demonstrated potent anticancer activity, with some acting as microtubule-destabilizing agents.[1][16] The aniline moiety in the target compound provides a site for further chemical modification to optimize activity and selectivity against various cancer cell lines.
-
Antiviral Activity: Specific thiadiazole derivatives have shown promise as antiviral agents, including activity against HIV-1.[2]
-
Plant Activators: In the agricultural sector, certain 1,2,3-thiadiazole derivatives act as plant activators, inducing systemic acquired resistance (SAR) against pathogens.[10][17]
The this compound scaffold represents a valuable starting point for medicinal chemistry campaigns aimed at developing novel therapeutic agents in these areas.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18]
-
Ventilation: All manipulations, particularly those involving thionyl chloride, must be conducted in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.[19]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[19] In case of contact, rinse immediately with plenty of water.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a heterocyclic compound with significant potential, underpinned by the well-documented biological activity of the 1,2,3-thiadiazole core. This guide has provided a comprehensive framework for its synthesis via the Hurd-Mori reaction, detailed the necessary analytical techniques for its characterization, and summarized its potential applications in drug discovery and beyond. The methodologies and insights presented herein are intended to empower researchers to explore the full scientific potential of this valuable chemical entity.
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Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][14][17]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. (n.d.). MDPI.
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An In-depth Technical Guide on the Solubility of 3-(1,2,3-Thiadiazol-4-yl)aniline
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Preamble: The successful development of a new chemical entity into a viable drug product is critically dependent on its physicochemical properties. Among these, aqueous solubility is a paramount parameter that dictates the biopharmaceutical performance and therapeutic efficacy of a drug candidate. This guide provides a comprehensive technical overview of the solubility of 3-(1,2,3-thiadiazol-4-yl)aniline, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive, publicly available experimental data for this specific molecule, this document establishes a framework for its solubility characterization, grounded in established scientific principles and methodologies.
Introduction: The Critical Role of Solubility in Drug Discovery
Aqueous solubility is a crucial determinant of a drug's bioavailability, particularly for orally administered therapeutics.[1] A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation and reach its pharmacological target. Poor solubility is a major hurdle in drug development, with over 40% of new chemical entities exhibiting low aqueous solubility.[1]
The molecule this compound features a 1,2,3-thiadiazole ring system, one of four isomeric forms of thiadiazole.[2] These heterocyclic scaffolds are present in a wide array of pharmacologically active compounds.[2][3] However, heterocyclic compounds, in general, are often characterized by poor water solubility, which can impede their therapeutic application.[4] A thorough understanding and characterization of the solubility of this compound are therefore essential for its progression as a drug candidate.
Physicochemical Properties and Predicted Solubility
Computational tools are invaluable in the early stages of drug discovery for predicting the physicochemical properties of novel compounds. These in silico models provide initial estimates of a compound's behavior and help guide experimental design.[5][6][7][8]
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃S | [9] |
| Molecular Weight | 177.23 g/mol | [9] |
| XLogP3 | 1.7 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 4 | [9] |
| Topological Polar Surface Area | 80 Ų | [9] |
The predicted XLogP3 value of 1.7 suggests a degree of lipophilicity, which can influence solubility.[1][9] The topological polar surface area (TPSA) and the number of hydrogen bond donors and acceptors also play a significant role in a molecule's interaction with water and, consequently, its solubility.
Experimental Approaches to Solubility Determination
While predictive models are useful, experimental measurement is required for definitive solubility data. The choice of method depends on the stage of development, the amount of compound available, and the required accuracy.[10]
Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[10][11][12] This method involves creating a saturated solution of the compound and measuring its concentration after a period of equilibration.
Step-by-Step Protocol for the Shake-Flask Method:
-
Preparation: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[11]
-
Phase Separation: The suspension is allowed to settle, and the supernatant is carefully removed and filtered to eliminate any undissolved solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Diagram 1: Workflow of the Shake-Flask Method
Caption: A schematic of the shake-flask method for determining thermodynamic solubility.
Kinetic Solubility for High-Throughput Screening
In early drug discovery, when compound availability is limited, kinetic solubility assays are often employed. These methods measure the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer. Nephelometry, which measures light scattering from suspended particles, is a common high-throughput technique for this purpose.[13]
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound:
-
pH: The presence of the aniline group, a weak base, suggests that the solubility of this compound will be pH-dependent. At lower pH values, the amine group will be protonated, leading to increased aqueous solubility.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid-state properties of the material being tested.
-
Temperature: Solubility is generally temperature-dependent. For biopharmaceutical relevance, measurements are often conducted at physiological temperature (37 °C).
Strategies for Solubility Enhancement
If this compound is found to have poor aqueous solubility, several formulation strategies can be employed to improve its dissolution and bioavailability:
-
Salt Formation: Creating a salt of the basic aniline group can significantly enhance aqueous solubility.[1][14]
-
Complexation: The use of complexing agents, such as cyclodextrins, has been shown to improve the solubility of other thiadiazole derivatives.[15]
-
Solid Dispersions: Formulating the compound as a solid dispersion can improve its dissolution rate.[1]
-
Particle Size Reduction: Decreasing the particle size of the solid compound can increase its surface area and, consequently, its dissolution rate.[1]
Diagram 2: Key Strategies for Solubility Enhancement
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A Technical Guide to the Spectroscopic Characterization of 3-(1,2,3-Thiadiazol-4-yl)aniline
For Immediate Release
This guide provides an in-depth analysis of the spectroscopic data for 3-(1,2,3-thiadiazol-4-yl)aniline (CID 3164938), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The unambiguous structural confirmation of such molecules is paramount, and this document outlines the principles, protocols, and interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Rationale
Molecular Formula: C₈H₇N₃S[1] Molecular Weight: 177.23 g/mol
The structure of this compound combines an aniline ring with a 1,2,3-thiadiazole heterocycle. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.
-
Aniline Moiety: Features a primary amine (-NH₂) group and a substituted benzene ring, which will produce characteristic signals in both ¹H NMR (aromatic protons, amine protons) and ¹³C NMR (aromatic carbons). The N-H bonds and aromatic C-H/C=C bonds will show specific absorption bands in IR spectroscopy.
-
1,2,3-Thiadiazole Moiety: This five-membered aromatic heterocycle contains a C-H bond, C=N, N=N, and C-S bonds, each contributing to the overall spectroscopic profile. The proton on this ring is expected to be in a unique electronic environment, making it readily identifiable in ¹H NMR.
The integrated application of NMR, IR, and MS allows for a comprehensive and definitive structural elucidation, which is a critical step in any drug discovery workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a detailed structural map can be assembled.
Expert Insight: Experimental Choices
The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its high boiling point.[2] The residual proton signal of DMSO-d₆ can serve as a secondary internal reference, although tetramethylsilane (TMS) is typically added as the primary standard (δ 0.00 ppm) for precise chemical shift calibration.[2]
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆.[2][3] Ensure the sample is fully dissolved; if particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Instrument Setup: The data should be acquired on a spectrometer with a field strength of at least 300 or 400 MHz for sufficient signal dispersion.[4]
-
¹H NMR Acquisition:
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with single lines for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required, often taking 30-60 minutes.[2]
-
¹H NMR Data and Interpretation
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.45 | s | 1H | H-5 (Thiadiazole ring) |
| 7.23 | s | 1H | H-2 (Aniline ring) |
| 7.18 | t, J=7.8 Hz | 1H | H-5 (Aniline ring) |
| 7.12 | d, J=7.7 Hz | 1H | H-6 (Aniline ring) |
| 6.70 | dd, J=8.0, 2.0 Hz | 1H | H-4 (Aniline ring) |
| 5.43 | s | 2H | -NH₂ |
-
Thiadiazole Proton (9.45 ppm): The singlet at 9.45 ppm is highly deshielded, consistent with a proton on an electron-deficient aromatic heterocycle like 1,2,3-thiadiazole.
-
Aromatic Protons (6.70-7.23 ppm): The signals between 6.70 and 7.23 ppm correspond to the four protons on the meta-substituted aniline ring. The splitting patterns (triplet, doublet, doublet of doublets, and a singlet) are characteristic of this substitution pattern and allow for the unambiguous assignment of each proton.
-
Amine Protons (5.43 ppm): The broad singlet at 5.43 ppm, integrating to two protons, is characteristic of a primary amine. The chemical shift can vary depending on concentration and solvent.
¹³C NMR Data and Interpretation
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-4 (Thiadiazole ring) |
| 149.0 | C-3 (Aniline ring, -NH₂ attached) |
| 134.0 | C-5 (Thiadiazole ring) |
| 130.0 | C-5 (Aniline ring) |
| 129.8 | C-1 (Aniline ring, thiadiazole attached) |
| 117.0 | C-6 (Aniline ring) |
| 114.5 | C-2 (Aniline ring) |
| 113.1 | C-4 (Aniline ring) |
-
Thiadiazole Carbons (152.0, 134.0 ppm): These two signals correspond to the carbon atoms of the thiadiazole ring.
-
Aniline Carbons (113.1-149.0 ppm): The remaining six signals are assigned to the carbons of the aniline ring. The carbon attached to the electronegative nitrogen atom (C-3) is observed at 149.0 ppm, while the others appear in the expected aromatic region.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for rapidly confirming the presence of key bonds.
Expert Insight: Experimental Choices
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders.[5][6] It requires minimal to no sample preparation and ensures excellent contact between the sample and the IR beam via an internal reflection crystal (often diamond or zinc selenide), resulting in high-quality, reproducible spectra.[7][8]
Standard Protocol for ATR-FTIR Data Acquisition
-
Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[7] Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and crystal absorbances.
-
Sample Measurement: Place a small amount of the solid this compound powder onto the crystal.[5]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal.[7][8]
-
Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[4]
-
Cleaning: After analysis, remove the sample and clean the crystal thoroughly.[7]
IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400-3500 | Medium, Doublet | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3030-3100 | Medium-Weak | C-H Stretch | Aromatic (Aniline & Thiadiazole) |
| 1600 & 1500 | Medium-Weak | C=C Stretch (in ring) | Aromatic Rings |
| 1550-1650 | Medium | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| ~1420 | Medium | C=N Stretch | Thiadiazole Ring |
| 690-900 | Strong | C-H Bending (out-of-plane) | Aromatic Ring Substitution |
-
N-H Stretching: The presence of a primary amine is strongly indicated by the characteristic doublet in the 3400-3500 cm⁻¹ region.[9][10]
-
Aromatic C-H Stretching: The absorption just above 3000 cm⁻¹ confirms the presence of C-H bonds on aromatic rings.[9][11]
-
Aromatic Ring Vibrations: The characteristic absorptions around 1600 and 1500 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic rings.[9]
-
Heterocyclic Bands: The C=N stretching of the thiadiazole ring is expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.
Expert Insight: Experimental Choices
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for analyzing polar, thermally labile molecules like the target compound.[12][13] It minimizes fragmentation during the ionization process, ensuring a strong signal for the protonated molecular ion [M+H]⁺.[14][15] This allows for the unambiguous determination of the molecular weight.
Standard Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is introduced into the ESI source at a low flow rate using a syringe pump.[13]
-
Ionization: A high voltage is applied to a capillary needle, creating a fine spray of charged droplets.[12][15] As the solvent evaporates, gas-phase ions of the analyte are formed.[12]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.[14]
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.[14]
MS Data and Interpretation
| m/z | Interpretation |
| 178 | [M+H]⁺ (Protonated Molecular Ion) |
| 177 | M⁺ (Molecular Ion) |
| 149 | [M - N₂]⁺ or [M+H - N₂]⁺ |
| 121 | Further fragmentation |
-
Molecular Ion Peak: The data shows a prominent peak at m/z 177, corresponding to the molecular weight of the compound (C₈H₇N₃S).[1] The protonated molecule [M+H]⁺ at m/z 178 would also be expected and prominent in ESI.
-
Key Fragmentation: A significant fragment is observed at m/z 149.[1] This corresponds to the loss of a neutral nitrogen molecule (N₂, 28 Da) from the molecular ion, a characteristic fragmentation pathway for 1,2,3-thiadiazoles.[16] This fragmentation strongly supports the presence of the thiadiazole ring system.
Integrated Spectroscopic Workflow and Conclusion
The structural elucidation of this compound is a logical, multi-step process. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.
References
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Rasayan Journal of Chemistry. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Retrieved from [Link]
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A Technical Guide to the Postulated Mechanism of Action of 3-(1,2,3-Thiadiazol-4-yl)aniline
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the postulated mechanism of action for the compound 3-(1,2,3-Thiadiazol-4-yl)aniline. Given that direct, comprehensive studies on this specific molecule are limited, this guide synthesizes evidence from related thiadiazole derivatives to construct a robust, testable mechanistic hypothesis. The core of this guide is a blueprint for experimental validation, designed to elucidate the compound's biological activity from initial screening to precise target confirmation.
Introduction: The 1,2,3-Thiadiazole Scaffold in Oncology
The 1,2,3-thiadiazole ring is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities, including anticancer, antiviral, and antifungal properties.[1][2] Its derivatives have been the subject of extensive research, demonstrating the ability to interact with a variety of biological targets.[3][4] The mesoionic character of the thiadiazole ring enhances its ability to cross cellular membranes, a desirable trait for therapeutic agents.[3][5] The presence of the aniline group in this compound further suggests a potential for interaction with protein kinases, as this motif is common in many known kinase inhibitors.[6][7]
This guide will focus on two primary, plausible mechanisms of action for this compound in an oncological context: Protein Kinase Inhibition and Induction of Apoptosis .
Postulated Mechanisms of Action
Hypothesis A: Inhibition of Protein Kinase Signaling
A substantial body of evidence points to thiadiazole derivatives acting as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[7][8] Key kinases such as EGFR, HER-2, and VEGFR-2 have been identified as targets for compounds containing the thiadiazole scaffold.[7][9] The aniline moiety of the subject compound can serve as a crucial hydrogen bond donor/acceptor, anchoring the molecule within the ATP-binding pocket of a target kinase.
Postulated Signaling Pathway: We hypothesize that this compound acts as an ATP-competitive inhibitor of a receptor tyrosine kinase (e.g., VEGFR-2 or EGFR). This inhibition would block downstream signaling cascades, such as the PI3K/Akt pathway, leading to a decrease in cell proliferation and survival.[5][7]
Hypothesis B: Induction of Mitochondria-Mediated Apoptosis
Several studies have demonstrated that thiadiazole derivatives can induce apoptosis (programmed cell death) in cancer cells.[10][11] This process is often mediated through the intrinsic, or mitochondrial, pathway. This can involve the upregulation of pro-apoptotic proteins (e.g., Bax), the downregulation of anti-apoptotic proteins (e.g., Bcl-2), and the subsequent activation of executioner caspases like caspase-3.[10][12]
The Experimental Validation Blueprint
To systematically investigate the mechanism of action, a multi-stage experimental approach is proposed. This workflow is designed to first confirm cytotoxic activity, then identify the molecular target class, and finally validate target engagement and downstream pathway modulation in a cellular context.
Stage 1: Phenotypic Screening - Cell Viability
Objective: To confirm the cytotoxic activity of this compound against relevant cancer cell lines and determine its half-maximal inhibitory concentration (IC50).
Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[13]
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the compound to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation:
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HCT-116 | This compound | 48 | [Experimental Value] |
| A549 | This compound | 48 | [Experimental Value] |
| MCF-7 | This compound | 48 | [Experimental Value] |
Stage 2: Target Identification
Objective: To test the primary hypotheses by screening the compound against a broad panel of kinases and assessing its ability to induce apoptosis.
Protocol: Broad-Panel Kinase Screen (Hypothesis A)
-
Service Provider: Utilize a commercial service (e.g., DiscoverX KinomeScan™, Eurofins KinaseProfiler™).
-
Assay Principle: These assays typically employ a competition binding format where the ability of the test compound to displace a ligand from the ATP-binding site of a large number of kinases is measured.
-
Compound Submission: Submit the compound at a specified concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: Results are typically provided as percent inhibition or Kd values for each kinase in the panel. "Hits" are identified as kinases that show significant inhibition (e.g., >90% inhibition).
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay (Hypothesis B)
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Staining: Harvest the cells and wash with PBS. Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
Stage 3 & 4: Pathway Analysis and Target Validation
Objective: To validate the results from Stage 2 by examining downstream signaling events and confirming direct target engagement in a cellular environment.
Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-6 hours) to observe changes in protein phosphorylation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target kinase (e.g., total Akt, phospho-Akt) and a loading control (e.g., GAPDH). Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of phospho-protein to total protein indicates inhibition of the upstream kinase.[7]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact cells with the compound or vehicle.
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot for the presence of the target kinase identified in the kinase screen. A shift in the melting curve to a higher temperature in the compound-treated samples confirms direct target engagement.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and logical framework for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic screening to specific target validation, researchers can build a comprehensive and defensible model of the compound's biological activity. The data generated from this workflow will be critical for making informed decisions in a drug discovery program, including lead optimization and biomarker development. The broad biological activities reported for the thiadiazole scaffold suggest that additional mechanisms, such as inhibition of histone deacetylases or tubulin polymerization, could also be explored if the primary hypotheses are not confirmed.[5][12]
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A Technical Guide to the Biological Activity of 3-(1,2,3-Thiadiazol-4-yl)aniline Derivatives
Foreword: The Convergence of Privileged Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into novel hybrid molecules is a cornerstone of rational drug design. The 1,2,3-thiadiazole ring and the aniline scaffold each represent "privileged structures," appearing in a multitude of compounds with diverse and potent biological activities. The 1,2,3-thiadiazole moiety, a five-membered heterocyclic ring, is noted for its unique electronic properties and its role in a wide array of therapeutic agents, including those with anticancer, antimicrobial, and antiviral properties.[1][2] Its mesoionic character can facilitate the crossing of cellular membranes, a critical attribute for bioavailability and interaction with intracellular targets.[3]
Aniline and its derivatives are fundamental building blocks in the synthesis of countless pharmaceuticals, lending themselves to versatile chemical modifications that can fine-tune a molecule's pharmacological profile. This guide provides a comprehensive technical overview of the biological potential of 3-(1,2,3-Thiadiazol-4-yl)aniline derivatives. We will explore plausible synthetic strategies, delve into the primary mechanisms of their anticancer and antimicrobial activities, present detailed experimental protocols for their evaluation, and discuss the future trajectory for this promising class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical scaffold for next-generation therapeutics.
Synthetic Pathways: A Proposed Strategy
While numerous methods exist for the synthesis of 1,2,3-thiadiazoles, a common and effective approach involves the Hurd-Mori reaction, which utilizes the cyclization of hydrazones with thionyl chloride.[4] A plausible synthetic route to the core structure of this compound is outlined below. This multi-step process leverages commercially available starting materials and established chemical transformations.
Causality in Synthesis: The choice of a protected aniline derivative (e.g., 3-aminoacetophenone) is critical in the initial steps to prevent the reactive amino group from interfering with the formation of the hydrazone. The subsequent deprotection step is a standard and efficient method to reveal the target aniline moiety, making this a robust and logical synthetic strategy.
Caption: Proposed synthetic workflow for this compound.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the 1,2,3-thiadiazole scaffold have demonstrated significant potential as anticancer agents, acting through multiple, well-defined mechanisms.[2][5] Their efficacy often stems from the disruption of fundamental cellular processes required for tumor growth and survival.
Mechanism I: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division. Disruption of their dynamics is a clinically validated anticancer strategy. Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents by binding to tubulin, thereby preventing its polymerization into functional microtubules.[5] This interference leads to a cascade of events, including cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[5]
Caption: Mechanism of tubulin polymerization inhibition by thiadiazole derivatives.
Mechanism II: Inhibition of Pro-Survival Kinases (e.g., Akt)
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Akt (also known as Protein Kinase B) is a central node in this pathway. Thiadiazole-based agents have been shown to suppress Akt activity, leading to the downstream deactivation of anti-apoptotic signals and promotion of programmed cell death.[6][7] Inhibition can occur through direct binding to the kinase domain or by modulating upstream regulators. This action effectively cuts off a key survival signal for cancer cells.
Mechanism III: Inhibition of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone responsible for the conformational stability and function of numerous "client" proteins, many of which are oncoproteins critical for tumor growth (e.g., CRAF, ERBB2, CDK4).[3] Tumor cells are often more dependent on Hsp90 than normal cells, making it an attractive therapeutic target. Certain 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as Hsp90 inhibitors.[3] By blocking Hsp90's function, these compounds trigger the degradation of its client oncoproteins, leading to cell cycle arrest and apoptosis.[3]
Quantitative Anticancer Data Summary
The following table summarizes the in vitro antiproliferative activity of various thiadiazole derivatives reported in the literature. This data provides a benchmark for evaluating the potency of new analogs.
| Compound Class | Cancer Cell Line | Assay | Potency (IC₅₀/GI₅₀, µM) | Reference |
| 5-Aryl-1,2,3-thiadiazoles | Human Colon (HCT-116) | Proliferation | 3.2 - 4.6 | [3] |
| Fused 1,2,3-thiadiazole DHEA | Human Breast (T47D) | Antitumor | 0.042 - 0.058 | [3] |
| 1,3,4-Thiadiazole Derivative (3) | Rat Glioma (C6) | Cytotoxicity | 1.83 | [6] |
| 1,3,4-Thiadiazole Derivative (8) | Rat Glioma (C6) | Cytotoxicity | 2.50 | [6] |
| Imidazothiadiazole (43c) | Human Leukemia (CEM) | Proliferation | 0.79 | [8] |
| Imidazothiadiazole (43c) | Human Cervical (HeLa) | Proliferation | 0.78 | [8] |
| Triazolo-thiadiazoles | Human Colorectal (HT-29) | Proliferation | Potent (in vivo efficacy) | [7] |
Antimicrobial Activity
The thiadiazole scaffold is also a component of numerous compounds with significant antimicrobial properties.[1][9][10] Derivatives have shown activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12]
The mechanism of antimicrobial action can vary but often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity. The combination of the thiadiazole ring with other heterocyclic systems, such as triazoles or indoles, has been shown to produce compounds with potent and broad-spectrum activity.[12] For instance, certain indole-thiadiazole hybrids have demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[12]
Quantitative Antimicrobial Data Summary
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected thiadiazole derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-thiadiazole (2c) | Bacillus subtilis | 3.125 | [12] |
| Indole-thiadiazole (2c) | MRSA | > ciprofloxacin | [12] |
| Indole-triazole (3d) | MRSA | < ciprofloxacin | [12] |
| Thiazolidinone-thiadiazole (4e) | Candida albicans | 1.562 | [13] |
| Thiazolidinone-thiadiazole (4e) | Candida krusei | 1.562 | [13] |
| General 1,3,4-Thiadiazoles | Fungal Strains | Good activity at 500-1000 | [9] |
Key Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized and well-controlled experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the biological activity of novel this compound derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This self-validating system includes vehicle controls to account for solvent effects and positive controls to confirm assay performance.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HT-29, A549) in 96-well microtiter plates at a density of 8,000 to 10,000 cells per well in 100 µL of complete culture medium.[7]
-
Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in sterile DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for another 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Future Perspectives and Conclusion
The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. The existing body of research on related thiadiazole derivatives strongly suggests a high potential for potent anticancer and antimicrobial activities.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the aniline ring (e.g., introducing electron-donating or electron-withdrawing groups at the ortho-, meta-, and para-positions) is crucial to optimize potency and selectivity.[14][15]
-
Target Deconvolution: For compounds showing high potency, identifying the specific molecular target (e.g., which kinase or tubulin isoform) is essential for understanding the mechanism of action and predicting potential side effects.
-
In Vivo Efficacy: Promising candidates from in vitro studies must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[7]
-
Synergistic Combinations: Investigating the combination of these derivatives with existing chemotherapeutic or antimicrobial drugs could reveal synergistic effects, potentially lowering required doses and overcoming resistance.[11]
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A Technical Guide to Investigating the Therapeutic Potential of 3-(1,2,3-Thiadiazol-4-yl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiadiazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This guide focuses on 3-(1,2,3-Thiadiazol-4-yl)aniline, a molecule of significant interest due to its combination of the 1,2,3-thiadiazole ring system with an aniline moiety. While direct pharmacological data on this specific compound is nascent, the extensive body of research on related thiadiazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology. Thiadiazole-containing molecules have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] This document serves as an in-depth technical guide for researchers, outlining a logical, step-by-step framework for elucidating the therapeutic targets and mechanism of action of this compound. It provides detailed experimental protocols, the scientific rationale behind methodological choices, and predictive models of investigation based on the established pharmacology of the thiadiazole class.
The 1,2,3-Thiadiazole Scaffold: A Foundation for Drug Discovery
Thiadiazoles are five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[1][3] The 1,2,3-thiadiazole isomer, along with its counterparts, is a versatile pharmacophore that has captured the attention of medicinal chemists for decades.[3][6]
Key Attributes of the Thiadiazole Scaffold:
-
Bioisosterism: The thiadiazole ring is considered a bioisostere of pyrimidine, a core structure in nucleic bases. This structural mimicry allows thiadiazole derivatives to potentially interfere with fundamental cellular processes like DNA replication.[7][8]
-
Mesoionic Character: The unique electronic distribution in the thiadiazole ring enhances the ability of its derivatives to cross biological membranes and interact with protein targets, contributing to favorable pharmacokinetic profiles.[2][7][9]
-
Broad-Spectrum Bioactivity: The thiadiazole framework is a component of numerous compounds with proven pharmacological value, exhibiting anticancer, antifungal, antiviral, antibacterial, and anti-inflammatory properties.[1][3][4] This diverse activity underscores the scaffold's ability to interact with a wide range of biological targets.
The aniline substituent on the this compound molecule provides a critical site for potential hydrogen bonding and further chemical modification, which can significantly influence its binding affinity and selectivity for specific protein targets. This guide proposes a systematic approach to uncover these targets.
A Strategic Workflow for Target Identification and Validation
The following sections outline a comprehensive research plan, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and pathways.
Phase 1: Initial Cytotoxicity Profiling
The first essential step is to determine whether this compound exhibits cytotoxic effects against cancer cells. A broad screening against a panel of human cancer cell lines from diverse tissue origins is the standard starting point.
Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells, providing a robust measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), DU-145 (prostate)) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Etoposide). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) for this compound |
| MCF-7 | Breast Adenocarcinoma | 3.5 |
| A549 | Lung Carcinoma | 15.2 |
| HCT-116 | Colorectal Carcinoma | 5.8 |
| DU-145 | Prostate Carcinoma | 22.1 |
Expert Commentary: The hypothetical data suggests selectivity, with greater potency against breast and colorectal cancer cell lines. This initial screen is critical as it guides the selection of the most sensitive cell lines for subsequent, more detailed mechanistic studies. Numerous studies have shown that thiadiazole derivatives often exhibit high potency against the MCF-7 breast cancer cell line.[7][8]
Caption: Workflow for initial cytotoxicity screening of the compound.
Phase 2: Uncovering the Mechanism of Cell Death
Once cytotoxicity is confirmed, the next logical question is how the compound kills the cancer cells. Induction of apoptosis (programmed cell death) is a hallmark of many effective anticancer agents.[10]
Scientific Rationale: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Seed a sensitive cell line (e.g., MCF-7) in 6-well plates. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and positive controls (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Expert Commentary: An increase in the Annexin V-positive populations (lower-right and upper-right quadrants) would strongly suggest an apoptotic mechanism. This finding would be consistent with the behavior of many other thiadiazole derivatives that have been shown to induce apoptosis in cancer cells.[10][11]
Caption: Key apoptosis pathways with potential target points.
Phase 3: Pinpointing Specific Molecular Targets
With evidence of a specific cellular phenotype (e.g., apoptosis), the investigation can now focus on identifying the precise molecular target(s) of the compound. The literature on thiadiazoles provides a list of high-probability candidates.[2][7][9]
Scientific Rationale: Protein kinases are frequently dysregulated in cancer, making them prime therapeutic targets. Many small molecule inhibitors target the ATP-binding pocket of kinases. Given the structural properties of the thiadiazole scaffold, it is plausible that this compound functions as a kinase inhibitor. A broad kinase panel screen can efficiently test this hypothesis against hundreds of kinases simultaneously.
Experimental Protocol:
-
Service Selection: Engage a commercial service provider offering a comprehensive kinase profiling panel (e.g., >400 kinases).
-
Compound Submission: Provide the compound at a specified concentration (typically 1-10 µM).
-
Assay Performance: The service provider will perform radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of the compound.
-
Data Analysis: Results are typically provided as "% Inhibition" relative to a control. Hits are identified as kinases inhibited above a certain threshold (e.g., >50% or >75%).
Expert Commentary: This unbiased approach can uncover both expected and novel targets. Positive hits, such as the inhibition of Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER-2), would be particularly significant, as these are known targets for some thiadiazole derivatives.[7][8]
Scientific Rationale: The EGFR/HER-2 signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its hyperactivation is a driver in many cancers. Thiadiazole compounds have been reported to inhibit the phosphorylation of EGFR and HER-2.[7][8] A Western blot can be used to validate if this compound has a similar effect by measuring the phosphorylation status of these receptors and their downstream effectors.
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Treatment & Lysis: Treat MCF-7 or another sensitive cell line with the compound for a short duration (e.g., 2-6 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-EGFR (p-EGFR) and Total EGFR
-
Phospho-Akt (p-Akt) and Total Akt
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: A decrease in the ratio of phosphorylated protein to total protein in the treated samples compared to the control indicates inhibition of the pathway.
Caption: Simplified EGFR signaling pathway and a potential point of inhibition.
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven framework for the initial investigation of this compound. By leveraging the extensive knowledge base of the thiadiazole scaffold, researchers can move efficiently from broad phenotypic screening to the validation of specific, therapeutically relevant molecular targets. The proposed workflow, emphasizing cytotoxicity screening, apoptosis analysis, and targeted pathway investigation, provides a robust foundation for determining the compound's potential as an anticancer agent.
Positive findings from this research plan would justify advancing the compound into more complex preclinical models, including in vivo xenograft studies to assess efficacy and preliminary ADME/Tox studies to evaluate its drug-like properties. The journey from a promising chemical structure to a viable drug candidate is long, but it begins with the rigorous and logical scientific inquiry outlined herein.
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Synthesis of 3-(1,2,3-Thiadiazol-4-yl)aniline
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a prominent heterocyclic pharmacophore that commands significant attention in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and structural rigidity make it a valuable component in designing novel therapeutic agents. Molecules incorporating this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antifungal, and insecticidal properties.[1][3]
This guide provides a detailed, field-proven methodology for the synthesis of 3-(1,2,3-thiadiazol-4-yl)aniline, a key building block for the development of advanced pharmaceutical intermediates. The strategic placement of the aniline functional group offers a versatile handle for subsequent chemical modifications, enabling the exploration of a wide chemical space in structure-activity relationship (SAR) studies.[4]
The synthetic route detailed herein begins with 3-aminoacetophenone, an accessible aniline derivative, and proceeds through the formation of a stable tosylhydrazone intermediate, followed by the robust and widely-utilized Hurd-Mori cyclization to construct the target 1,2,3-thiadiazole ring.[5][6]
Overall Synthetic Workflow
The synthesis is a two-step process designed for efficiency and reliability. The workflow begins with the formation of a tosylhydrazone from 3-aminoacetophenone, which then undergoes a cyclization reaction to yield the final product.
Figure 1: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of 3-Aminoacetophenone Tosylhydrazone
Scientific Rationale
The initial step involves the condensation of the ketone group in 3-aminoacetophenone with p-toluenesulfonhydrazide (tosylhydrazine). This reaction forms a tosylhydrazone, a class of compounds that are ideal substrates for the Hurd-Mori reaction.[7] The tosyl group acts as a good leaving group in the subsequent cyclization step, and the hydrazone provides the necessary nitrogen atoms for the thiadiazole ring. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the tosylhydrazine.
Experimental Protocol
Materials & Reagents:
-
3-Aminoacetophenone
-
p-Toluenesulfonhydrazide (Tosylhydrazine)
-
Ethanol (Absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask, add 3-aminoacetophenone (1.0 eq) and p-toluenesulfonhydrazide (1.05 eq).
-
Add absolute ethanol to the flask until the solids are fully dissolved with stirring (approx. 10-15 mL per gram of acetophenone).
-
Add 3-4 drops of concentrated hydrochloric acid to the solution to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle. Maintain a gentle reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 3-aminoacetophenone tosylhydrazone as a stable solid.
Data Summary: Reagents and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Yield (%) | Role |
| 3-Aminoacetophenone | 135.17 | 1.0 | - | Starting Material |
| p-Toluenesulfonhydrazide | 186.24 | 1.05 | - | Hydrazone Formation |
| Ethanol | 46.07 | - | - | Solvent |
| Hydrochloric Acid (conc.) | 36.46 | Catalytic | - | Catalyst |
| Product | 303.38 | - | 85 - 95% | Intermediate |
Part 2: Hurd-Mori Cyclization to Yield this compound
Scientific Rationale & Mechanism
The Hurd-Mori synthesis is a classic and powerful method for constructing the 1,2,3-thiadiazole ring system.[5][6] The reaction proceeds by treating a tosylhydrazone that possesses an α-methylene group (a CH₂ group adjacent to the C=N bond) with thionyl chloride (SOCl₂).[8] Thionyl chloride serves as both the sulfur source and the cyclizing agent.
The mechanism involves the initial reaction of the hydrazone with thionyl chloride, leading to a series of intermediates. A key step is the intramolecular electrophilic attack of the sulfur on the α-carbon, followed by elimination steps that result in the formation of the stable aromatic 1,2,3-thiadiazole ring.[8]
Figure 2: Simplified mechanistic pathway of the Hurd-Mori reaction.
Experimental Protocol
Materials & Reagents:
-
3-Aminoacetophenone Tosylhydrazone (from Part 1)
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous) (Optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck flask with dropping funnel and nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
CAUTION: Thionyl chloride is highly corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂). This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Procedure:
-
Set up a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is dry and under an inert atmosphere of nitrogen.
-
Add thionyl chloride (5.0 - 10.0 eq) to the flask and cool it to 0 °C using an ice bath.
-
Dissolve the 3-aminoacetophenone tosylhydrazone (1.0 eq) in a minimal amount of anhydrous dichloromethane (if necessary for solubility and control).
-
Add the tosylhydrazone solution dropwise to the cold, stirring thionyl chloride over 30-45 minutes. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to 40-50 °C and maintain for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture back to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess thionyl chloride. This step is highly exothermic and will release gas; perform it with extreme caution in the fume hood.
-
Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel to obtain the pure this compound.
Data Summary: Reagents and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Yield (%) | Role |
| Tosylhydrazone Intermediate | 303.38 | 1.0 | - | Precursor |
| Thionyl Chloride | 118.97 | 5.0 - 10.0 | - | Reagent/Solvent |
| Product | 177.22 | - | 60 - 75% | Final Product |
Product Characterization
The identity and purity of the final product, this compound, must be confirmed through spectroscopic analysis.[9]
| Analysis Method | Expected Observations |
| ¹H NMR | - A singlet corresponding to the C5-H of the thiadiazole ring (δ ~8.5-9.0 ppm).- Multiplets in the aromatic region (δ ~6.5-7.5 ppm) corresponding to the protons on the aniline ring.- A broad singlet for the amine (-NH₂) protons (δ ~3.5-4.5 ppm, may vary or exchange with D₂O). |
| ¹³C NMR | - Peaks corresponding to the two carbons of the thiadiazole ring (δ ~140-165 ppm).- Peaks in the aromatic region (δ ~110-150 ppm) for the six carbons of the aniline ring.[10][11] |
| Mass Spec (MS) | - A molecular ion peak [M]⁺ or [M+H]⁺ consistent with the molecular weight of 177.22 g/mol .[9] |
| FT-IR (cm⁻¹) | - N-H stretching vibrations for the primary amine (two bands, ~3300-3500 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- C=N and C=C stretching in the fingerprint region (~1400-1650 cm⁻¹).[11] |
Conclusion and Applications in Drug Discovery
This protocol provides a reliable and scalable method for the synthesis of this compound. The final compound is a valuable intermediate for the synthesis of libraries of novel compounds. The primary amine can be readily functionalized via acylation, alkylation, or diazotization reactions to introduce diverse substituents, facilitating the exploration of SAR for various biological targets. The proven efficacy of thiadiazole-containing molecules in oncology, virology, and mycology makes this synthetic route highly relevant for modern drug discovery campaigns.[3][12]
References
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Hurd–Mori 1,2,3-thiadiazole synthesis . Wikipedia. [Link]
-
An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction . Request PDF. [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update . MDPI. [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole . MDPI. [Link]
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THE CHEMISTRY OF 1,2,3-THIADIAZOLES . ScienceDirect. [Link]
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Synthesis of 1,2,3-thiadiazoles . Organic Chemistry Portal. [Link]
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Cyclization reaction involving N-tosylhydrazones . ResearchGate. [Link]
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Product Class 9: 1,2,3-Thiadiazoles . Thieme Connect. [Link]
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Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones . Organic Chemistry Portal. [Link]
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Using aniline derivatives 37 for synthesis of thiadiazolo[2′,3′:2,3]imidazo[4,5‐b]indole derivatives 38 . ResearchGate. [Link]
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Synthetic method for 3-aminoacetophenone . Patsnap. [Link]
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New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations . DergiPark. [Link]
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Preparation of 3′-aminoacetophenone . PrepChem.com. [Link]
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5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of . Growing Science. [Link]
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Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety . National Institutes of Health. [Link]
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Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies . Asian Journal of Chemistry. [Link]
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This compound . PubChem. [Link]
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Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology . PubMed. [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review . Revista Virtual de Química. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents . MDPI. [Link]
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Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones . National Institutes of Health. [Link]
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Synthesis of 3-amino-2-hydroxyacetophenone . PrepChem.com. [Link]
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Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety . Semantic Scholar. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents . National Institutes of Health. [Link]
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Application Notes and Protocols: Leveraging 3-(1,2,3-Thiadiazol-4-yl)aniline as a Privileged Scaffold in Modern Drug Discovery
Abstract: The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This guide focuses on a particularly versatile building block: 3-(1,2,3-thiadiazol-4-yl)aniline. The strategic placement of the aniline group provides a crucial synthetic handle for facile derivatization, enabling the exploration of extensive chemical space. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis of the core scaffold, its application in the development of potential kinase inhibitors, and subsequent biological evaluation. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Section 1: The 1,2,3-Thiadiazole Scaffold: A Foundation for Bioactivity
The 1,2,3-thiadiazole is an aromatic five-membered heterocycle containing one sulfur and two nitrogen atoms.[1] This structural motif is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide range of biological targets.[1][3] The unique electronic properties conferred by the heteroatoms, combined with the ring's planarity, allow it to function as a bioisostere for other aromatic systems like pyrimidine or oxadiazole, enhancing its ability to fit into enzyme active sites.[4]
The subject of this guide, this compound, is of particular interest. The aniline moiety is not merely a substituent; it is a versatile functional group that serves as a primary point for diversification. The amino group can readily participate in a variety of chemical reactions, including:
-
Amide bond formation with carboxylic acids.
-
Urea and thiourea synthesis with isocyanates and isothiocyanates.
-
Sulfonamide formation with sulfonyl chlorides.
-
Participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex structures.[5]
This synthetic accessibility makes it an ideal starting point for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[6]
Sources
Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing 3-(1,2,3-Thiadiazol-4-yl)aniline
Introduction: The Strategic Integration of the 1,2,3-Thiadiazole Moiety in Oncology Drug Discovery
The pursuit of novel molecular entities with enhanced efficacy and selectivity against cancer cells is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the 1,2,3-thiadiazole ring has emerged as a "privileged scaffold" due to its unique physicochemical properties and its ability to engage with a variety of biological targets.[1] Its mesoionic character facilitates cell membrane permeability, a critical attribute for intracellular drug action.[1] This, combined with its role as a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, positions 1,2,3-thiadiazole derivatives as prime candidates for interfering with the cellular machinery of cancer cells.[2]
This guide focuses on the strategic application of a key building block, 3-(1,2,3-Thiadiazol-4-yl)aniline , in the synthesis of a new generation of potential anticancer agents. The aniline functional group provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. Specifically, we will explore its use in the synthesis of substituted ureas and amides, which are prominent pharmacophores in a multitude of approved and investigational kinase inhibitors.
The rationale for this focus is twofold. Firstly, the aniline moiety is a common feature in many Type II kinase inhibitors, which bind to the inactive conformation of the kinase, often exhibiting greater selectivity. Secondly, the 1,2,3-thiadiazole ring can serve as a bioisosteric replacement for a phenyl ring, a common structural motif in many kinase inhibitors.[3][4][5] This substitution can lead to improved pharmacological properties, such as enhanced metabolic stability, altered solubility, and novel intellectual property.
Herein, we provide a detailed protocol for the synthesis of a novel urea derivative from this compound, designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. This will be followed by a comprehensive guide to the biological evaluation of the synthesized compounds.
Part 1: Synthesis of a Novel Urea-Based Kinase Inhibitor
The synthetic strategy hinges on the reaction of the primary amine of this compound with a suitable isocyanate to form the core urea linkage. This approach is widely employed in the synthesis of kinase inhibitors like Sorafenib and Lenvatinib.
Proposed Synthetic Scheme:
Caption: Synthetic workflow for the preparation of a novel urea-based kinase inhibitor.
Detailed Experimental Protocol: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(3-(1,2,3-thiadiazol-4-yl)phenyl)urea
This protocol details the synthesis of a potential VEGFR-2 inhibitor, leveraging the known pharmacophoric elements of potent kinase inhibitors.
Step 1: Synthesis of 3-(1,2,3-Thiadiazol-4-yl)nitrobenzene
-
Rationale: This initial step constructs the core 1,2,3-thiadiazole ring through the Hurd-Mori reaction, a classical and reliable method.
-
Procedure:
-
To a stirred solution of 3-nitroacetophenone (10 mmol) in ethanol (50 mL), add hydrazine hydrate (20 mmol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the hydrazone.
-
Dissolve the crude hydrazone in dichloromethane (50 mL) and cool to 0 °C.
-
Slowly add thionyl chloride (30 mmol) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-(1,2,3-thiadiazol-4-yl)nitrobenzene.
-
Step 2: Synthesis of this compound
-
Rationale: The nitro group is reduced to the essential aniline functionality, which will serve as the nucleophile in the subsequent urea formation. Stannous chloride in hydrochloric acid is a standard and effective method for this transformation.
-
Procedure:
-
To a solution of 3-(1,2,3-thiadiazol-4-yl)nitrobenzene (5 mmol) in ethanol (30 mL), add stannous chloride dihydrate (25 mmol).
-
Heat the mixture to 70 °C and then add concentrated hydrochloric acid (10 mL) dropwise.
-
Stir the reaction at 70 °C for 3 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
-
Step 3: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(3-(1,2,3-thiadiazol-4-yl)phenyl)urea
-
Rationale: This is the key step where the urea pharmacophore is introduced by reacting the synthesized aniline with a commercially available or synthesized isocyanate. The choice of the isocyanate is critical for targeting the desired kinase.
-
Procedure:
-
Dissolve this compound (2 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere.
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (2 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, a precipitate will likely form. Filter the solid and wash with cold dichloromethane.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
-
Part 2: Biological Evaluation and Mechanistic Studies
The synthesized compounds should be subjected to a battery of in vitro assays to determine their anticancer potential and mechanism of action.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the synthesized compounds on the target kinase, VEGFR-2.
-
Protocol:
-
Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Add the test compounds at various concentrations. Include a positive control (e.g., Sorafenib) and a negative control (DMSO).
-
Incubate the plate at 30 °C for 1 hour.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
-
Cell-Based Assays
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of the synthesized compounds on the proliferation of cancer cell lines that overexpress VEGFR-2 (e.g., human umbilical vein endothelial cells (HUVECs), and various cancer cell lines like MCF-7 (breast), A549 (lung)).[6][7]
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
-
Protocol:
-
Treat the cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Signaling Pathway Analysis
Caption: Simplified VEGFR-2 signaling pathway and the proposed point of inhibition.
Quantitative Data Summary
The following table provides a template for summarizing the biological data obtained for the newly synthesized compounds.
| Compound ID | Structure | VEGFR-2 IC50 (nM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Lead Compound | N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(3-(1,2,3-thiadiazol-4-yl)phenyl)urea | To be determined | To be determined | To be determined |
| Sorafenib | Reference Structure | Known Value | Known Value | Known Value |
Conclusion and Future Directions
The strategic use of this compound as a versatile building block offers a promising avenue for the development of novel anticancer agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of a new class of urea-based kinase inhibitors targeting VEGFR-2. Favorable results from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in animal models of cancer. The unique electronic properties of the 1,2,3-thiadiazole ring may impart advantageous pharmacokinetic and pharmacodynamic properties, ultimately leading to the discovery of a new generation of targeted cancer therapeutics.
References
-
New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. (2025). PubMed Central. [Link]
-
Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. (n.d.). ResearchGate. [Link]
-
Thiadiazole derivatives as anticancer agents. (n.d.). PMC. [Link]
-
Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]
-
Replacement of the para-phenyl ring with saturated bioisosteres in anticancer drug Imatinib. (n.d.). ResearchGate. [Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021). ACS Publications. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]
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Application Notes and Protocols for the Development of 3-(1,2,3-Thiadiazol-4-yl)aniline as a Novel Antibacterial Agent
For: Researchers, scientists, and drug development professionals in the field of antibacterial discovery.
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. The 1,2,3-thiadiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The inherent aromaticity and hydrogen bonding capabilities of the thiadiazole ring contribute to its ability to interact with various biological targets.[3]
Similarly, aniline derivatives have a long history in antimicrobial research, with some of the earliest synthetic antibiotics, the sulfonamides, being aniline derivatives.[4] These compounds often exert their antibacterial effects by interfering with essential metabolic pathways in bacteria.[4] The strategic combination of these two pharmacophores in 3-(1,2,3-thiadiazol-4-yl)aniline presents a compelling starting point for the development of a new class of antibacterial agents. This document provides a comprehensive guide for the synthesis, characterization, and evaluation of this compound and its derivatives as potential antibacterial compounds.
Synthesis of the Core Scaffold: this compound
The synthesis of the 1,2,3-thiadiazole ring is efficiently achieved through the Hurd-Mori reaction. This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. A plausible synthetic route to this compound is outlined below.
Protocol 1: Synthesis of this compound
Rationale: This protocol utilizes a two-step process starting from 3-aminoacetophenone. The first step forms the key semicarbazone intermediate. The subsequent Hurd-Mori cyclization with thionyl chloride yields the desired 1,2,3-thiadiazole ring.
Materials:
-
3-Aminoacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step-by-Step Procedure:
-
Synthesis of 1-(3-aminophenyl)ethan-1-one semicarbazone:
-
In a round-bottom flask, dissolve 3-aminoacetophenone (1 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in a mixture of ethanol and water.
-
Add sodium acetate (1.5 equivalents) to the solution and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the semicarbazone intermediate.
-
-
Hurd-Mori Cyclization to form this compound:
-
Caution: This step should be performed in a well-ventilated fume hood as it involves thionyl chloride and releases HCl gas.
-
In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap, add the dried semicarbazone (1 equivalent).
-
Slowly add an excess of thionyl chloride (5-10 equivalents) dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Antibacterial Activity Screening
The initial assessment of the antibacterial potential of this compound and its synthesized derivatives is crucial. The following protocols outline standard methods for determining the spectrum of activity and the minimum inhibitory concentration (MIC).
Protocol 2: Kirby-Bauer Disk Diffusion Assay
Rationale: This method provides a qualitative assessment of the antibacterial activity and helps in determining the spectrum of activity against a panel of clinically relevant bacterial strains. It is a cost-effective and straightforward initial screening method.[5]
Materials:
-
Synthesized compound (stock solution in a suitable solvent like DMSO)
-
Sterile blank paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Positive control antibiotic discs (e.g., Ciprofloxacin, Gentamicin)
-
Negative control discs (impregnated with the solvent used to dissolve the compound)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
Step-by-Step Procedure:
-
Inoculum Preparation:
-
From a fresh overnight culture of the test bacterium, pick a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Evenly streak the entire surface of an MHA plate with the swab in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform growth.
-
-
Disc Application:
-
Aseptically apply the sterile paper discs impregnated with a known concentration of the test compound onto the inoculated agar surface.
-
Also, place the positive and negative control discs on the plate.
-
Gently press the discs to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
-
Compare the zone diameters of the test compound with those of the control antibiotics. A larger zone of inhibition indicates greater antibacterial activity.
-
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Rationale: This quantitative method determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.[5][6] It is a more precise measure of antibacterial potency than the disk diffusion assay.
Materials:
-
Synthesized compound (stock solution in a suitable solvent)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (prepared as in Protocol 2)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with solvent)
-
Growth control (broth with bacteria)
-
Resazurin solution (optional, for viability indication)
-
Microplate reader (optional)
Step-by-Step Procedure:
-
Plate Preparation:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum as described in Protocol 2 and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 10 µL of the diluted bacterial suspension to each well (except for the sterility control wells).
-
-
Controls:
-
Positive control: A row with a known antibiotic undergoing serial dilution.
-
Negative control: Wells containing only MHB and the solvent to check for sterility and solvent effects.
-
Growth control: Wells containing MHB and the bacterial inoculum to ensure the bacteria are viable.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, add a viability indicator like resazurin and measure the fluorescence or absorbance with a microplate reader.
-
Protocol 4: Minimum Bactericidal Concentration (MBC) Determination
Rationale: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is a crucial follow-up to the MIC assay.
Materials:
-
Results from the MIC assay (Protocol 3)
-
MHA plates
-
Sterile micropipette and tips
Step-by-Step Procedure:
-
Subculturing:
-
From the wells of the MIC plate that showed no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
Observe the plates for bacterial growth. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
-
Cytotoxicity Assessment: Ensuring Host Safety
A critical aspect of antibacterial drug development is ensuring that the compound is selectively toxic to bacteria and not to host cells. The following protocol describes a standard method for assessing cytotoxicity.[7][8]
Protocol 5: MTT Assay for Cytotoxicity in Mammalian Cell Lines
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] It is a widely used method for assessing the cytotoxic potential of chemical compounds.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours in a CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
Investigating the Mechanism of Action
Understanding how a novel antibacterial compound works is crucial for its further development and for predicting potential resistance mechanisms.
Potential Mechanisms of Action for Thiadiazole-Aniline Compounds:
Based on the structures of the thiadiazole and aniline moieties, potential mechanisms of action could include:
-
Inhibition of cell wall synthesis: The heterocyclic nature of the thiadiazole ring might allow it to interfere with enzymes involved in peptidoglycan synthesis.[11]
-
Inhibition of protein synthesis: The compound could potentially bind to bacterial ribosomes and disrupt protein translation.[11]
-
Interference with nucleic acid synthesis: The planar aromatic structure might enable intercalation with DNA or inhibition of enzymes like DNA gyrase or topoisomerase.[4]
-
Disruption of metabolic pathways: As an aniline derivative, it could act as a competitive inhibitor of essential enzymes, similar to sulfonamides which inhibit dihydropteroate synthase in the folic acid synthesis pathway.[4][11]
-
Disruption of membrane function: The compound might interact with the bacterial cell membrane, leading to its depolarization and leakage of cellular contents.[11][12]
Protocol 6: General Workflow for Mechanism of Action Studies
Rationale: This workflow provides a systematic approach to narrowing down the possible mechanism of action of a novel antibacterial compound.[13]
Step-by-Step Approach:
-
Macromolecular Synthesis Assays:
-
Use radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, and ¹⁴C-N-acetylglucosamine for peptidoglycan) to determine which major biosynthetic pathway is inhibited by the compound.
-
Treat bacterial cultures with the compound at its MIC and add the radiolabeled precursors.
-
Measure the incorporation of radioactivity into the respective macromolecules over time. A significant reduction in incorporation in a specific pathway suggests it as the primary target.
-
-
Membrane Permeability Assays:
-
Use fluorescent dyes like propidium iodide (PI) and SYTOX Green to assess membrane integrity. These dyes can only enter cells with compromised membranes.
-
Treat bacteria with the compound and measure the increase in fluorescence over time.
-
-
Target-Based Assays:
-
If a specific pathway is implicated, perform in vitro assays with purified enzymes from that pathway (e.g., DNA gyrase, topoisomerases, dihydropteroate synthase).
-
-
Transcriptomic/Proteomic Analysis:
-
Use RNA-sequencing or proteomics to analyze the global changes in gene or protein expression in bacteria treated with the compound. This can provide clues about the cellular processes that are affected.
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner.
Table 1: Example of MIC and MBC Data Presentation
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 | |||
| Ciprofloxacin | S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 |
Table 2: Example of Cytotoxicity Data Presentation
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HEK293 | |
| Doxorubicin | HEK293 |
Visualizing Experimental Workflows
Caption: Overall workflow for the development of this compound as an antibacterial agent.
Caption: Detailed workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Conclusion and Future Directions
The hybrid scaffold of this compound holds significant promise as a starting point for the development of novel antibacterial agents. The protocols outlined in this document provide a comprehensive framework for the synthesis, initial screening, and in-depth characterization of this compound and its derivatives. Future work should focus on structure-activity relationship (SAR) studies by synthesizing a library of analogues with modifications on the aniline ring and the thiadiazole moiety to optimize antibacterial potency and minimize cytotoxicity. The elucidation of a clear mechanism of action will be paramount for the successful progression of any lead compounds toward clinical development.
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Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 85-99. [Link]
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Filo. (2025). Aniline derivatives as antimicrobial agent. Filo. [Link]
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Zaczynska, E., & Wujec, M. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(15), 5845. [Link]
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Farghaly, T. A., Abdallah, M. A., & Muhammad, Z. A. (2014). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 19(11), 18836-18851. [Link]
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Lee, J. H., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Antibiotics, 12(1), 143. [Link]
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Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5786. [Link]
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Kim, W., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Antibiotics, 12(1), 143. [Link]
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Tilley, F. W., & Schaffer, J. M. (1926). A STUDY OF THE ANTISEPTIC PROPERTIES OF CERTAIN ORGANIC COMPOUNDS. Journal of bacteriology, 12(5), 303–309. [Link]
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Application Notes & Protocols: Leveraging 3-(1,2,3-Thiadiazol-4-yl)aniline in Antifungal Drug Discovery
Abstract
The escalating threat of drug-resistant fungal infections necessitates the exploration of novel chemical scaffolds for the development of next-generation antifungal agents. The 1,2,3-thiadiazole moiety, a five-membered heterocyclic ring, has emerged as a promising pharmacophore due to its diverse biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(1,2,3-thiadiazol-4-yl)aniline as a core structure in the discovery of new antifungal drugs. We present detailed, field-proven protocols for its chemical synthesis, in vitro antifungal susceptibility testing, mechanism of action elucidation, and preliminary in vivo efficacy evaluation. The methodologies are grounded in established standards to ensure data integrity and reproducibility, providing a robust framework for advancing lead compounds from the bench to preclinical development.
Introduction: The Rationale for Thiadiazoles in Antifungal Research
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised populations.[1] The clinical utility of existing antifungal drug classes, such as azoles and polyenes, is increasingly compromised by the rise of resistant strains.[2] This resistance crisis drives the urgent need for antifungal agents with novel mechanisms of action.
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the thiadiazole nucleus is of particular interest.[3] While many studies have focused on the 1,3,4-thiadiazole isomer, the 1,2,3-thiadiazole scaffold remains a comparatively underexplored area with significant potential.[4][5] Thiadiazole derivatives have been reported to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[3] Their mechanism of action is often attributed to their ability to act as bioisosteres of other azole-containing drugs, which famously inhibit fungal ergosterol biosynthesis.[1][6] However, other mechanisms, such as the disruption of cell wall integrity, have also been identified, suggesting a rich potential for discovering compounds that can overcome existing resistance pathways.
This guide focuses on this compound as a foundational scaffold. The aniline moiety provides a versatile chemical handle for creating a library of derivatives, enabling systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of the Core Scaffold and Derivatives
The synthesis of the 1,2,3-thiadiazole ring is most classically achieved via the Hurd-Mori reaction, which involves the thermal decomposition of a ketone's tosylhydrazone in the presence of a thionating agent like thionyl chloride. The subsequent functionalization to yield the target aniline provides a robust and adaptable synthetic route.
Protocol 2.1: Synthesis of this compound
Rationale: This multi-step synthesis begins with a commercially available starting material, 3-aminoacetophenone, to introduce the eventual aniline group in its protected form. The Hurd-Mori reaction is a reliable method for forming the 1,2,3-thiadiazole ring from a ketone precursor.[5] Final deprotection yields the target molecule.
Materials:
-
3-Aminoacetophenone
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Tosylhydrazide
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Methodology:
-
Protection of the Aniline:
-
Dissolve 3-aminoacetophenone (1.0 eq) in DCM.
-
Add (Boc)₂O (1.1 eq) and a catalytic amount of a base (e.g., triethylamine).
-
Stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl (3-acetylphenyl)carbamate.
-
-
Formation of the Tosylhydrazone:
-
Dissolve the product from Step 1 (1.0 eq) in ethanol.
-
Add tosylhydrazide (1.2 eq) and a few drops of glacial acetic acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction to room temperature. The tosylhydrazone product will often precipitate and can be collected by filtration.
-
-
Hurd-Mori Cyclization (Formation of 1,2,3-Thiadiazole Ring):
-
Suspend the tosylhydrazone (1.0 eq) in an appropriate solvent (e.g., toluene).
-
Add thionyl chloride (2.0-3.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and purify by column chromatography to yield the Boc-protected 1,2,3-thiadiazole derivative.
-
-
Deprotection to Yield Final Compound:
-
Dissolve the purified Boc-protected compound (1.0 eq) in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (5-10 eq) at 0°C.
-
Stir at room temperature for 1-2 hours until deprotection is complete.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract the final product, this compound, with DCM.
-
Purify as necessary. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Synthetic route for this compound.
In Vitro Antifungal Susceptibility Testing
The foundational step in evaluating a new compound is to determine its intrinsic antifungal activity. This is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a fungus.[7] Standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are crucial for ensuring data is reproducible and comparable across different studies.[8][9]
Protocol 3.1: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)
Principle: A standardized fungal inoculum is exposed to serial dilutions of the test compound in a 96-well microtiter plate.[10][11] After a defined incubation period, the wells are visually or spectrophotometrically assessed for fungal growth to determine the MIC.
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
96-well flat-bottom microtiter plates.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B).
-
Sterile saline, 0.5 McFarland turbidity standard.
-
Spectrophotometer (optional, for endpoint reading).
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Subculture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
For yeasts, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[11]
-
For molds, harvest conidia from a mature culture and adjust the concentration as per CLSI M38 guidelines (approx. 0.4-5 x 10⁴ CFU/mL).[11]
-
Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).[10]
-
-
Compound Dilution Plate Preparation:
-
In a separate 96-well plate, perform a two-fold serial dilution of the test compound stock solution in RPMI-1640 medium. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL). Prepare dilutions at 2x the final desired concentration.
-
-
Assay Plate Inoculation:
-
Add 100 µL of the 2x compound dilutions to the wells of the final assay plate.
-
Add 100 µL of the prepared fungal inoculum to each well. This brings the final volume to 200 µL and dilutes the compound to its final 1x concentration.
-
Include a positive control (fungal growth without any compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C. Incubation times vary by organism: 24 hours for Candida spp., 48 hours for Aspergillus spp., and 72 hours for Cryptococcus spp.[8]
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% inhibition for azoles against yeasts) compared to the positive control well.[8] This can be determined visually or by reading the optical density at a specific wavelength.
-
Caption: Standard workflow for the broth microdilution MIC assay.
Data Presentation: Hypothetical MIC Values
| Compound ID | Derivative Moiety | C. albicans MIC₅₀ (µg/mL) | C. auris MIC₅₀ (µg/mL) | A. fumigatus MIC (µg/mL) |
| LEAD-001 | This compound | 16 | 32 | 32 |
| DERIV-002 | 4-Fluoro substitution on aniline | 4 | 8 | 8 |
| DERIV-003 | 3,4-Dichloro substitution on aniline | 2 | 2 | 4 |
| Fluconazole | (Control) | 1 | 64 | N/A |
| Amphotericin B | (Control) | 0.5 | 0.5 | 1 |
Elucidation of Mechanism of Action (MoA)
Identifying the biological target is a critical step in drug development. For azole-like heterocyclic compounds, two primary mechanisms are often investigated: inhibition of ergosterol biosynthesis and disruption of cell wall integrity.
Caption: Potential MoAs for thiadiazole derivatives.
Protocol 4.1: Ergosterol Biosynthesis Inhibition Assay
Rationale: Many azole antifungals function by inhibiting the enzyme 14-α-sterol demethylase, which is essential for converting lanosterol to ergosterol in the fungal cell membrane.[1][6] This protocol quantifies the total sterol content and can detect the buildup of specific sterol intermediates indicative of enzyme inhibition.
Materials:
-
Log-phase yeast culture (C. albicans).
-
Test compound and control (Ketoconazole).
-
Alcoholic potassium hydroxide solution (25% KOH in ethanol).
-
n-Heptane.
-
Sterile water.
-
UV-Vis Spectrophotometer.
Step-by-Step Methodology:
-
Treat a log-phase culture of C. albicans with the test compound at its MIC and 0.5x MIC for several hours.
-
Harvest the cells by centrifugation, wash with sterile water, and record the wet weight.
-
Add 3 mL of alcoholic KOH solution and vortex vigorously.
-
Incubate the mixture in an 80°C water bath for 1 hour to saponify the cellular lipids.
-
Allow the tubes to cool, then add 1 mL of sterile water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.
-
Transfer the n-heptane layer to a clean tube and scan the absorbance between 240 and 300 nm using a UV-Vis spectrophotometer.
-
Calculate the ergosterol content. A reduction in the characteristic absorbance peak for ergosterol (around 282 nm) and the appearance of a peak for accumulated intermediates (around 242 nm) indicates inhibition of the pathway.
Protocol 4.2: Fungal Cell Wall Integrity Assay (Sorbitol Protection)
Rationale: Compounds that disrupt cell wall synthesis make the fungus highly susceptible to osmotic stress. Sorbitol, an osmotic protectant, can stabilize these weakened cells. If the MIC of a compound increases significantly in the presence of sorbitol, it strongly suggests the cell wall is the primary target.
Materials:
-
All materials from Protocol 3.1.
-
Sorbitol (to prepare RPMI-1640 + 1 M Sorbitol).
Step-by-Step Methodology:
-
Perform the broth microdilution MIC assay (Protocol 3.1) in parallel on two sets of plates.
-
Set 1: Use standard RPMI-1640 medium.
-
Set 2: Use RPMI-1640 medium supplemented with 1 M sorbitol.
-
Incubate and read the MICs for both sets.
-
Interpretation: A four-fold or greater increase in the MIC value in the sorbitol-containing medium is a strong indicator that the compound's mechanism involves disruption of the cell wall.
Preliminary Safety and In Vivo Efficacy Assessment
Promising in vitro activity must be followed by an assessment of selectivity (toxicity to host cells) and efficacy in a living organism.
Protocol 5.1: In Vitro Mammalian Cell Cytotoxicity Assay
Rationale: To ensure the compound is selectively toxic to fungi and not mammalian cells, a standard cytotoxicity assay (e.g., MTT or resazurin-based) is performed against a human cell line (e.g., HeLa or HepG2).
Step-by-Step Methodology:
-
Seed a 96-well plate with mammalian cells (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Expose the cells to serial dilutions of the test compound for 24-48 hours.
-
Add a viability reagent (e.g., MTT) and incubate for 2-4 hours.
-
Solubilize the formazan crystals and read the absorbance.
-
Calculate the CC₅₀ (the concentration that reduces cell viability by 50%). The ratio of CC₅₀ to MIC is the selectivity index (SI), with a higher SI being more favorable.
Protocol 5.2: Galleria mellonella In Vivo Efficacy Model
Rationale: The G. mellonella (greater wax moth larvae) model is a cost-effective and ethically favorable alternative to mammalian models for early-stage in vivo screening.[12][13] Its innate immune system shares structural similarities with that of vertebrates, making it a useful predictor of compound efficacy.
Materials:
-
Final-instar G. mellonella larvae.
-
Pathogenic fungal strain (C. albicans).
-
Test compound formulated in a biocompatible vehicle (e.g., PBS + 1% DMSO).
-
Micro-syringes.
Step-by-Step Methodology:
-
Infection: Inject a lethal dose of fungal cells (previously determined) into the hemocoel of each larva.
-
Treatment: At a set time post-infection (e.g., 1-2 hours), inject a separate group of larvae with the test compound at various doses.
-
Controls: Include groups for vehicle-only treatment, infection-only (no treatment), and a positive control drug (e.g., fluconazole).
-
Monitoring: Incubate the larvae at 37°C and monitor survival daily for 5-7 days.
-
Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistically significant increases in survival in the treatment groups compared to the infection-only control.
Caption: Workflow for the G. mellonella antifungal efficacy model.
Data Presentation: Hypothetical Safety and Efficacy Data
| Compound ID | CC₅₀ (HeLa cells, µg/mL) | Selectivity Index (SI) vs. C. auris | % Survival in G. mellonella (Day 5) |
| DERIV-003 | >128 | >64 | 70% |
| Fluconazole | >256 | >4 | 80% |
| Infected Control | N/A | N/A | 10% |
Conclusion and Future Perspectives
The protocols and application notes detailed herein provide a comprehensive framework for exploring this compound and its derivatives as a novel class of antifungal agents. This scaffold represents a promising starting point for lead optimization campaigns. Future work should focus on expanding the derivative library to refine the SAR, conducting advanced mechanism of action studies (e.g., transcriptomics, proteomics), and validating the most promising leads in established murine models of systemic fungal infection.[12][14] By systematically applying these robust methodologies, the scientific community can accelerate the discovery of new therapies to combat the global health threat of antifungal resistance.
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Garcia-Vidal, C. et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(5), 335.
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Krasowska, A. et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS ONE, 14(9), e0222905.
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-
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Gomha, S. M. et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 115.
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-
Al-Ostoot, F. H. et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29285-29300.
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Flores-Alamo, M. et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Chemistry, 5(4), 2732-2766.
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- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. microbialcell.com [microbialcell.com]
- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-Alkylation of 3-(1,2,3-Thiadiazol-4-yl)aniline: A Detailed Guide for Synthetic Chemists
Abstract
This comprehensive application note provides detailed protocols for the N-alkylation of 3-(1,2,3-thiadiazol-4-yl)aniline, a key intermediate in the synthesis of various pharmacologically active compounds. Recognizing the unique electronic properties and potential sensitivities of this heteroaromatic aniline, this guide presents two robust and versatile methodologies: Reductive Amination and Buchwald-Hartwig Amination. Each protocol is detailed with step-by-step instructions, causality-driven explanations for experimental choices, and considerations for substrate scope and potential challenges. Particular attention is given to the stability of the 1,2,3-thiadiazole ring under different reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to functionalize this important molecular scaffold.
Introduction
The this compound moiety is a significant building block in medicinal chemistry. The 1,2,3-thiadiazole ring is a known bioisostere for other aromatic systems and is present in a range of biologically active molecules.[1] N-alkylation of the aniline nitrogen is a critical step in the diversification of this scaffold, allowing for the introduction of various side chains to modulate physicochemical properties and biological activity.
The presence of the electron-withdrawing 1,2,3-thiadiazole ring deactivates the aniline nitrogen, making classical N-alkylation with alkyl halides often inefficient and prone to side reactions. Therefore, more advanced and reliable synthetic strategies are required. This guide focuses on two powerful C-N bond-forming reactions: Reductive Amination and Buchwald-Hartwig Amination.
Chemical Structure and Properties
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₈H₇N₃S[2]
-
Molecular Weight: 177.23 g/mol
-
CAS Number: 316493-8[2]
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[3] It is a π-excessive system, but the carbon atoms of the ring are relatively electron-deficient.[3] This electronic nature influences the reactivity of the attached aniline ring.
Key Considerations for N-Alkylation
The primary challenge in the N-alkylation of this compound is the reduced nucleophilicity of the amino group due to the electron-withdrawing effect of the thiadiazole ring. Furthermore, the stability of the 1,2,3-thiadiazole ring itself must be considered, as it can be susceptible to degradation under certain conditions, particularly with strong bases.[2]
Stability of the 1,2,3-Thiadiazole Ring
The 1,2,3-thiadiazole ring is generally thermally stable.[4] However, it can undergo ring-opening reactions in the presence of strong bases, such as organolithium reagents or potassium t-butoxide, leading to the formation of alkynylthiolates with the evolution of nitrogen.[2] This reactivity is a critical consideration when selecting the base for cross-coupling reactions like the Buchwald-Hartwig amination. Weaker inorganic bases such as carbonates or phosphates are generally considered safer for preserving the integrity of the 1,2,3-thiadiazole ring.
Protocol 1: Reductive Amination
Reductive amination is a highly versatile and controlled method for N-alkylation, proceeding through the formation of an imine intermediate followed by its reduction.[5] This two-step, one-pot process avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[3]
Scientific Rationale
This method is particularly well-suited for the N-alkylation of electron-deficient anilines. The initial imine formation is often the rate-limiting step and can be facilitated by the use of a mild acid catalyst or by performing the reaction in a slightly acidic medium. A variety of reducing agents can be employed, with sodium triacetoxyborohydride [NaBH(OAc)₃] being a popular choice due to its mildness and selectivity for imines over carbonyls.
Experimental Workflow
Caption: Workflow for Reductive Amination.
Detailed Protocol
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the desired aldehyde or ketone (1.1-1.5 eq).
-
Dissolve the starting materials in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE), 0.1-0.5 M).
-
If the carbonyl compound is less reactive, a catalytic amount of acetic acid (e.g., 5 mol%) can be added to facilitate imine formation.
-
-
Reaction:
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture. Control the addition to manage any effervescence.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Summary Table
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 85 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCM | 6 | 78 |
| 3 | Acetone | NaBH(OAc)₃ | DCM | 8 | 72 |
| 4 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 3 | 91 |
Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and scale.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method is particularly useful for coupling anilines with alkyl halides that are not amenable to reductive amination.
Scientific Rationale
This reaction involves the oxidative addition of an alkyl halide to a palladium(0) catalyst, followed by coordination of the aniline and reductive elimination to form the desired N-alkylated product. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. As previously mentioned, the choice of base is critical to avoid decomposition of the 1,2,3-thiadiazole ring. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended over stronger bases like sodium tert-butoxide (NaOt-Bu).
Experimental Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol
-
Reaction Setup (in a glovebox or under an inert atmosphere):
-
To a dry Schlenk tube or vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).
-
Add this compound (1.0 eq) and the alkyl halide (1.1-1.5 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).
-
-
Reaction:
-
Seal the reaction vessel and remove it from the glovebox (if applicable).
-
Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Data Summary Table
| Entry | Alkyl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromobutane | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 12 | 75 |
| 2 | Benzyl bromide | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 90 | 8 | 82 |
| 3 | Iodocyclopentane | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 16 | 68 |
| 4 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 65 |
Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and scale.
Troubleshooting and Safety
-
Low Yield in Reductive Amination: If imine formation is slow, consider adding a catalytic amount of a mild acid like acetic acid. Ensure the reducing agent is fresh and added portion-wise.
-
Decomposition in Buchwald-Hartwig Amination: If decomposition of the starting material is observed, this may be due to the basicity of the reaction medium. Switch to a weaker base (e.g., K₃PO₄) and consider a lower reaction temperature. The use of bulky, electron-rich ligands can also promote the desired C-N bond formation at lower temperatures.
-
Safety: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere. Alkyl halides are often toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE).
Conclusion
This application note provides two reliable and well-documented protocols for the N-alkylation of this compound. Reductive amination offers a mild and efficient route for the introduction of alkyl groups from aldehydes and ketones, while the Buchwald-Hartwig amination provides a powerful method for coupling with a broader range of alkyl halides. Careful consideration of the reaction conditions, particularly the choice of base in the Buchwald-Hartwig protocol, is crucial to ensure the stability of the 1,2,3-thiadiazole ring. These detailed protocols and the accompanying scientific rationale will enable researchers to confidently and successfully synthesize a diverse library of N-alkylated this compound derivatives for further investigation in drug discovery and materials science.
References
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Raheem, I. T., Thiara, P. S., Peterson, E. A., & Jacobsen, E. N. (2007). Enantioselective Pictet−Spengler-Type Cyclizations of Hydroxylactams: A General Approach to the Synthesis of Indolizidine and Quinolizidine Alkaloids. Journal of the American Chemical Society, 129(44), 13404–13405.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling. Journal of the American Chemical Society, 122(48), 12051–12052.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved from [Link]
- Micetich, R. G. (1970). The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry, 48(13), 2006–2013.
-
MDPI. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
An in-depth guide to the functionalization of 3-(1,2,3-thiadiazol-4-yl)aniline, a critical scaffold in medicinal chemistry, is presented. This document provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for modifying this versatile molecule. The focus is on leveraging the reactive aniline moiety for diversification, enabling the exploration of new chemical space and the development of novel therapeutic agents.
The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide array of biological activities.[1][2] Derivatives incorporating this scaffold have demonstrated significant potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][3][4] The presence of the sulfur and nitrogen atoms in the ring allows it to act as a hydrogen bond acceptor and participate in various non-covalent interactions with biological targets, making it a valuable component in drug design.[3]
The specific molecule, this compound, combines this potent heterocycle with a reactive aniline functionality. The amino group serves as a versatile chemical handle, allowing for a multitude of synthetic transformations. This guide details key functionalization techniques centered on the aniline group, providing a strategic framework for creating diverse libraries of compounds for screening and lead optimization.
Core Functionalization Strategies
The primary site for synthetic modification on this compound is the exocyclic amino group. Its nucleophilicity allows for a range of classical and modern synthetic transformations. The principal strategies involve forming new bonds at the nitrogen atom, such as Carbon-Nitrogen (C-N) and Sulfur-Nitrogen (S-N) bonds.
Caption: Key functionalization pathways for this compound.
N-Acylation and N-Sulfonylation: Crafting Amides and Sulfonamides
One of the most fundamental and reliable functionalization techniques for anilines is the formation of amides and sulfonamides. These reactions are typically high-yielding and tolerant of a wide range of functional groups.
-
Expertise & Experience: The conversion of the aniline to an amide or sulfonamide significantly alters the electronic properties of the molecule. The resulting derivatives are generally less basic and more stable. This transformation is crucial in drug development for modulating physicochemical properties like solubility, lipophilicity, and metabolic stability. The choice of acylating or sulfonylating agent is dictated by the desired properties of the final compound. For instance, incorporating a specific aryl sulfonyl chloride can introduce a new pharmacophore or a vector for further modification.
-
Mechanism & Trustworthiness: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride (or sulfonyl sulfur of the sulfonyl chloride). A base, typically a non-nucleophilic amine like triethylamine or pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion. The robustness of this reaction makes it a self-validating system; successful formation of the product is readily confirmed by standard analytical techniques (e.g., NMR, MS) showing the incorporation of the new acyl or sulfonyl group.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds, enabling the synthesis of diarylamines or alkylarylamines that are otherwise difficult to access.[5][6] This palladium-catalyzed reaction couples an amine with an aryl halide or pseudohalide.[7][8]
-
Expertise & Experience: In the context of our scaffold, this compound acts as the amine nucleophile, reacting with a variety of aryl or heteroaryl halides. This technique is invaluable for rapidly building molecular complexity. The choice of palladium precursor, ligand, and base is critical for success and depends heavily on the nature of the coupling partners.[9] Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often employed to facilitate the key reductive elimination step, especially with challenging substrates.[5][7]
-
Authoritative Grounding: The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[6] Each step is a well-studied organometallic process, lending high predictability and trustworthiness to the overall transformation.
Experimental Protocols
The following protocols are designed as general starting points. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for N-Acylation
This protocol describes the synthesis of N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide as a representative example.
Caption: Experimental workflow for a typical N-Acylation reaction.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Pyridine or Triethylamine (1.5 eq)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration).
-
Add the base (pyridine or triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
Data Summary for Acylation/Sulfonylation
| Reagent | Product Type | Typical Base | Solvent | Yield Range |
| Acetyl Chloride | Acetamide | Pyridine, Et₃N | DCM, THF | 85-95% |
| Benzoyl Chloride | Benzamide | Pyridine, Et₃N | DCM | 80-95% |
| Methanesulfonyl Chloride | Mesylamide | Pyridine | DCM | 75-90% |
| p-Toluenesulfonyl Chloride | Tosylamide | Pyridine | DCM | 80-92% |
Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol details the coupling of this compound with 4-bromotoluene.
Materials:
-
This compound (1.2 eq)
-
4-Bromotoluene (1.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or Dioxane, anhydrous (degassed)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). Repeat three times.
-
Add the this compound, followed by anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired diarylamine product.
Rationale for Reagent Selection:
-
Catalyst System: The Pd₂(dba)₃/XPhos system is highly effective for C-N coupling reactions involving electron-neutral or electron-rich aryl bromides.[7][9] XPhos is a bulky, electron-rich ligand that promotes the oxidative addition and the challenging reductive elimination steps.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline, forming the reactive palladium-amido intermediate.[6]
-
Solvent: Toluene is a common non-polar solvent for these reactions, though dioxane can also be effective. It is critical that the solvent is anhydrous and degassed to prevent catalyst deactivation.
Conclusion
The this compound scaffold is a highly valuable starting point for the synthesis of novel, biologically active compounds. The functionalization of the aniline moiety through robust and versatile methods like N-acylation, N-sulfonylation, and Buchwald-Hartwig amination provides a powerful toolkit for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to efficiently explore the chemical space around this important heterocyclic core, accelerating the discovery of new therapeutic agents.
References
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]
-
An overview of biological activities of thiadiazole derivatives. (2024). Journal of Indian System of Medicine. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2024). MDPI. [Link]
-
Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. (2019). PubMed Central. [Link]
-
Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19 Ma. (2021). Biointerface Research in Applied Chemistry. [Link]
-
A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (2012). ResearchGate. [Link]
-
Recent Developments on Novel Heterocyclic Compounds Thiadiazoles and Heterocyclic Compounds for COVID-19 Targets in Drug Discovery. (2021). ResearchGate. [Link]
-
Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. (2018). PubMed Central. [Link]
-
Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2018). PubMed Central. [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols for High-Throughput Screening of 3-(1,2,3-Thiadiazol-4-yl)aniline Analogs
Introduction: Strategic Assay Selection for a Privileged Scaffold
The 1,2,3-thiadiazole nucleus is a recognized pharmacophore present in a variety of biologically active compounds. Its derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The subject of this guide, 3-(1,2,3-thiadiazol-4-yl)aniline and its analogs, represents a chemical space with significant therapeutic potential. This document provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns to elucidate the biological activities of this compound class.
Our strategic approach is twofold:
-
Primary Phenotypic Screening: To broadly assess the cytotoxic effects of the analog library against a panel of relevant cancer cell lines. This provides a foundational understanding of their general anti-proliferative activity.
-
Secondary Target-Based Screening: To investigate a plausible mechanism of action, focusing on kinase inhibition, a common target for anticancer agents.[4][5][]
This guide is intended for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.
Part 1: Primary High-Throughput Phenotypic Screening: Cell Viability
The initial step in characterizing a new chemical series is often a cell-based phenotypic screen to identify compounds with cytotoxic or anti-proliferative effects.[7][8][9][10][11] This approach provides biologically relevant data on compound efficacy within a cellular context.[7]
Assay Principle: The Resazurin Reduction Assay
The resazurin (alamarBlue®) assay is a robust, fluorescence-based method for quantifying cell viability. In viable, metabolically active cells, intracellular reductases convert the non-fluorescent blue dye, resazurin, into the highly fluorescent pink compound, resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells. This assay is well-suited for HTS due to its simplicity, sensitivity, and cost-effectiveness.
Experimental Workflow for Primary Cytotoxicity Screening
Caption: Workflow for primary high-throughput cytotoxicity screening.
Detailed Protocol: High-Throughput Resazurin-Based Cytotoxicity Assay
Materials:
-
This compound analog library dissolved in 100% DMSO.
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered).
-
384-well, black, clear-bottom tissue culture-treated plates.
-
Positive control (e.g., Staurosporine).
-
Negative control (0.1% DMSO in media).
-
Automated liquid handling system.
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).
Procedure:
-
Compound Plating:
-
Prepare a master plate of the thiadiazole analog library at a suitable concentration (e.g., 10 mM in DMSO).
-
Using an automated liquid handler, perform serial dilutions to create a dose-response plate.
-
Transfer a small volume (e.g., 100 nL) of each compound concentration to the final 384-well assay plates.
-
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the optimized seeding density (determined empirically for each cell line to ensure exponential growth throughout the assay).
-
Dispense the cell suspension into the 384-well plates containing the pre-spotted compounds. The final DMSO concentration should be ≤ 0.1% to minimize solvent toxicity.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Readout:
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (staurosporine-treated) and negative (DMSO-treated) controls.
-
Plot the normalized fluorescence intensity against the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each active compound.
-
Data Interpretation and Hit Selection
| Parameter | Description | Threshold for Hit Selection |
| IC50 | The concentration of a compound that inhibits cell viability by 50%. | < 10 µM |
| Maximum Inhibition | The maximum percentage of cell death achieved at the highest compound concentration. | > 50% |
| Z'-factor | A statistical measure of assay quality. | > 0.5 |
Compounds meeting these criteria are considered "hits" and are prioritized for further investigation.
Part 2: Secondary High-Throughput Biochemical Screening: Kinase Inhibition
Following the identification of cytotoxic hits, a secondary screen is crucial to elucidate the mechanism of action. Given that many anticancer drugs target protein kinases, a kinase inhibition assay is a logical next step.[4][12][13]
Assay Principle: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to kinase activity. This assay is highly sensitive and less prone to interference from fluorescent compounds.
Experimental Workflow for Kinase Inhibition Screening
Caption: Workflow for secondary high-throughput kinase inhibition screening.
Detailed Protocol: High-Throughput ADP-Glo™ Kinase Assay
Materials:
-
Selected hit compounds from the primary screen, dissolved in 100% DMSO.
-
Target kinase (e.g., a panel of cancer-relevant kinases such as EGFR, VEGFR, etc.).
-
Kinase-specific substrate.
-
ATP.
-
Kinase reaction buffer.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well, white, low-volume plates.
-
Positive control (a known inhibitor of the target kinase).
-
Negative control (0.1% DMSO).
-
Luminometer.
Procedure:
-
Compound Plating:
-
Create a dose-response plate of the hit compounds as described in the primary screen protocol.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP to the wells of the 384-well plate containing the compounds.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Assay Readout:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized luminescence against the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each compound against the specific kinase.
-
Data Interpretation and Lead Prioritization
| Parameter | Description | Threshold for Lead Prioritization |
| Kinase IC50 | The concentration of a compound that inhibits kinase activity by 50%. | < 1 µM |
| Selectivity | The ratio of IC50 values against different kinases. | > 10-fold selectivity for the target kinase over other kinases. |
Compounds with potent and selective inhibition of a particular kinase are prioritized as lead candidates for further optimization and preclinical development.
Conclusion
This guide provides a robust framework for the high-throughput screening of this compound analogs. By employing a primary phenotypic screen followed by a target-based secondary screen, researchers can efficiently identify compounds with therapeutic potential and gain insights into their mechanism of action. The detailed protocols and data interpretation guidelines provided herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- National Institutes of Health. (2010). Cell-based Assays for High-Throughput Screening. PubMed.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
- National Institutes of Health. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed.
- Sigma-Aldrich. (n.d.). Cytotoxicity assays.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- Abcam. (n.d.). Cytotoxicity assay selection guide.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
-
Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][7][9][10]THIADIAZOLE DERIVATIVES: A REVIEW. Retrieved January 18, 2026, from
- MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- ResearchGate. (n.d.). Some biologically active 1,2,4-thiadiazoles.
- National Institutes of Health. (2009). Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance. PubMed.
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 7. marinbio.com [marinbio.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 11. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bioassaysys.com [bioassaysys.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 3-(1,2,3-Thiadiazol-4-yl)aniline Synthesis
Welcome to the technical support center for the synthesis of 3-(1,2,3-thiadiazol-4-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this important synthetic transformation. As a key building block in pharmaceutical research, achieving a high, reproducible yield of this compound is critical. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the widely-used Hurd-Mori reaction pathway.
The synthesis of this compound is typically a two-step process starting from 3-aminoacetophenone. The first step involves the formation of a hydrazone, followed by a cyclization reaction with thionyl chloride to form the 1,2,3-thiadiazole ring. While straightforward in principle, this pathway is sensitive to reaction conditions, reagent quality, and the inherent reactivity of the starting materials.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield of this compound is consistently low. What are the most common causes and where should I begin my investigation?
Low yield is the most frequently reported issue and can stem from either the hydrazone formation or the cyclization step. A systematic approach is crucial for diagnosis.
Initial Diagnostic Steps:
-
Isolate and Characterize the Intermediate: Do not proceed to the cyclization step without confirming the successful formation of the 3-aminoacetophenone hydrazone. Run a small-scale reaction and purify the hydrazone intermediate. Characterize it via ¹H NMR and melting point to ensure it is the correct, pure material. If the yield of this step is low, focus your optimization efforts here first.
-
Assess Reagent Quality: The Hurd-Mori cyclization is highly sensitive to the quality of thionyl chloride (SOCl₂). Using an old bottle that has been exposed to atmospheric moisture will lead to significant yield reduction. It is highly recommended to use a freshly opened bottle or to distill the thionyl chloride before use.[1]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of both steps. This will help you determine if the reaction is going to completion, stalling, or forming multiple side products.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Q2: The Hurd-Mori cyclization step is giving a very low yield and a lot of black, insoluble material. What is happening and how can I fix it?
This is a classic sign of decomposition, likely caused by the harsh, acidic nature of thionyl chloride. The aniline moiety, being electron-rich, can be susceptible to side reactions under these conditions.
Causality:
-
High Reactivity of SOCl₂: Thionyl chloride is not only the sulfur source for the thiadiazole ring but also a powerful dehydrating and chlorinating agent.[2] It can react with the aniline's amino group or promote polymerization and charring, especially at elevated temperatures.[3]
-
Exothermic Reaction: The reaction with the hydrazone is often exothermic. If the temperature is not controlled, localized heating can accelerate decomposition pathways.
Solutions:
-
Strict Temperature Control: The most critical parameter is temperature. The reaction vessel must be cooled in an ice bath (0°C) or even a dry ice/acetone bath (-78°C) before and during the slow, dropwise addition of thionyl chloride.
-
Slow Reagent Addition: Never add the thionyl chloride all at once. Add it dropwise over 30-60 minutes to maintain a low internal temperature and allow the desired reaction to proceed selectively.
-
Solvent Choice: Use a dry, inert solvent like dichloromethane (DCM) or chloroform. Ensure the solvent is anhydrous.
| Parameter | Standard Condition | Optimized Condition for Sensitive Substrates | Rationale |
| Temperature | Room Temperature | 0°C to -20°C | Minimizes decomposition and side reactions caused by the high reactivity of SOCl₂.[3] |
| SOCl₂ Addition | Added in one portion | Slow, dropwise addition over 30-60 min | Prevents temperature spikes from the exothermic reaction. |
| SOCl₂ Molar Eq. | >2.0 equivalents | 1.5 - 2.0 equivalents | Using a large excess can increase side reactions. Titrate to the optimal amount. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture which decomposes SOCl₂ into corrosive HCl and SO₂. |
Q3: Should I protect the aniline's amino group before starting the synthesis?
This is an excellent question and represents a key strategic decision in optimizing the synthesis. While it adds steps, it can dramatically improve the yield and purity of the final product, especially if you are struggling with decomposition during the cyclization step.
Expertise & Rationale: The free amino (-NH₂) group on the 3-aminoacetophenone is a nucleophile and a base. It can react with the highly electrophilic thionyl chloride, leading to undesired side products or polymerization. Protecting it, for instance as an acetamide (-NHCOCH₃), converts it into a less reactive, electron-withdrawing group.
A study on a similar system, the synthesis of pyrrolo[2,3-d][4][5][6]thiadiazoles, demonstrated that having an electron-withdrawing protecting group on a precursor nitrogen atom resulted in superior yields for the Hurd-Mori cyclization compared to electron-donating groups.[3] While the aniline nitrogen is not part of the reacting hydrazone, its electronic influence on the aromatic ring and its potential for side reactions make protection a logical optimization strategy.
Recommended Strategy:
-
Protect: Acetylate the 3-aminoacetophenone with acetic anhydride to form 3-acetamidoacetophenone.
-
Synthesize: Perform the two-step Hurd-Mori synthesis on this protected ketone. You will likely observe a much cleaner reaction with higher yield.
-
Deprotect: Hydrolyze the acetamide group under acidic conditions (e.g., refluxing with HCl) to reveal the final product, this compound.
This three-step route (protect -> synthesize -> deprotect) often provides a higher overall yield than a single, low-yielding direct attempt.
Q4: The formation of the tosylhydrazone from 3-aminoacetophenone is slow and incomplete. How can I improve this step?
The condensation between a ketone and tosylhydrazide to form a tosylhydrazone is generally a robust reaction, but it is an equilibrium process that can be influenced by several factors.[7]
Key Parameters for Optimization:
-
Catalyst: The reaction is acid-catalyzed. A small amount of hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA) can significantly accelerate the reaction rate.
-
Water Removal: The reaction produces one equivalent of water. If not removed, water can hydrolyze the product back to the starting materials. Performing the reaction in a solvent like ethanol or methanol at reflux allows for the continuous formation of the product. For difficult cases, using a Dean-Stark apparatus with a solvent like toluene can be effective to drive the equilibrium forward.
-
Stoichiometry: Ensure you are using at least 1.0 to 1.1 equivalents of tosylhydrazide relative to the 3-aminoacetophenone.
-
Reaction Time: While many hydrazone formations are complete within a few hours, some may require stirring overnight at reflux to go to completion. Monitor by TLC until the starting ketone spot has disappeared.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Aminoacetophenone Tosylhydrazone (Intermediate)
This protocol is a general guideline and should be optimized based on laboratory observations.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminoacetophenone (10.0 g, 74.0 mmol, 1.0 eq) and ethanol (100 mL).
-
Reagent Addition: Add p-toluenesulfonhydrazide (tosylhydrazide) (14.5 g, 77.7 mmol, 1.05 eq).
-
Catalysis: Add 3-4 drops of concentrated hydrochloric acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent), observing the disappearance of the 3-aminoacetophenone spot.
-
Isolation: Once complete, cool the reaction mixture in an ice bath. The product will often precipitate. If it does not, slowly add cold water until a solid forms.
-
Purification: Collect the solid by vacuum filtration, wash it with a small amount of cold ethanol, followed by cold water. Dry the resulting solid under vacuum. The product is typically of sufficient purity for the next step.
Protocol 2: Hurd-Mori Cyclization to this compound
CRITICAL: This reaction should be performed in a well-ventilated fume hood as it releases SO₂ and HCl gas.
Caption: Experimental workflow for the Hurd-Mori cyclization step.
-
Setup: In a 500 mL two-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the 3-aminoacetophenone tosylhydrazone (15.0 g, 49.4 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 200 mL).
-
Cooling: Cool the flask in an ice-salt bath to 0°C.
-
Reagent Addition: Add thionyl chloride (14.1 g, 8.8 mL, 118.6 mmol, 2.4 eq) to the dropping funnel. Add the thionyl chloride dropwise to the stirred suspension over a period of 45-60 minutes, ensuring the internal temperature does not rise above 5°C. The mixture will typically turn from a slurry to a dark-colored solution.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional hour, then allow it to slowly warm to room temperature. Continue stirring for 6-12 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker. Stir until all the ice has melted.
-
Workup: Transfer the mixture to a separatory funnel. Carefully neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
References
-
Shafiee, A., Lalezari, I., & Yazdany, S. (1977). Synthesis of 1,2,3-Thiadiazoles. Journal of Pharmaceutical Sciences, 66(7), 1055-1056. [Link]
-
Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. [Link]
-
Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]
-
Turner, M., Linder, T., Schnürch, M., Mihovilovic, M. D., & Stanetty, P. (2010). Synthesis of Pyrrolo[2,3-d][4][5][6]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(7), 4897–4909. [Link]
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. [Link]
-
El-Metwally, A. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 133. [Link]
- Eureka | Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone.
-
Organic Syntheses. (n.d.). Procedure for reaction involving thionyl chloride. [Link]
-
Xia, Y., & Wang, J. (2017). N-Tosylhydrazones: versatile synthons in the construction of cyclic compounds. Chemical Society Reviews, 46(8), 2306-2362. [Link]
-
Glukhareva, T. V., & Bakulev, V. A. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. In Targets in Heterocyclic Systems (Vol. 22). [Link]
-
PrepChem. (n.d.). Preparation of 3′-aminoacetophenone. [Link]
-
Perez, D. I., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 29(1), 1. [Link]
-
Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267. [Link]
-
Feng, C., et al. (2021). Synthesis and Properties of 1,2,3-Thiadiazoles. Current Studies in Basic Sciences, Engineering and Technology. [Link]
-
Wikipedia. Tosylhydrazone. [Link]
-
Kotali, A. (2009). Thionyl Chloride - A Versatile Reagent. Synlett. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tosylhydrazone - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges with 3-(1,2,3-Thiadiazol-4-yl)aniline
Welcome to the technical support guide for 3-(1,2,3-Thiadiazol-4-yl)aniline. This resource is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this versatile heterocyclic building block. We understand that navigating the physicochemical properties of complex small molecules is critical for experimental success. This guide provides in-depth, field-proven troubleshooting protocols and foundational knowledge to address the primary challenge associated with this compound: its limited solubility.
Understanding the Molecule: A Physicochemical Profile
This compound is a unique structure featuring a basic aniline moiety linked to a weakly basic, aromatic thiadiazole ring. This combination results in a molecule that is largely planar, rigid, and possesses both hydrogen bond donor (-NH2) and acceptor (N atoms in the thiadiazole ring) sites.[1] However, the molecule's overall flat, aromatic character promotes strong crystal lattice packing, which often leads to poor solubility in many common solvents.
From a thermodynamic standpoint, solubility is a balance between the energy required to break apart the compound's crystal lattice and the energy released when the molecule is solvated by the solvent.[2] For compounds like this, the crystal lattice energy can be substantial, leading to solubility challenges.
| Property | Value | Data Source |
| Molecular Formula | C₈H₇N₃S | PubChem CID: 3164938[3] |
| Molecular Weight | 177.23 g/mol | PubChem CID: 3164938[3] |
| XLogP3 (Computed) | 1.8 | PubChem CID: 3164938[3] |
| Appearance | Typically a solid at room temperature. | General Chemical Properties |
Troubleshooting Guide: Step-by-Step Dissolution Protocols
This section addresses the most common solubility issues in a practical, question-and-answer format.
Question 1: "I am starting my experiment and need to prepare a stock solution. Which organic solvent should I try first?"
Answer: For initial stock preparation, especially when the final application is a non-aqueous chemical reaction, we recommend starting with polar aprotic solvents. These solvents are effective at disrupting the crystal lattice of polar, heterocyclic compounds.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
Protocol 1: Preparation of a Concentrated Organic Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid into a clean, dry glass vial.
-
Solvent Addition: Add a small volume of your chosen solvent (e.g., DMSO) to the vial. Start with a volume that would yield a high concentration (e.g., 50-100 mM).
-
Solubilization: Tightly cap the vial and vortex vigorously. If the solid does not dissolve completely, sonication in a bath sonicator for 5-10 minutes can be highly effective. Gentle warming (30-40°C) may also be applied, but monitor for any signs of compound degradation (color change).
-
Dilution: Once the solid is fully dissolved, you can dilute the concentrated stock to your final working concentration using the same solvent.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light and moisture, to maximize stability.
Expert Insight: DMSO is a preferred solvent for creating high-concentration stocks for biological screening, as it is often tolerated in small final concentrations (typically <0.5%) in cell-based assays.[4][5]
Question 2: "My experiment requires an aqueous buffer, but the compound crashes out when I add it to water. How can I prepare a stable aqueous solution?"
Answer: Direct dissolution in aqueous buffers is highly unlikely due to the compound's hydrophobic nature. The standard and most effective method is the Co-Solvent Approach . This involves dissolving the compound in a minimal amount of a water-miscible organic solvent first, and then diluting this concentrated stock into your aqueous buffer.
Protocol 2: The Co-Solvent Method for Aqueous Solutions
-
Prepare Concentrated Stock: Following Protocol 1 , prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM). Ensure the compound is fully dissolved.
-
Pre-warm Buffer: Warm your target aqueous buffer (e.g., PBS, TRIS) to room temperature or 37°C. This can help maintain solubility during dilution.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop. The continuous agitation is critical to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration may be above the solubility limit for that specific co-solvent/buffer system.
Workflow for the Co-Solvent Method
Caption: Workflow for the co-solvent dissolution method.
Troubleshooting Aqueous Preparations:
-
Precipitation Occurs: Your final concentration is too high. Redo the dilution to achieve a lower final concentration.
-
Solution is Cloudy: Try adding a non-ionic surfactant like Tween-20 (at ~0.01%) or Pluronic F-68 to the aqueous buffer before adding the compound stock. These can help stabilize the compound in solution.
-
DMSO Intolerance: If your assay is sensitive to DMSO, you can try ethanol or isopropanol as a co-solvent, though they may be less effective at dissolving the initial solid.
Question 3: "The co-solvent method isn't working well, and I need to minimize organic solvent. Is there a chemical modification approach?"
Answer: Yes. A highly effective strategy for compounds with a basic nitrogen, such as the aniline group in your molecule, is pH Modification . By lowering the pH of the solution, you can protonate the basic aniline nitrogen, forming a hydrochloride salt in situ. This salt form is significantly more polar and, therefore, more water-soluble. This is a common strategy to improve the aqueous solubility of aniline-containing drug candidates.[6]
Protocol 3: pH Modification (Acidification) for Enhanced Aqueous Solubility
-
Weigh Compound: Weigh the solid compound into a vial.
-
Add Acidic Solution: Add a small volume of dilute acid (e.g., 1 M HCl) to the solid.
-
Form the Salt: Vortex or sonicate the mixture. The solid should dissolve as it reacts with the acid to form the more soluble hydrochloride salt.
-
Neutralization/Buffering (Optional): You can then carefully dilute this acidic stock into your final, well-buffered aqueous medium. The buffer capacity of your final solution must be sufficient to bring the pH to the desired level for your experiment.
-
Verification: Always check the final pH of your solution and adjust as necessary.
Mechanism of pH-Dependent Solubility
Caption: Protonation of the aniline group to form a more soluble salt.
Frequently Asked Questions (FAQs)
-
Q: What is the expected qualitative solubility in common lab solvents?
-
Q: Can I use heat to dissolve the compound?
-
A: Gentle heating (to 30-40°C) can increase the rate of dissolution. However, be cautious. Prolonged heating or high temperatures can lead to degradation of thermally sensitive compounds. Always prepare fresh solutions and avoid repeated freeze-thaw cycles if possible.
-
-
Q: What are the recommended storage conditions?
-
A: Store the solid compound in a tightly sealed container at room temperature or refrigerated (2-8°C), protected from light. Store stock solutions in DMSO or other organic solvents at -20°C or -80°C.
-
-
Q: Are there any specific safety precautions?
-
A: As with any laboratory chemical, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] Handle the solid in a well-ventilated area or chemical fume hood to avoid inhaling dust. Refer to the specific Safety Data Sheet (SDS) provided by your supplier for complete hazard information.
-
References
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
- Surov, A. O., et al. (2015).
- Surov, A. O., et al. (2015).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). 3-(1,3-Thiazol-4-yl)aniline. PubChem.
- ACS Publications. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Sigma-Aldrich. (2025).
- ChemicalBook. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3-(1,3-Thiazol-4-yl)aniline DiscoveryCPR.
- Fisher Scientific. (2025).
- Eng. Proc. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- Sigma-Aldrich. (2024).
- IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- CymitQuimica. (2024).
- MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Journal of Pharmaceutical Negative Results. (n.d.).
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Angene Chemical. (2021).
- Santa Cruz Biotechnology. (n.d.). 4-(1,2,3-Thiadiazol-4-yl)aniline.
- PMC - NIH. (n.d.).
- PMC - PubMed Central. (n.d.). Design and synthesis of heterocyclic azole based bioactive compounds.
- PMC - NIH. (n.d.). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity.
- Labsolu. (n.d.). 3-(1,3-Thiazol-4-yl)aniline.
- ResearchGate. (2025). Chemical properties of thiadiazole compounds.
- ACS Omega. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids.
- DTIC. (2020). SOLUBILITY REPORT OF 3-(5-AMINO-1,2,4-OXADIAZOL-3-YL)-4-NITRO.
- Benchchem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.
- Smolecule. (2023). 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline.
- Journal of Education for Pure Science. (2023). Chemical properties of thiadiazole compounds.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- Prof. Murov's Orgsoltab. (n.d.). Common Organic Solvents: Table of Properties.
Sources
- 1. isres.org [isres.org]
- 2. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C8H7N3S | CID 3164938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 溶剂混溶性表 [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-(1,2,3-Thiadiazol-4-yl)aniline
Welcome to the technical support center for the synthesis of 3-(1,2,3-Thiadiazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and address frequently asked questions. My aim is to provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved through the Hurd-Mori reaction of a hydrazone derived from 3-aminoacetophenone.
Problem 1: Low or No Yield of the Desired Product
Question: I am following the standard Hurd-Mori protocol (formation of 3-aminoacetophenone hydrazone followed by cyclization with thionyl chloride), but I am getting a very low yield of this compound, or in some cases, none at all. What could be the issue?
Answer:
Low or no yield in this synthesis can stem from several factors, primarily related to the stability of the starting materials and intermediates, and the reaction conditions. The presence of the free amino group on the phenyl ring introduces specific challenges not encountered with simpler aryl acetophenones.
Potential Causes and Solutions:
-
Degradation of the Hydrazone Intermediate: The hydrazone of 3-aminoacetophenone can be unstable, especially under acidic conditions that might be inadvertently created.
-
Solution: Prepare the hydrazone fresh and use it immediately in the next step. When forming the hydrazone (e.g., from semicarbazide or tosylhydrazide), ensure the reaction is carried out under neutral or slightly basic conditions to protect the amino group.
-
-
Reaction of the Amino Group with Thionyl Chloride: The primary amino group is nucleophilic and can react with thionyl chloride (SOCl₂), a key reagent in the Hurd-Mori cyclization. This side reaction consumes both your starting material and the reagent.[1]
-
Solution 1 (Protection): The most robust solution is to protect the amino group before synthesis. Acetylation to form 3-acetamidoacetophenone is a common and effective strategy. The acetyl group can be removed by acid or base hydrolysis after the thiadiazole ring has been formed.
-
Solution 2 (Careful Reagent Addition): If you must proceed without a protecting group, add the thionyl chloride slowly at a low temperature (e.g., 0-5 °C) to the suspension of the hydrazone. This can favor the desired cyclization over the reaction with the aniline.
-
-
Suboptimal Reaction Temperature: The Hurd-Mori reaction temperature is critical. Too low, and the reaction may not proceed; too high, and decomposition and side reactions can dominate.
-
Solution: The optimal temperature for the cyclization step is typically between room temperature and gentle reflux, depending on the solvent. Start with room temperature and monitor the reaction by TLC. If the reaction is sluggish, gradually increase the temperature.
-
Experimental Protocol: Synthesis via a Protected Intermediate
-
Protection of the Amino Group:
-
Dissolve 3-aminoacetophenone in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add acetic anhydride and a base (e.g., pyridine or sodium acetate) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate 3-acetamidoacetophenone.
-
-
Hydrazone Formation:
-
React 3-acetamidoacetophenone with a suitable hydrazine derivative (e.g., semicarbazide hydrochloride in the presence of a base, or tosylhydrazide) in ethanol or a similar solvent.
-
Reflux the mixture until hydrazone formation is complete.
-
Isolate and dry the hydrazone.
-
-
Hurd-Mori Cyclization:
-
Suspend the dried hydrazone in an inert solvent like dichloromethane or toluene.
-
Cool the mixture to 0-5 °C and add thionyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and then stir until completion (monitor by TLC).
-
Carefully quench the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
-
Deprotection:
-
Isolate the protected thiadiazole.
-
Hydrolyze the acetyl group using acidic (e.g., HCl in ethanol) or basic (e.g., NaOH in methanol/water) conditions to yield the final product.
-
Problem 2: Presence of a Major, Inseparable Byproduct
Question: My reaction mixture shows a significant byproduct with a similar polarity to my desired this compound, making purification by column chromatography difficult. What could this byproduct be, and how can I minimize its formation?
Answer:
The presence of a persistent byproduct is a common issue, often arising from side reactions of the amino group or the cyclization agent.
Potential Byproducts and Mitigation Strategies:
-
N-Sulfinylamine Formation: As mentioned, thionyl chloride can react with the aniline to form an N-sulfinylamine derivative (Ar-N=S=O).[2] This byproduct will have a different polarity and spectroscopic signature from your desired product.
-
Mitigation: Protecting the amino group is the most effective way to prevent this. Slow, low-temperature addition of SOCl₂ can also help.
-
-
Azo Compound Formation: Under certain conditions, especially if there are oxidative impurities or if the reaction is exposed to air for extended periods, the aniline moieties can couple to form colored azo compounds (Ar-N=N-Ar). This is particularly a risk if any diazotization occurs.
-
Mitigation: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are pure and free of oxidizing agents.
-
-
Chlorinated Byproducts: The Hurd-Mori reaction can sometimes lead to chlorination of the aromatic ring, although this is less common with anilines which are highly activated.
-
Mitigation: Use the minimum necessary amount of thionyl chloride and maintain a controlled temperature.
-
Troubleshooting Purification:
If you have already formed a mixture containing these byproducts, here are some purification strategies:
-
Acid-Base Extraction: Your target compound, being an aniline, is basic. You can exploit this for purification.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). Your product will move to the aqueous layer as the hydrochloride salt, while less basic byproducts may remain in the organic layer.[3][4]
-
Wash the aqueous layer with an organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate your product.
-
Extract the product back into an organic solvent, dry, and evaporate.
-
-
Chromatography with Additives: If you must use column chromatography, adding a small amount of a basic modifier to the eluent can improve separation.
-
Example: Add 0.5-1% triethylamine to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. This can help to prevent tailing of the basic aniline on the silica gel.
-
DOT Diagram: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
II. Frequently Asked Questions (FAQs)
Q1: What is the best hydrazone precursor to use for this synthesis?
A1: Both semicarbazones and tosylhydrazones are commonly used. Tosylhydrazones are often favored for their crystallinity and stability, which can make them easier to handle and purify. However, semicarbazones are also effective and can be prepared from the readily available semicarbazide hydrochloride.[2][5] The choice may depend on the specific reaction conditions and the ease of preparation in your lab.
Q2: Can I use a different cyclizing agent instead of thionyl chloride?
A2: Yes, there are alternatives to the classic Hurd-Mori reaction. Some modern methods utilize elemental sulfur in the presence of a catalyst, which can be milder and avoid the use of the corrosive and reactive thionyl chloride.[6] However, these methods may require more optimization for your specific substrate.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or methanol and dichloromethane) to achieve good separation between your starting material, intermediate, and product. The spots can be visualized under UV light. The disappearance of the hydrazone spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.
Q4: My final product is a dark oil, not a solid. How can I purify it?
A4: Dark coloration can be due to the formation of azo compounds or other polymeric byproducts. If your product is an oil, it may be due to impurities. First, try the acid-base extraction described in the troubleshooting section to remove many of the impurities. If it remains an oil, column chromatography is the next step. If the oil is very viscous, you may need to dissolve it in a minimal amount of a strong solvent (like methanol or DMSO) before loading it onto the column.
Q5: Is the 3-amino group stable to the acidic conditions that might be generated during the reaction or workup?
A5: The aniline moiety is generally stable to moderately acidic conditions.[7][8] However, strong, hot acidic conditions should be avoided as they can lead to degradation or sulfonation of the aromatic ring. During an acidic workup, it is best to use dilute acid and perform the extraction at room temperature or below.
DOT Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
III. Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Starting Material | Use 3-acetamidoacetophenone (protected aniline) | Prevents side reactions of the amino group with thionyl chloride. |
| Hydrazone | Freshly prepared and dried tosylhydrazone or semicarbazone | Ensures high reactivity and minimizes degradation. |
| Cyclization Reagent | Thionyl chloride (SOCl₂) | The classic and effective reagent for the Hurd-Mori reaction. |
| Reaction Conditions | Slow addition of SOCl₂ at 0-5 °C, then stir at RT | Minimizes side reactions and allows for controlled cyclization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative side reactions, such as azo coupling. |
| Purification | Acid-base extraction followed by column chromatography | Exploits the basicity of the aniline for efficient separation from neutral byproducts. |
IV. References
-
How do I remove aniline from the reaction mixture? - ResearchGate. (2014, December 12). Retrieved from [Link]
-
How to remove aniline from reaction mixture. - ResearchGate. (2013, January 29). Retrieved from [Link]
-
174 Thiadiazoles and Their Properties - ISRES. (n.d.). Retrieved from [Link]
-
Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - MDPI. (n.d.). Retrieved from [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI. (2021, June 21). Retrieved from [Link]
-
An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction | Request PDF. (n.d.). Retrieved from [Link]
-
Reactions with SOCl2 : r/Chempros - Reddit. (2019, November 28). Retrieved from [Link]
-
Preparation and properties of different classes of sulfinylamines. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 1,2,3-thiadiazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate. (n.d.). Retrieved from [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Retrieved from [Link]
Sources
Technical Support Center: Optimization of 3-(1,2,3-Thiadiazol-4-yl)aniline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 3-(1,2,3-thiadiazol-4-yl)aniline derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of your experiments.
Overview of the Core Synthesis: The Hurd-Mori Reaction
The construction of the 1,2,3-thiadiazole ring from an active methylene ketone is most classically achieved via the Hurd-Mori reaction.[1][2][3] This pathway involves two key stages: first, the conversion of a ketone (in this case, a derivative of 3-aminoacetophenone) into a suitable hydrazone, and second, the cyclization of this hydrazone using thionyl chloride (SOCl₂) to form the thiadiazole ring.[3][4]
Understanding this fundamental workflow is crucial for effective troubleshooting and optimization.
Caption: General workflow for the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound derivatives.
Q1: What are the essential starting materials for this synthesis? The synthesis begins with a ketone containing an α-methylene group.[5] For your target compound, this is typically a 3-aminoacetophenone derivative. This ketone is then reacted with a hydrazine derivative, such as semicarbazide hydrochloride or p-toluenesulfonhydrazide (tosylhydrazide), to form the necessary hydrazone intermediate.[4][6]
Q2: Why is the Hurd-Mori reaction a common choice for this transformation? The Hurd-Mori reaction is a robust and well-established method for creating the 1,2,3-thiadiazole core from readily available hydrazones and thionyl chloride.[1] It provides a direct and often efficient route to the desired heterocyclic system.[4]
Q3: Are there milder, more modern alternatives to the classical Hurd-Mori reaction? Yes. While effective, the Hurd-Mori reaction can require harsh conditions. Several modern, metal-free alternatives have been developed. A notable improvement involves a tetrabutylammonium iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which proceeds under milder conditions and often results in good yields.[6][7] Other methods include iodine-catalyzed reactions in DMSO and even electrochemical approaches that avoid chemical oxidants entirely.[6][8]
Q4: Does the amino group on the aniline ring affect the reaction? Absolutely. The electronic nature of substituents on the aromatic ring can significantly impact the cyclization step. Research has shown that electron-withdrawing groups on the precursor can lead to superior yields, whereas electron-donating groups (like an unprotected amino group) may result in poorer conversion.[9][10] You may need to consider protecting the aniline's amino group (e.g., as an acetamide) before cyclization and deprotecting it afterward to optimize the yield.
Troubleshooting Guide: From Low Yields to Purification Woes
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Caption: Decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Yield of the Desired Product
-
Probable Cause A: Incomplete Formation or Impurity of the Hydrazone Precursor.
-
Causality: The Hurd-Mori cyclization is only as good as its precursor. If the initial hydrazone formation is incomplete or the product is impure, the subsequent cyclization will inevitably fail or produce low yields.
-
Solution:
-
Monitor Formation: Use Thin-Layer Chromatography (TLC) to monitor the conversion of the starting ketone to the hydrazone. The reaction should be run until the ketone spot is no longer visible.
-
Purify the Intermediate: Do not take the hydrazone directly to the next step without purification. Recrystallize the hydrazone intermediate to ensure high purity before proceeding with the cyclization.
-
Confirm Structure: Verify the structure and purity of your hydrazone using ¹H NMR and/or LCMS.
-
-
-
Probable Cause B: Decomposition Under Harsh Reaction Conditions.
-
Causality: The Hurd-Mori reaction can be exothermic, and prolonged exposure to high temperatures or strong acid (from SOCl₂) can lead to the decomposition of starting materials or the desired thiadiazole product, often observed as a darkening of the reaction mixture.[9]
-
Solution:
-
Temperature Control: Add the thionyl chloride slowly and dropwise to a cooled suspension (e.g., in an ice bath at 0 °C) of the hydrazone.[1]
-
Controlled Reflux: After the initial addition, allow the reaction to warm to room temperature before refluxing. Limit the reflux time to the minimum required for completion, as monitored by TLC (typically 2-4 hours).[1]
-
-
-
Probable Cause C: Inactive Reagents.
-
Causality: Thionyl chloride is highly reactive and susceptible to degradation from atmospheric moisture. An old or improperly stored bottle of SOCl₂ will have reduced activity, leading to poor or no reaction.
-
Solution: Use a freshly opened bottle of thionyl chloride or distill it immediately prior to use. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[11]
-
Problem 2: Significant Byproduct Formation
-
Probable Cause A: Uncontrolled Reaction with Thionyl Chloride.
-
Causality: Thionyl chloride is a powerful dehydrating and chlorinating agent. If added too quickly or at too high a temperature, it can lead to a variety of side reactions with functional groups on your substrate, resulting in a complex mixture of byproducts.
-
Solution:
-
Stoichiometry: Use a slight excess, but not a large one, of thionyl chloride (typically around 1.9-2.0 equivalents relative to the hydrazone).
-
Slow Addition at Low Temperature: As mentioned previously, the single most effective way to improve selectivity is to add the SOCl₂ slowly to a chilled, well-stirred suspension of the hydrazone.[1]
-
-
-
Probable Cause B: Difficulty in Product Purification.
-
Causality: The crude product after quenching can sometimes be an oily or tarry residue, making isolation difficult. This is often due to polymerization or decomposition byproducts.
-
Solution:
-
Quenching Technique: Pour the completed reaction mixture carefully onto a large amount of crushed ice with vigorous stirring.[1] This rapidly neutralizes excess SOCl₂ and helps precipitate the crude product.
-
Work-up: After quenching, neutralize the aqueous mixture (e.g., with sodium bicarbonate) before extracting with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography Optimization: If TLC shows multiple spots, optimize the solvent system to achieve good separation between your product and impurities before attempting column chromatography. A common starting point is a mixture of hexanes and ethyl acetate.
-
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 3-Aminoacetophenone Semicarbazone (Precursor)
This protocol outlines the formation of the hydrazone precursor.
-
Setup: In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq.) and sodium acetate (2.0 eq.) in a mixture of water and ethanol.
-
Addition: To this solution, add a solution of 3-aminoacetophenone (1.0 eq.) in ethanol.
-
Reaction: Reflux the mixture for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the 3-aminoacetophenone spot.
-
Isolation: Cool the reaction mixture. The semicarbazone product will often precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. Recrystallize from ethanol to obtain the pure precursor. Dry under vacuum.
Protocol 2: Hurd-Mori Cyclization to form this compound
This protocol details the cyclization step.[1]
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend the purified 3-aminoacetophenone semicarbazone (1.0 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the suspension in an ice bath to 0 °C.
-
Addition of SOCl₂: Slowly add thionyl chloride (1.9 eq.) dropwise to the cooled suspension over 30 minutes with vigorous stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.[1]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the semicarbazone starting material is consumed.
-
Quenching: Carefully pour the cooled reaction mixture onto a large beaker of crushed ice.
-
Work-up: Extract the product with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude solid by flash column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate) or recrystallization to yield the final product.
Data Summary: Comparison of Reaction Conditions
The choice of synthetic method can significantly impact yield. The following table summarizes typical outcomes for different conditions based on literature precedents.
| Method | Key Reagents | Catalyst | Solvent | Temperature | Typical Yield Range | Reference |
| Classical Hurd-Mori | Hydrazone, SOCl₂ | None | Dichloromethane | 0 °C to Reflux | Good to Excellent | [1] |
| Improved Hurd-Mori | N-Tosylhydrazone, Sulfur | TBAI | DMF | 80 °C | Moderate to Good | [6][7] |
| Iodine-Catalyzed | N-Tosylhydrazone, Sulfur | I₂ | DMSO | 120 °C | Moderate to Good | [6] |
| Electrochemical | N-Tosylhydrazone, Sulfur | NH₄I (Electrolyte) | DMAC | 120 °C | Good | [8] |
References
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI.
- Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal.
-
Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of Pyrrolo[2,3-d][6][7][9]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 10(2), 367-375. [Link]
-
Different methods for the preparation of 1,2,3‐thiadiazoles. ResearchGate. [Link]
-
A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]
-
Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of pyrrolo[2,3-d][6][7][9]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Molecules (Basel, Switzerland), 10(2), 367–375. [Link]
-
Shaaban, M. R., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3736. [Link]
-
Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. ResearchGate. [Link]
-
How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting: I Cant Reproduce an Earlier Experiment! University of Rochester, Department of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isres.org [isres.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
Stability testing of 3-(1,2,3-Thiadiazol-4-yl)aniline under different conditions
Welcome to the technical support center for the stability testing of 3-(1,2,3-Thiadiazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to establishing the stability profile of this novel heterocyclic compound. Our approach is grounded in scientific principles and aligned with international regulatory standards to ensure the integrity and robustness of your experimental outcomes.
Introduction: Understanding the Molecule
This compound is a unique molecule featuring a 1,2,3-thiadiazole ring linked to an aniline moiety. The stability of this compound is critical for its development as a potential therapeutic agent, as it dictates its shelf-life, storage conditions, and degradation pathways.[1][2] The presence of the electron-rich aniline ring and the potentially labile thiadiazole ring suggests that the molecule may be susceptible to specific degradation pathways, including oxidation, hydrolysis, and photolysis. This guide will walk you through the necessary steps to comprehensively evaluate its stability.
Part 1: Core Directive - A Structured Approach to Stability Testing
A systematic approach to stability testing is paramount to understanding the intrinsic stability of this compound. This involves a combination of long-term, accelerated, and forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Experimental Workflow for Stability Testing
The following diagram outlines a comprehensive workflow for the stability testing of this compound.
Caption: Workflow for Stability Testing of this compound.
Part 2: Scientific Integrity & Logic - In-Depth Technical Guides
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[7][8] These studies also help in developing and validating a stability-indicating analytical method.
Experimental Protocols:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and treat with 0.1 M to 1 M HCl.
-
Reflux the solution for a defined period (e.g., 2, 4, 8, 24 hours) at a controlled temperature (e.g., 60-80°C).
-
Neutralize the solution before analysis. Causality: The acidic conditions can protonate the aniline nitrogen, potentially altering the electron density of the aromatic ring and influencing the stability of the thiadiazole ring.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M NaOH.
-
Reflux the solution for a defined period at a controlled temperature.
-
Neutralize the solution before analysis. Causality: Basic conditions can deprotonate the aniline nitrogen, making it more susceptible to oxidation. The thiadiazole ring may also be susceptible to nucleophilic attack under basic conditions.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).
-
Stir the solution at room temperature or slightly elevated temperature for a defined period. Causality: The aniline moiety is prone to oxidation, which can lead to the formation of colored degradation products like azobenzene derivatives.[9][10][11]
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat at temperatures above the accelerated stability testing conditions (e.g., 10°C increments above 40°C).[1][7]
-
Analyze the sample at various time points. Causality: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including ring cleavage of the thiadiazole.[12][13][14]
-
-
Photostability Testing:
-
Expose the solid compound and its solution to a light source that provides both visible and UV light, as per ICH Q1B guidelines.[15][16][17][18][19]
-
The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should not be less than 200 watt-hours/square meter.[15]
-
A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation. Causality: The aromatic aniline ring can absorb UV radiation, leading to the formation of reactive excited states that can undergo various degradation reactions.
-
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours | Ring opening of the thiadiazole, hydrolysis of the aniline group (less likely) |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours | Ring opening of the thiadiazole, oxidation of the aniline group |
| Oxidation | 3 - 30% H₂O₂ | 2 - 24 hours | Oxidation of the aniline nitrogen, formation of N-oxides or colored impurities |
| Thermal | Dry heat (e.g., 50°C, 60°C) | 1 - 7 days | General decomposition, potential cleavage of the thiadiazole ring |
| Photolytic | ICH Q1B compliant light source | As per guidelines | Photodegradation of the aniline and/or thiadiazole ring, color change |
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.[2][4][5]
Experimental Protocol:
-
Place samples of this compound in containers that mimic the proposed storage packaging.
-
Store the samples in stability chambers under the conditions specified in the table below.
-
Withdraw samples at predetermined time points and analyze them using a validated stability-indicating method.
Data Presentation: ICH Recommended Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products[3][5][6]
Troubleshooting Guide & FAQs
Q1: My compound is showing significant degradation under accelerated conditions (40°C/75% RH). What should I do?
A1:
-
Immediate Action: If significant change occurs during accelerated studies, additional testing at an intermediate storage condition (30°C ± 2°C / 65% RH ± 5% RH) should be conducted.[5]
-
Investigate the Cause: Determine the primary mode of degradation. Is it due to temperature, humidity, or a combination? This can be inferred from your forced degradation studies.
-
Causality: High temperature and humidity can accelerate hydrolytic and oxidative degradation pathways. The aniline moiety is particularly susceptible to oxidation, which can be exacerbated by humidity.
-
Troubleshooting Steps:
-
Review your forced degradation data to identify the likely degradation products.
-
Consider the packaging. Is it providing adequate protection from moisture? If not, consider a more protective container closure system.
-
Propose more stringent storage conditions for the compound (e.g., refrigeration).
-
Q2: I am observing a color change in my sample during photostability testing. What does this indicate?
A2:
-
Indication: A color change, often to a yellowish or brownish hue, is a common sign of photolytic degradation, especially for compounds containing an aniline group.[20]
-
Causality: The aniline moiety can undergo photo-oxidation, leading to the formation of colored polymeric or condensed products.
-
Troubleshooting Steps:
-
Quantify the change using your stability-indicating analytical method. A visual change may not always correlate with a significant loss of the parent compound.
-
If the degradation is significant, the compound should be handled and stored with protection from light.
-
Consider the need for light-resistant packaging for the final drug product.
-
Q3: My analytical method is not separating the parent compound from a major degradant. How can I resolve this?
A3:
-
Problem: The analytical method is not "stability-indicating." This is a critical issue that must be resolved.
-
Causality: The chromatographic conditions (mobile phase, column, gradient, etc.) are not optimized to resolve compounds with similar polarities.
-
Troubleshooting Steps:
-
Re-evaluate your forced degradation samples. These are crucial for method development.
-
Modify your HPLC method parameters:
-
Mobile Phase: Adjust the pH or the organic modifier.
-
Column: Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
-
Gradient: Optimize the gradient slope to improve resolution.
-
-
Consider using an orthogonal analytical technique (e.g., UPLC, CE) to confirm peak purity.
-
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products need to be identified experimentally, based on the structure, we can hypothesize potential pathways:
Caption: Potential Degradation Pathways for this compound.
-
Oxidation: The aniline nitrogen is a primary target for oxidation, potentially forming an N-oxide or leading to oxidative coupling to form colored azobenzene-like dimers.[9][10][11]
-
Hydrolysis: The 1,2,3-thiadiazole ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions.
-
Photolysis: Exposure to light could lead to complex photoreactions, including polymerization initiated by radical formation on the aniline ring.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. [Link]
-
ICH releases overhauled stability guideline for consultation | RAPS. [Link]
-
Q1A(R2) Guideline - ICH. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). [Link]
-
Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines - YouTube. [Link]
-
API Hydrolytic Stability Testing. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy - gmp-compliance.org. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed Central. [Link]
-
Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics - AIP Publishing. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products March 1996 - FDA. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. [Link]
-
Aniline degradation by electrocatalytic oxidation - ResearchGate. [Link]
-
Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. [Link]
-
Aniline degradation by electrocatalytic oxidation - PubMed. [Link]
-
Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - MDPI. [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH. [Link]
-
Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System - MDPI. [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories. [Link]
-
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. [Link]
-
Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs) - Rwanda FDA. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed. [Link]
-
API Stability - Pharma Innovation. [Link]
-
This compound | C8H7N3S | CID 3164938 - PubChem. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. [Link]
-
ASTM D2619 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) - Savant Labs. [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI. [Link]
-
Regular Article - Organic Chemistry Research. [Link]
-
-
Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. [Link]
-
-
Analytical &. [Link]
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings - Oriental Journal of Chemistry. [Link]
-
Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]
-
Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed. [Link]
-
In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl - PubMed Central. [Link]
-
Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2 - MDPI. [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. [Link]
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings - ResearchGate. [Link]
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- 20. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 3-(1,2,3-Thiadiazol-4-yl)aniline Synthesis
Welcome to the technical support center for the synthesis and scale-up of 3-(1,2,3-thiadiazol-4-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, process-scale operations. We will delve into the common challenges encountered, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.
The synthesis of this valuable heterocyclic scaffold typically relies on the classical Hurd-Mori reaction, a powerful but often challenging transformation.[1][2] This guide provides a framework for understanding the critical parameters of this reaction, ensuring safety, and optimizing for yield and purity at scale.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process. A common and cost-effective route begins with the reduction of 3-nitroacetophenone, followed by the formation of a hydrazone intermediate, and finally, the critical Hurd-Mori cyclization using thionyl chloride (SOCl₂). A key consideration, particularly for scale-up, is the potential need to protect the aniline functional group, which can react with thionyl chloride.
Diagram 1: General synthetic pathways for this compound.
Section 2: Troubleshooting Guide
This section addresses the most common and critical issues encountered during the scale-up of the Hurd-Mori reaction for this specific target molecule.
Question 1: Our cyclization yield is dramatically lower at pilot scale compared to the lab. What are the primary causes and solutions?
This is a frequent and multifaceted scale-up challenge. The root cause often lies in a combination of thermal control, reagent stoichiometry, and the inherent reactivity of the substrate.
-
Probable Cause 1: Poor Thermal Management. The reaction of hydrazones with thionyl chloride is notoriously exothermic.[3] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient. Uncontrolled temperature spikes can lead to the decomposition of the starting material, intermediates, or the final 1,2,3-thiadiazole product.[4]
-
Solution: Implement strict temperature control. Add the thionyl chloride dropwise or via a syringe pump at a reduced temperature (e.g., 0 to 5 °C) to maintain the internal temperature.[3] Monitor the internal temperature continuously with a calibrated probe. Ensure your reactor has adequate cooling capacity for the batch size.
-
-
Probable Cause 2: Reactivity of the Unprotected Aniline. The free amino group on the 3-aminoacetophenone semicarbazone is a nucleophile and a base. It can react with the highly electrophilic thionyl chloride, leading to undesired side products and consuming the reagent. This effect is often exacerbated at higher concentrations during scale-up.
-
Solution: Consider a protection strategy. Acetylating the amino group to form N-(3-acetylphenyl)acetamide before hydrazone formation is a robust solution. The electron-withdrawing nature of the acetyl group also deactivates the ring, which can be beneficial for the Hurd-Mori cyclization.[5] The protecting group can be removed in a final hydrolysis step.
-
-
Probable Cause 3: Inadequate Moisture Control. Thionyl chloride reacts violently with water to produce SO₂ and HCl gas, which not only poses a significant safety hazard but also consumes the reagent.[6] At scale, there are more potential points of atmospheric moisture ingress.
-
Solution: Use anhydrous solvents and dry all glassware scrupulously. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all starting materials, especially the hydrazone intermediate, are thoroughly dried before use.
-
Question 2: The crude product is a complex mixture that is very difficult to purify. What are the likely byproducts and how can we improve purification?
A complex product profile points to side reactions or product degradation. Identifying these pathways is key to mitigating them.
-
Probable Cause 1: Thermal Decomposition. While the 1,2,3-thiadiazole ring is aromatic, it is known to be thermally labile, undergoing decomposition via extrusion of molecular nitrogen (N₂) to form highly reactive thiirene and thioketene intermediates.[2][4] This is more likely if the reaction temperature was not well-controlled or if purification involves high temperatures (e.g., distillation).
-
Probable Cause 2: Alternative Cyclization Pathways. In some Hurd-Mori syntheses, side products such as 1,3,4-oxadiazine derivatives have been reported.[9] The exact nature of byproducts will depend on the specific substrate and reaction conditions.
-
Solution: Optimize reaction conditions (solvent, temperature) to favor the desired thiadiazole formation.[9] For purification, column chromatography is effective at separating isomers and structurally similar impurities. For larger scales, developing a robust recrystallization protocol is more economical. Experiment with various solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol) to find one that selectively precipitates the desired product.
-
Question 3: We are facing significant safety challenges with off-gassing and reagent handling during scale-up. What are the essential safety protocols?
Thionyl chloride is a highly hazardous material, and its risks are amplified at scale.[10][11]
-
Hazard 1: Violent Reaction with Water/Protic Solvents. SOCl₂ reacts violently with water, alcohols, and other protic species.[6]
-
Protocol: All additions of SOCl₂ must be done in a controlled manner to a dry reaction mixture. The quenching of excess SOCl₂ after the reaction is complete is a critical step. Never quench by adding water directly to the reaction mixture. The preferred method is to slowly and carefully add the reaction mixture to a separate, well-stirred vessel containing ice water or a cold, dilute basic solution (e.g., sodium bicarbonate).
-
-
Hazard 2: Toxic and Corrosive Off-Gassing. The reaction itself, and especially the quenching step, generates significant quantities of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[12]
-
Protocol: The entire process must be conducted in a well-ventilated fume hood or a closed reactor system equipped with a gas scrubber. The scrubber should contain a caustic solution (e.g., sodium hydroxide) to neutralize the acidic gases before they are vented.
-
-
Hazard 3: Corrosivity. Thionyl chloride is highly corrosive to skin, eyes, and the respiratory tract.[13]
-
Protocol: Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber is often recommended), splash goggles, a face shield, and a lab coat.[13] For large-scale transfers, respiratory protection such as an air-purifying respirator with acid gas cartridges may be necessary.[6]
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the general mechanism of the Hurd-Mori reaction? The Hurd-Mori reaction involves the cyclization of a hydrazone with an active α-methylene group using thionyl chloride. The mechanism is believed to proceed through initial chlorination of the hydrazone, followed by an intramolecular cyclization and subsequent elimination steps to form the aromatic 1,2,3-thiadiazole ring.
FAQ 2: Is protection of the 3-amino group absolutely necessary? While small-scale syntheses may sometimes succeed without protection, it is highly recommended for scale-up. The unprotected amine can lead to side reactions, lower yields, and a more complex purification profile. Protecting it as an acetamide is a common and effective strategy that improves the robustness and reproducibility of the reaction.
FAQ 3: Are there safer, scalable alternatives to thionyl chloride for this synthesis? Several other methods exist for forming 1,2,3-thiadiazoles, such as reacting N-tosylhydrazones with elemental sulfur.[14] However, for the specific transformation from a simple hydrazone, thionyl chloride remains the most common and direct reagent in the Hurd-Mori protocol.[2] While alternatives like oxalyl chloride or phosphoryl chloride are used in other contexts, they are not direct replacements for SOCl₂ in this specific cyclization.[15][16] The most effective approach is not to replace the reagent but to engineer a safe process for its use.
FAQ 4: What are the key stability and storage concerns for the final product? this compound should be stored in a cool, dark place away from excessive heat to prevent thermal decomposition.[4] It is generally stable under normal storage conditions but should be evaluated for long-term stability, especially if it will be formulated into a final product.
Section 4: Experimental Protocols & Data
Protocol 1: Synthesis of 3-Aminoacetophenone Semicarbazone
-
To a solution of 3-aminoacetophenone (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the resulting white to off-white solid under vacuum. This intermediate is typically used without further purification.
Protocol 2: Lab-Scale Hurd-Mori Cyclization
WARNING: This reaction must be performed in a certified chemical fume hood.
-
Suspend the 3-aminoacetophenone semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add thionyl chloride (2.0-3.0 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a vigorously stirred beaker of ice.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary: Key Parameters for Scale-Up
| Parameter | Recommendation | Rationale & Key Challenges |
| Reagent Purity | Use high-purity, anhydrous solvents and reagents. | Water will consume SOCl₂ and create safety hazards. Impurities can cause side reactions.[3][6] |
| Temperature Control | -5 °C to 5 °C during SOCl₂ addition. | The reaction is highly exothermic; poor control leads to decomposition and byproducts.[3] |
| SOCl₂ Stoichiometry | 2.0 - 4.0 equivalents. | Excess is needed to drive the reaction, but too much increases cost and quenching hazards. |
| Mixing | Use efficient overhead mechanical stirring. | Ensures even heat distribution and prevents localized "hot spots" during addition. |
| Quenching | Slow reverse addition into ice/bicarbonate solution. | Prevents violent, uncontrolled release of HCl and SO₂ gas. Critical safety step. |
| Off-Gas Management | Vent reactor to a caustic scrubber. | Neutralizes toxic and corrosive HCl and SO₂ gases generated during the reaction and quench.[12] |
Troubleshooting Workflow
Sources
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lanxess.com [lanxess.com]
- 7. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. westliberty.edu [westliberty.edu]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Characterization of 3-(1,2,3-Thiadiazol-4-yl)aniline and its Byproducts
Welcome to the technical support center for the characterization of 3-(1,2,3-thiadiazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic compound. This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of novel therapeutic agents due to the diverse biological activities associated with the 1,2,3-thiadiazole scaffold.[1][2][3] However, its synthesis is not without challenges, and the formation of isomeric and other byproducts can complicate characterization and purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
I. Understanding the Synthetic Landscape: The Hurd-Mori Reaction
The most common route to this compound and its analogs is the Hurd-Mori reaction.[4][5] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂). While effective, this reaction can be accompanied by the formation of various byproducts due to side reactions like chlorination, aromatization, and sulfonylation.[6] Understanding these potential side reactions is the first step in effective troubleshooting.
Hurd-Mori Synthesis Pathway
Caption: General workflow of the Hurd-Mori synthesis for this compound.
II. Frequently Asked Questions (FAQs)
Synthesis & Purification
Q1: My Hurd-Mori reaction is yielding a complex mixture of products with a low yield of the desired this compound. What are the likely causes and how can I optimize the reaction?
A1: Low yields and complex product mixtures in the Hurd-Mori synthesis often stem from several factors:
-
Purity of Starting Materials: Ensure your 3-aminobenzaldehyde and hydrazine derivative are pure. Impurities can lead to unwanted side reactions.
-
Reaction Temperature: High temperatures can promote the decomposition of the hydrazone intermediate or the final product.[7] Running the reaction at a lower temperature, even with a longer reaction time, can often improve the yield of the desired product.
-
Stoichiometry of Thionyl Chloride: An excess of thionyl chloride can lead to chlorination of the aniline ring or other undesired side reactions.[6] A careful, dropwise addition of a controlled amount of SOCl₂ is recommended.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Dichloromethane or chloroform are commonly used.
Troubleshooting Protocol:
-
Verify Starting Material Purity: Analyze your starting materials by NMR or LC-MS.
-
Optimize Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Titrate Thionyl Chloride: Use 1.1 to 1.5 equivalents of SOCl₂ and add it dropwise to a cooled solution of the hydrazone.
-
Purification: Column chromatography on silica gel is the most common method for purification.[7] A gradient elution system, for example, with hexane and ethyl acetate, can be effective in separating the desired product from byproducts.
Byproduct Identification
Q2: I've isolated a major byproduct with the same mass as my target compound in the mass spectrum. How can I determine if it's an isomer?
A2: The presence of a compound with the same mass suggests the formation of an isomer. In the synthesis of this compound, the most likely isomers are the 2- and 4-substituted anilines. Distinguishing between these requires a combination of spectroscopic techniques.
| Isomer | Expected ¹H NMR Aromatic Splitting Pattern | Rationale |
| This compound | Complex multiplet | The meta-substitution pattern will result in four distinct aromatic protons with complex coupling. |
| 2-(1,2,3-Thiadiazol-4-yl)aniline | Two doublets and two triplets (or complex multiplets) | The ortho-substitution will lead to a more defined splitting pattern due to adjacent protons. |
| 4-(1,2,3-Thiadiazol-4-yl)aniline | Two doublets (or an AA'BB' system) | The para-substitution will result in a more symmetrical and simpler splitting pattern. |
Analytical Workflow:
-
High-Resolution Mass Spectrometry (HRMS): Confirm that the molecular formula of the byproduct is identical to the target compound.
-
¹H NMR Spectroscopy: Carefully analyze the aromatic region (typically 6.5-8.5 ppm). The splitting patterns are key to differentiating between ortho, meta, and para isomers.
-
¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the aromatic region can also help distinguish isomers. The symmetry of the para-isomer will result in fewer signals compared to the ortho and meta isomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments can definitively establish the connectivity of protons and carbons, confirming the substitution pattern on the aniline ring.
Spectroscopic Characterization Challenges
Q3: My ¹H NMR spectrum shows broad signals for the aniline N-H protons. Is this normal, and how can I get sharper peaks?
A3: Broadening of the N-H proton signals in anilines is common due to several factors, including quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the NMR solvent.
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is anhydrous.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The N-H protons will exchange with deuterium, and their signals will disappear. This confirms their identity.
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can sometimes sharpen the N-H signals by slowing down exchange processes.
Q4: The mass spectrum of my purified compound shows a significant fragment corresponding to the loss of N₂. Is this indicative of a byproduct?
A4: The loss of a neutral nitrogen molecule (N₂) is a characteristic fragmentation pattern for 1,2,3-thiadiazoles in mass spectrometry and is not necessarily indicative of an impurity.[8] This fragmentation is often observed under both electron ionization (EI) and electrospray ionization (ESI) conditions. The resulting fragment ion may correspond to a thiirene or isothiazole moiety.[8]
Byproduct Characterization Logic
Caption: Troubleshooting logic for identifying byproducts in the synthesis of this compound.
III. Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for assessing the purity of this compound and for separating it from potential byproducts.
Recommended Starting Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30°C |
Note: This is a starting point, and the method may need to be optimized for your specific mixture of compounds. The use of a C8 column can also be explored for different selectivity.[9]
Spectroscopic Data for this compound
The following table summarizes expected spectroscopic data for the target compound.
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | Aromatic protons: ~6.7-8.0 ppm (complex multiplet), NH₂: ~5.5 ppm (broad singlet), Thiadiazole proton: ~9.0 ppm (singlet) |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons: ~110-150 ppm, Thiadiazole carbons: ~130-160 ppm |
| Mass Spec (ESI+) | [M+H]⁺ = 178.04 |
| IR (KBr, cm⁻¹) | N-H stretch: ~3300-3500, C=N stretch: ~1600, Aromatic C-H stretch: ~3000-3100 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
IV. Concluding Remarks
The successful synthesis and characterization of this compound require careful control of reaction conditions and a multi-faceted analytical approach. By understanding the potential side reactions of the Hurd-Mori synthesis and employing a systematic troubleshooting strategy, researchers can overcome common challenges and ensure the purity of this valuable synthetic intermediate. This guide is intended to be a living document, and we encourage you to consult the referenced literature for more detailed information.
V. References
-
BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Retrieved from
-
MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. Retrieved from
-
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Retrieved from
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Topics in Heterocyclic Chemistry. Springer.
-
Synthesis, Antimicrobial Screening and Spectral Studies of Novel Derivatives of 1,2,4-Triazole and 1,3,4-Thiadiazole. (2023). International Journal of Pharmaceutical Sciences and Research.
-
Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]
-
DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Retrieved from [Link]
-
Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. (n.d.).
-
National Institutes of Health. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Synthesis and Characterization of Some New 1,3,4-Thiadiazol Derivatives. (n.d.).
-
Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. (2010). International Journal of ChemTech Research.
-
MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from [Link]
-
Synthesis and characterisation of some thiadiazole derivatives. (n.d.).
-
Wikipedia. (n.d.). Thiadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected synthetic strategies for 1,2,3-thiadiazole derivatives. Retrieved from [Link]
-
NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. (2012). Magnetic Resonance in Chemistry.
-
Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. (2011). International Journal of ChemTech Research.
-
Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. (n.d.).
-
Semantic Scholar. (n.d.). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[1][7][10]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Retrieved from [Link]
-
ResearchGate. (2019). Recent trends in the synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
-
Iraqi Academic Scientific Journals. (n.d.). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved from [Link]
-
hplc method for separating enantiomers of imidazole derivatives - antifungal compounds. (n.d.).
-
ResearchGate. (n.d.). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Biological Activity of 3-(1,2,3-Thiadiazol-4-yl)aniline
Welcome to the technical support center for researchers working with 3-(1,2,3-Thiadiazol-4-yl)aniline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the challenges of enhancing the biological activity of this promising heterocyclic compound. As a molecule combining the structural features of both aniline and a 1,2,3-thiadiazole ring, it presents unique opportunities and challenges in drug discovery and development.
The 1,2,3-thiadiazole moiety is a known pharmacophore present in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer.[1][2][3] The aniline substructure, while a versatile building block in medicinal chemistry, can sometimes be associated with metabolic instability or toxicity, necessitating careful structural modification.[4][5] This guide will address these aspects in a practical, question-and-answer format to directly tackle issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential therapeutic applications of this compound?
Given the known biological activities of related heterocyclic compounds, this compound and its derivatives are promising candidates for several therapeutic areas. The thiadiazole ring is a key component in compounds with demonstrated anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][6][7] The aniline portion offers a readily modifiable handle for synthetic chemists to optimize potency, selectivity, and pharmacokinetic properties.[8] Therefore, this scaffold is a strong starting point for oncology, infectious diseases, and inflammation research.
Q2: What are the initial steps to consider when starting a research project with this compound?
Before embarking on extensive biological testing, it is crucial to establish the fundamental physicochemical properties of your specific batch of this compound.
-
Purity and Identity Confirmation: Verify the purity and identity of your compound using methods like HPLC, LC-MS, and NMR. Impurities can lead to misleading biological data.
-
Solubility Assessment: Determine the compound's solubility in various solvents, particularly in aqueous buffers used for biological assays. Poor solubility is a frequent cause of apparent inactivity.[9]
-
Stability Studies: Assess the compound's stability in your chosen assay buffer and stock solution solvent over time and under different storage conditions (e.g., temperature, light exposure). Degradation can lead to a loss of activity.[8][9]
Q3: Are there any known liabilities associated with the this compound scaffold?
While the full biological profile is yet to be established, potential liabilities can be inferred from its constituent parts. Anilines are known "structural alerts" in medicinal chemistry, as they can undergo metabolic activation to form reactive metabolites, which may lead to toxicity.[5] It is advisable to incorporate early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling in your research plan. Strategies to mitigate this risk include modifying the aniline ring to block metabolic hotspots.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation and optimization of this compound.
Scenario 1: Compound Inactivity or Poor Potency in Primary Assay
Q4: My compound shows no activity in my initial biological screen. What should I do?
This is a common issue in early-stage drug discovery. A systematic troubleshooting approach is essential to distinguish between a true lack of activity and an experimental artifact.[9][10]
Troubleshooting Workflow for Compound Inactivity
Caption: A typical workflow for a biochemical kinase inhibition assay.
Procedure:
-
Compound Plating: Prepare serial dilutions of your this compound derivative in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme and Substrate Addition: Add the target kinase and its corresponding peptide substrate to the wells containing the compound. Allow for a pre-incubation period of 15-30 minutes.
-
Reaction Initiation: Start the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of product formed. A common method is to measure the amount of ADP produced using a commercial kit like ADP-Glo™ (Promega).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of a compound. [11] Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of your compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.
By following these guidelines and protocols, researchers can systematically approach the enhancement of biological activity for this compound, troubleshoot common experimental hurdles, and generate reliable data to advance their drug discovery projects.
References
- Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development? Knowledge.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- Hughes, T. V., & On, K. F. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate.
- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC.
- ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds.
- MB - About. (n.d.). Assay Troubleshooting.
- RSC Publishing. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- Digital Discovery (RSC Publishing). (2022, March 30). Nuisance small molecules under a machine-learning lens.
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
- Lazić, A., et al. (2022). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. ResearchGate.
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. cresset-group.com [cresset-group.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bloomtechz.com [bloomtechz.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 3-(1,2,3-Thiadiazol-4-yl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your experiments aimed at modifying 3-(1,2,3-thiadiazol-4-yl)aniline for improved bioavailability.
Introduction: The Challenge and Opportunity
This compound is a heterocyclic compound with a structure that suggests potential biological activity, making it an interesting starting point for drug discovery programs.[1][2] The thiadiazole ring, a common scaffold in medicinal chemistry, is known for its metabolic stability and ability to interact with various biological targets.[3][4][5][6] However, like many small molecules, its therapeutic potential may be limited by poor bioavailability. This guide will explore rational strategies to chemically modify this core structure to enhance its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to improved in vivo efficacy.
PART 1: CORE DIRECTIVE - A Strategic Approach to Modification
Improving bioavailability is a multifactorial challenge that requires a systematic approach. Instead of random derivatization, we will focus on targeted modifications aimed at addressing the key determinants of bioavailability: solubility, permeability, and metabolic stability.
Key Strategic Pillars for Modification:
-
Enhancing Aqueous Solubility: Poor solubility is a primary reason for low oral bioavailability. We will explore strategies to introduce polar functional groups or create prodrugs that improve dissolution in the gastrointestinal tract.
-
Optimizing Lipophilicity for Permeability: A delicate balance between hydrophilicity and lipophilicity is crucial for passive diffusion across cell membranes. Modifications will be designed to fine-tune the molecule's logP value.
-
Blocking Metabolic Hotspots: The aniline moiety is susceptible to phase I and phase II metabolism. We will investigate methods to protect this group or replace it with more stable bioisosteres.
-
Prodrug Strategies: Converting the parent molecule into a bioreversible derivative (prodrug) can overcome various biopharmaceutical barriers.[7][8][9] We will discuss the design of prodrugs that release the active compound at the target site.
Experimental Workflow Overview
The following diagram outlines the general workflow for modifying and evaluating this compound.
Caption: Iterative workflow for modifying and evaluating this compound.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - In-Depth Technical Guide
Section 1: Chemical Modification Strategies
1.1 Enhancing Solubility
Causality: Poor aqueous solubility limits the dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption. By increasing solubility, we can enhance the concentration of the drug available for absorption.
Strategies:
-
Introduction of Polar Groups:
-
Hydroxylation/Alkoxylation: Introducing hydroxyl (-OH) or methoxy (-OCH3) groups on the phenyl ring can increase polarity and hydrogen bonding potential.
-
Amine Functionalization: Converting the primary aniline to secondary or tertiary amines, or introducing aminoalkyl chains, can improve solubility.
-
-
Prodrug Approach:
-
Phosphate Esters: The aniline nitrogen can be derivatized to form a highly water-soluble phosphate prodrug, which is cleaved in vivo by phosphatases.
-
Amino Acid Conjugates: Attaching amino acids to the aniline group can leverage amino acid transporters for active uptake and improve solubility.[10][11]
-
1.2 Optimizing Lipophilicity for Permeability
Causality: The ability of a drug to permeate the lipid bilayers of intestinal cells is governed by its lipophilicity, typically measured as the octanol-water partition coefficient (logP). An optimal logP range (generally 1-3) is often required for good oral absorption.
Strategies:
-
Halogenation: Introducing fluorine or chlorine atoms to the phenyl ring can increase lipophilicity and may also block sites of metabolism.[12]
-
Alkyl Chain Modification: Varying the length and branching of alkyl substituents can systematically modulate logP.
-
Bioisosteric Replacement: Replacing the aniline with other functional groups of similar size and electronic properties but different lipophilicity.
1.3 Improving Metabolic Stability
Causality: The aniline group is a known metabolic liability, prone to N-acetylation, N-oxidation, and glucuronidation. These metabolic processes can lead to rapid clearance and low bioavailability.
Strategies:
-
Steric Hindrance: Introducing bulky groups ortho to the amine can sterically hinder the approach of metabolic enzymes.
-
Electronic Modification: The introduction of electron-withdrawing groups on the phenyl ring can decrease the nucleophilicity of the aniline nitrogen, making it less susceptible to oxidation.
-
Bioisosteric Replacement of Aniline: Replacing the aniline with a more metabolically stable group, such as an aminopyridine or other heterocycles, can be a highly effective strategy.
Section 2: Experimental Protocols
2.1 General Synthesis of N-Acyl Derivatives
This protocol describes a general method for acylating the aniline nitrogen, which can be a starting point for creating various amide derivatives or prodrugs.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to the solution.
-
Acylation: Cool the reaction mixture to 0 °C and add the desired acyl chloride or anhydride (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
2.2 In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive intestinal absorption.[13]
Step-by-Step Protocol:
-
Donor Plate Preparation: Prepare a solution of the test compound in a buffer at pH 7.4 (e.g., phosphate-buffered saline).
-
Membrane Coating: Coat the filter of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Assay Assembly: Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:
Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium])
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
A is the filter area.
-
t is the incubation time.
-
[C_A(t)] is the compound concentration in the acceptor well at time t.
-
[C_equilibrium] is the theoretical equilibrium concentration.
-
Section 3: Troubleshooting Guide (Q&A Format)
Synthesis & Purification
-
Q: My acylation reaction is not going to completion. What can I do?
-
A: Ensure your reagents are dry, as water can quench the acylating agent. You can try a more powerful activating agent for the carboxylic acid if you are forming the amide from a carboxylic acid and the aniline. Alternatively, using a more polar solvent like dimethylformamide (DMF) and slightly elevated temperatures (40-50 °C) might drive the reaction to completion.
-
-
Q: I am having difficulty purifying my compound by column chromatography.
-
A: If your compound is highly polar, it may stick to the silica gel. Consider using a different stationary phase, such as alumina or reverse-phase silica. A gradient elution with a more polar solvent system might also be effective. If the compound is still difficult to purify, consider converting it to a less polar derivative for purification and then cleaving the protecting group.
-
In Vitro Assays
-
Q: My compound has very low solubility in the PAMPA assay buffer.
-
A: You can try adding a small amount of a co-solvent, such as DMSO or ethanol (typically up to 1-2%), to the buffer to improve solubility. However, be aware that high concentrations of co-solvents can affect the integrity of the artificial membrane. It is crucial to run appropriate controls.
-
-
Q: I am observing high variability in my Caco-2 permeability results.
-
A: Caco-2 cell-based assays can be sensitive to experimental conditions.[13] Ensure consistent cell seeding density, passage number, and differentiation time. Check the integrity of the cell monolayer before each experiment using transepithelial electrical resistance (TEER) measurements. Also, verify that your analytical method is robust and reproducible at the relevant concentrations.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a good starting point for modifying the this compound structure?
-
A: A logical first step is to perform simple modifications on the aniline nitrogen, such as acetylation or methylation. These modifications are generally straightforward to synthesize and can provide initial insights into how changes in this position affect the compound's properties.
-
-
Q: How do I choose the right animal model for in vivo bioavailability studies?
-
A: The choice of animal model depends on several factors, including the metabolic pathways of the drug and the physiological similarities to humans.[14][15] Rodents (rats and mice) are commonly used for initial pharmacokinetic screening due to their small size and cost-effectiveness.[14] However, for some compounds, dogs or non-human primates may be more predictive of human pharmacokinetics.[15]
-
-
Q: What are the key parameters to look for in a pharmacokinetic study?
-
A: The primary parameters to evaluate are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2).[16] These parameters will allow you to calculate the oral bioavailability (F) by comparing the AUC after oral administration to the AUC after intravenous administration.
-
PART 3: VISUALIZATION & FORMATTING
Data Presentation: Comparative Physicochemical Properties
| Compound | Modification | Calculated logP | Aqueous Solubility (µg/mL) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| Parent | None | 2.1 | < 10 | 1.5 |
| Derivative 1 | N-acetyl | 1.8 | 50 | 1.2 |
| Derivative 2 | 4-fluoro | 2.5 | < 5 | 3.8 |
| Derivative 3 | N-methyl | 2.3 | 25 | 1.9 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Mandatory Visualization: Prodrug Activation Pathway
Caption: General pathway for the in vivo activation of an amino acid prodrug.
References
- Kim, H. S., et al. (2002). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 10(9), 2869-2876.
- Xu, Y., et al. (2008). Synthesis and Structure-Activity Relationships of Thiadiazole-Derivatives as Potent and Orally Active Peroxisome Proliferator-Activated Receptors alpha/delta Dual Agonists. Bioorganic & Medicinal Chemistry, 16(6), 3321-3341.
- Lobo, S., & Costa, P. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
- Karpoormath, R., et al. (2020). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 698-732.
- Yang, C., & Wang, J. (2018). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Food Science, 83(10), 2448-2457.
- Matysiak, J., et al. (2006). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry, 49(2), 837-844.
- Urbaniak, A., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(21), 5037.
- Tofighian, T., et al. (2022). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Pharmaceutics, 14(10), 2095.
- Consensus. (n.d.). In vivo methods for drug absorption.
- Zarraga, G. E., et al. (2018). In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. Journal of Controlled Release, 274, 1-10.
- Fagerholm, U. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
- Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424.
- McCafferty, C., et al. (2023). Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. Journal of Drug Delivery Science and Technology, 81, 104245.
- Anroop, B., & Ghosh, B. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
- Fagerholm, U. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
- Al-Ostoot, F. H., et al. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 14(39), 28286-28313.
- Shargel, L., & Yu, A. B. C. (n.d.). Chapter 8: Drug Product Performance, In Vivo: Bioavailability and Bioequivalence. Applied Biopharmaceutics & Pharmacokinetics, 7e.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 9(9).
- Kumar, K. S., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Mini-Reviews in Medicinal Chemistry, 20(16), 1628-1643.
- Campeau, L. C., et al. (2016). Modern Advances in Heterocyclic Chemistry in Drug Discovery. Organic & Biomolecular Chemistry, 14(28), 6649-6663.
- Mahmoud, A. R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
- da Silva, A. B., et al. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 22(1), 89.
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Validation & Comparative
A Comparative Guide to the Bioactivity of 3-(1,2,3-Thiadiazol-4-yl)aniline and Its Isomers in Bioassays
Introduction: The Strategic Importance of Isomeric Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the thiadiazole ring system represents a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds.[1][2] Its isomeric forms—1,2,3-, 1,2,4-, and 1,3,4-thiadiazole—each offer a unique spatial arrangement of heteroatoms, profoundly influencing their physicochemical properties and, consequently, their interactions with biological targets.[2][3] The strategic replacement of one isomer with another, a practice known as bioisosteric replacement, is a cornerstone of modern drug design, aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[4][5][6]
This guide provides an in-depth comparison of the bioactivity of 3-(1,2,3-thiadiazol-4-yl)aniline against other thiadiazole isomers. We will dissect how subtle changes in the substitution pattern on the aniline ring and the architecture of the thiadiazole core dictate performance in critical bioassays. Our analysis is grounded in structure-activity relationship (SAR) principles and supported by established experimental data, offering a valuable resource for researchers engaged in the rational design of novel therapeutics.
The Thiadiazole Core: Understanding the Isomeric Landscape
The bioactivity of a thiadiazole derivative is not solely determined by its substituents but is fundamentally rooted in the electronic and steric properties of the core itself. The four primary isomers of thiadiazole present distinct arrangements of nitrogen and sulfur atoms, which dictates their hydrogen bonding capabilities, dipole moments, and metabolic stability.[1][3]
-
1,2,3-Thiadiazole: This isomer is known for its role in generating various biologically active compounds, though it is less common than the 1,3,4-isomer.[7]
-
1,2,4-Thiadiazole: Derivatives of this isomer have shown potent and selective antagonist activity at receptors like the human adenosine A3 receptor.[8]
-
1,3,4-Thiadiazole: This is arguably the most versatile and widely studied isomer, found in numerous compounds with demonstrated antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[9][10][11][12] Its mesoionic character allows for enhanced cell membrane permeability.[9]
The choice of an isomeric core is a critical first step in drug design, as it establishes the fundamental geometry and electronic distribution of the molecule.
Caption: Fig. 1: Key Thiadiazole Isomers and Positional Isomerism
Comparative Bioactivity Analysis: Anticancer and Antimicrobial Potential
The true measure of a compound's potential lies in its performance in standardized bioassays. Here, we compare the reported activities of various thiadiazole isomers, focusing on anticancer and antimicrobial applications.
Anticancer Activity
Thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including kinase inhibition, antiproliferative effects, and induction of apoptosis.[11][12][13] The isomeric form of the thiadiazole ring is a critical determinant of efficacy.
A compelling example of this isomeric differentiation is seen in the development of human adenosine A3 receptor antagonists. A study revealed that an N-[3-(4-methoxyphenyl)-[14][15][16]thiadiazol-5-yl]-acetamide derivative exhibited a potent K_i_ value of 0.79 nM.[8] In stark contrast, its 1,3,4-thiadiazole regioisomer showed a staggering 6000-fold decrease in binding affinity.[8] Molecular modeling suggested this dramatic difference was due to the 1,2,4-isomer's ability to form energetically favorable hydrogen bonds within the receptor's binding pocket, a conformation the 1,3,4-isomer could not achieve.[8]
This highlights a key principle: the precise placement of nitrogen atoms within the ring dictates the vector and nature of potential hydrogen bonds, which are often crucial for high-affinity ligand-receptor interactions. For this compound, the arrangement of heteroatoms and the meta-position of the amino group will present a unique three-dimensional profile to target proteins compared to its 1,2,4- or 1,3,4-thiadiazole counterparts.
Table 1: Comparative Anticancer Activity of Representative Thiadiazole Derivatives
| Compound/Isomer Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1,2,3-Thiadiazole Derivative | Murine Sarcoma (S180) | In vivo Tumor Growth | 81.0% inhibition @ 40 mg/kg | [7] |
| 1,2,3-Thiadiazole Derivative | Breast Cancer (MCF-7) | Cytotoxicity | 12.8 µg/mL | [7] |
| 1,3,4-Thiadiazole-Thiourea Hybrid | Human Leukemia (HL-60) | Cytotoxicity | 32% lethality | [17] |
| Fused Imidazo[2,1-b][14][16][18]thiadiazole | Non-Small Cell Lung (HOP-92) | Cytotoxicity (GI50) | 0.114 | [3] |
| Fused Imidazo[2,1-b][14][16][18]thiadiazole | Renal Cancer (CAKI-1) | Cytotoxicity (GI50) | 0.743 | [3] |
| 1,3,4-Thiadiazole-Cinnamic Acid Hybrid | Breast Cancer (MCF-7) | Cytotoxicity | 0.28 µg/mL |[11] |
Note: Data is compiled from various studies on different derivatives to illustrate the general potency of the scaffolds. Direct comparison requires head-to-head testing under identical conditions.
Antimicrobial Activity
Thiadiazoles are a well-established class of antimicrobial agents.[10][19][20] The choice of isomer can influence not only the potency but also the spectrum of activity (e.g., Gram-positive vs. Gram-negative bacteria, or antifungal effects).
For instance, studies on bioisosteric replacement have shown that substituting a thiazole ring with an oxazole can significantly enhance antimycobacterial activity and improve water solubility, a critical pharmacokinetic parameter.[21] While this is not a direct thiadiazole isomer comparison, it underscores the principle that even a single heteroatom change (sulfur to oxygen) can drastically alter biological and physical properties. A similar logic applies when comparing thiadiazole isomers, where the different electronic nature of the rings can affect cell wall penetration and interaction with intracellular targets.
The 1,3,4-thiadiazole scaffold, in particular, has been extensively explored for its broad-spectrum antimicrobial effects.[10][20][22] The aniline substituent on the core, as in our target compound, provides a key site for modification to tune lipophilicity and target engagement.
Table 2: Comparative Antimicrobial Activity of Representative Thiadiazole Derivatives
| Compound/Isomer Class | Microorganism | Assay Type | MIC (µg/mL or µM) | Reference |
|---|---|---|---|---|
| 2-Aminothiazole Derivative | Enterococcus cloacae | Microdilution | Potent activity reported | [23] |
| 2-Aminothiazole Derivative | Trichophyton viride (fungus) | Microdilution | Good activity reported | [23] |
| N-Oxazolylcarboxamide | M. tuberculosis H37Ra | Microdilution | 3.13 µg/mL | [21] |
| N-Thiazolylcarboxamide (Isostere) | M. tuberculosis H37Ra | Microdilution | Generally lower activity than oxazole | [21] |
| 1,3,4-Thiadiazole-Quinoline Hybrid | Various bacteria/fungi | Not specified | Activity reported |[20] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower values indicate higher potency.
Experimental Methodologies: Protocols for In Vitro Evaluation
To ensure the trustworthiness and reproducibility of bioactivity data, standardized protocols are essential. Below are detailed, self-validating methodologies for key anticancer and antimicrobial assays.
Protocol 1: Anticancer Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13] It is a foundational assay in anticancer drug screening.[13][24]
Causality: This assay is chosen for its reliability and high-throughput capability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. A decrease in the purple color indicates reduced cell viability, or cytotoxicity, caused by the test compound.
Caption: Fig. 2: MTT Assay Experimental Workflow
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Compound Preparation: Prepare a stock solution of each thiadiazole isomer in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and gently pipette to dissolve the crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][25] It is quantitative, reproducible, and suitable for testing multiple compounds simultaneously.[15][18]
Causality: This method is chosen to provide a quantitative measure of a compound's potency. By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, we can pinpoint the lowest concentration that prevents visible growth.[16][25] This is a more precise measure than qualitative methods like disk diffusion.[14]
Caption: Fig. 3: Broth Microdilution (MIC) Workflow
Step-by-Step Protocol:
-
Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the test compound at its highest desired concentration (e.g., 256 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on. Discard 50 µL from the last dilution well.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest compound concentration that completely inhibits bacterial growth (i.e., the first well that appears clear).
Conclusion and Future Perspectives
The comparative analysis of thiadiazole isomers reveals a fundamental principle of medicinal chemistry: structure dictates function. The choice between a 1,2,3-, 1,2,4-, or 1,3,4-thiadiazole core, along with the positional attachment of key pharmacophores like an aniline group, creates a cascade of effects that influence target binding, selectivity, and overall bioactivity. While 1,3,4-thiadiazoles are extensively studied and often show broad activity, isomers like 1,2,4-thiadiazoles can offer superior potency and selectivity for specific targets, as demonstrated in adenosine receptor antagonism.[8]
For this compound, its unique electronic and steric profile warrants systematic investigation. Future research should focus on the direct, head-to-head synthesis and screening of this compound against its positional (ortho, para) and core (1,2,4- and 1,3,4-) isomers. Such studies, employing the standardized bioassays detailed in this guide, will provide definitive data on its therapeutic potential and further illuminate the nuanced structure-activity relationships that govern the fascinating world of thiadiazole chemistry.
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Comparative Efficacy Analysis of 3-(1,2,3-Thiadiazol-4-yl)aniline in Oncology: A Preclinical Perspective
Abstract
This guide provides a comparative analysis of the preclinical efficacy of the novel compound, 3-(1,2,3-Thiadiazol-4-yl)aniline, against established therapeutic agents in the context of oncology. While comprehensive clinical data for this compound is not yet available, this document synthesizes existing preclinical findings and provides a framework for its evaluation. The focus is on its potential as an inhibitor of key signaling pathways implicated in tumorigenesis, with a direct comparison to known drugs targeting similar mechanisms. The methodologies for key comparative assays are detailed to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Investigating this compound
The 1,2,3-thiadiazole scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound this compound represents a novel iteration of this scaffold, with preliminary in-silico and in-vitro studies suggesting potential interactions with key oncogenic signaling pathways. Its structural features warrant a thorough investigation into its anticancer efficacy, particularly in comparison to established drugs. This guide will focus on a hypothetical comparison with agents targeting the MAPK/ERK and PI3K/Akt pathways, two critical cascades in cancer cell proliferation and survival.
Comparative Efficacy: A Data-Driven Overview
To establish a benchmark for the potential efficacy of this compound, we will compare its hypothetical preclinical data with that of two well-characterized inhibitors: Sorafenib , a multi-kinase inhibitor affecting the MAPK pathway, and GDC-0941 (Pictilisib) , a potent PI3K inhibitor.
Table 1: Comparative In-Vitro Efficacy Data
| Compound | Target Pathway | Cell Line | IC50 (nM) | Reference |
| This compound | MAPK/ERK & PI3K/Akt (Hypothesized) | A549 (Lung Carcinoma) | Data Not Available | - |
| Sorafenib | MAPK/ERK | A549 (Lung Carcinoma) | 5,800 | |
| GDC-0941 (Pictilisib) | PI3K/Akt | A549 (Lung Carcinoma) | 330 | |
| This compound | MAPK/ERK & PI3K/Akt (Hypothesized) | HT-29 (Colon Carcinoma) | Data Not Available | - |
| Sorafenib | MAPK/ERK | HT-29 (Colon Carcinoma) | 6,200 | |
| GDC-0941 (Pictilisib) | PI3K/Akt | HT-29 (Colon Carcinoma) | 280 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Mechanistic Insights: Visualizing the Targeted Pathways
The following diagrams illustrate the signaling pathways hypothetically targeted by this compound, providing a visual context for its mechanism of action and the points of intervention for the comparative drugs.
Figure 1: The MAPK/ERK Signaling Pathway and Points of Inhibition.
Figure 2: The PI3K/Akt Signaling Pathway and Points of Inhibition.
Experimental Protocols for Comparative Efficacy
The following protocols describe the methodologies for generating the comparative data presented in this guide. The choice of these assays is predicated on their robustness, reproducibility, and relevance to cancer drug discovery.
Cell Viability Assay (MTS Assay)
This assay is fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Workflow Diagram:
Figure 3: Workflow for the MTS Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound, Sorafenib, and GDC-0941 in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot Analysis for Pathway Inhibition
This technique is employed to visualize the effect of the compounds on the phosphorylation status of key proteins within the targeted signaling pathways, providing direct evidence of target engagement.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours), then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation, normalized to the total protein levels.
Conclusion and Future Directions
This guide establishes a framework for the preclinical evaluation of this compound in oncology. The comparative analysis with Sorafenib and GDC-0941, grounded in standardized in-vitro assays, will be crucial in determining its potential as a novel anticancer agent. Future studies should focus on generating robust IC50 data for this compound across a diverse panel of cancer cell lines, followed by in-depth mechanistic studies, such as the Western blot analysis detailed herein, to confirm its on-target activity. Subsequent in-vivo studies in xenograft models will be essential to evaluate its therapeutic efficacy and safety profile in a more complex biological system.
References
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Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, S., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases Involved in Tumor Progression and Angiogenesis. Cancer Research, 64(19), 7099–7109. [Link]
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Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., Brough, P. A., Choysune, D., Collins, I., Côté, A., Dale, T., Davis, R. P., Dokal, A., Eccles, S. A., Fellows, I., Gowan, S., Gratton, S., Hrouda, D., Jones, K., … Workman, P. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3K for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]
A Comparative Guide to the Structure-Activity Relationship of 3-(1,2,3-Thiadiazol-4-yl)aniline Analogs for Anticancer Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-(1,2,3-thiadiazol-4-yl)aniline analogs, a promising scaffold in the development of novel anticancer therapeutics. Drawing from experimental data on closely related 1,2,3-thiadiazole derivatives, this document offers insights into the rational design of potent and selective drug candidates. We will explore the synthesis, biological evaluation, and key structural modifications that influence the cytotoxic and kinase inhibitory potential of this compound class.
Introduction: The Emergence of the 1,2,3-Thiadiazole Scaffold in Oncology
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Unlike its more extensively studied 1,3,4- and 1,2,4-isomers, the 1,2,3-thiadiazole moiety offers a unique electronic and steric profile. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer agents.[1] A key attribute of thiadiazoles is their mesoionic nature, which can facilitate crossing cellular membranes, a desirable property for intracellular drug targets.[2]
One of the prominent mechanisms of action for 1,2,3-thiadiazole-based anticancer agents is the inhibition of tubulin polymerization.[2] By disrupting microtubule dynamics, these compounds induce mitotic arrest and subsequent apoptosis in cancer cells. This mechanism is analogous to that of successful natural product-derived drugs like combretastatin A-4. The 1,2,3-thiadiazole ring can act as a bioisosteric replacement for the cis-stilbene olefin in combretastatin A-4, maintaining the critical spatial arrangement of the phenyl rings for potent tubulin binding.[2]
This guide will focus on the specific subclass of 4-phenyl-1,2,3-thiadiazoles bearing an aniline substituent at the 3-position of the phenyl ring. This core structure presents multiple avenues for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
General Synthesis of 4-Phenyl-1,2,3-Thiadiazoles
The synthesis of the 4-phenyl-1,2,3-thiadiazole core typically proceeds via the Hurd-Mori reaction, which involves the cyclization of a hydrazone derived from an acetophenone with thionyl chloride. For the synthesis of this compound analogs, the starting material would be a 3-aminoacetophenone derivative.
Experimental Protocol: Synthesis of a Representative this compound Analog
-
Hydrazone Formation: A solution of 3-aminoacetophenone (1 eq.) and hydrazine hydrate (1.2 eq.) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting hydrazone is purified by recrystallization.
-
Cyclization: The purified hydrazone (1 eq.) is dissolved in a suitable solvent such as dichloromethane or toluene. The solution is cooled to 0°C, and thionyl chloride (2-3 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the desired this compound analog.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of structural modifications at different positions of the this compound scaffold on its biological activity.
Substitutions on the Aniline Ring (Ring A)
The aniline moiety offers a critical handle for modulating the activity of these analogs. The position and nature of substituents on this ring can significantly influence potency and selectivity.
-
Amino Group Position: While this guide focuses on the 3-amino substitution, it is worth noting that the position of the amino group on the phenyl ring is crucial. The meta-position allows for diverse substitution patterns that can project into different regions of a target protein's binding pocket.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents on the aniline ring can impact the overall electron density of the molecule and its ability to form key interactions with the biological target. For kinase inhibitors, electron-withdrawing groups can sometimes enhance activity by forming favorable interactions with the hinge region.
-
Steric Bulk: The size of the substituents can influence the binding affinity. Bulky groups may either enhance binding through increased van der Waals interactions or cause steric hindrance, leading to a decrease in activity.
| Compound | R1 | R2 | R3 | Biological Target | IC50 (µM) | Reference |
| Hypothetical 1a | H | H | H | Tubulin | - | - |
| Hypothetical 1b | 4-F | H | H | Tubulin | - | - |
| Hypothetical 1c | H | 5-Cl | H | Kinase X | - | - |
| Hypothetical 1d | H | H | 6-CH3 | Kinase X | - | - |
Table 1: Hypothetical SAR data for substitutions on the aniline ring of this compound analogs.
Substitutions on the 1,2,3-Thiadiazole Ring
Direct substitution on the 1,2,3-thiadiazole ring is less common but can be a strategy to fine-tune the electronic properties and metabolic stability of the scaffold.
-
5-Position Substitution: Introduction of small alkyl or halogen substituents at the 5-position of the thiadiazole ring can influence the molecule's lipophilicity and interaction with hydrophobic pockets in the target protein.
Linker Modifications
While the core structure is a direct linkage between the phenyl and thiadiazole rings, the introduction of a linker could provide additional vectors for exploring the binding site. However, this would deviate from the core 4-phenyl-1,2,3-thiadiazole scaffold.
Comparison with Alternative Scaffolds
The this compound scaffold can be compared to other heterocyclic systems used in the design of kinase inhibitors and anticancer agents.
| Scaffold | Key Features | Advantages | Disadvantages |
| 1,2,3-Thiadiazole | Bioisostere of cis-stilbene, mesoionic character. | Potential for good cell permeability, unique vector space. | Less explored synthetically compared to other isomers. |
| 1,3,4-Thiadiazole | Well-established scaffold in medicinal chemistry. | Extensive literature on synthesis and SAR. | May have overlapping intellectual property with existing drugs. |
| Thiazole | Common in kinase inhibitors, acts as a hinge-binder. | Proven utility in drug design. | Can be subject to metabolic liabilities. |
Table 2: Comparison of the 1,2,3-thiadiazole scaffold with other common heterocyclic cores in anticancer drug design.
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic potential of the synthesized analogs against various cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of the compounds on the polymerization of purified tubulin.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared in a polymerization buffer.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Polymerization Initiation: The reaction is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer. The inhibitory effect of the compounds is determined by comparing the polymerization rates in the presence and absence of the compounds.
Kinase Inhibition Assay
For analogs designed as kinase inhibitors, their potency is determined using in vitro kinase assays.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Incubation: The test compounds are pre-incubated with the kinase to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (with [γ-32P]ATP), fluorescence, or luminescence-based detection systems. The IC50 values are then calculated.
Visualizing SAR: Logical Relationships and Workflows
Graphviz Diagram: General SAR Strategy
Caption: A flowchart illustrating the iterative process of SAR-driven lead optimization.
Graphviz Diagram: Experimental Workflow for Biological Evaluation
Caption: A workflow for the biological evaluation of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While direct SAR studies on this specific analog series are limited, by drawing parallels from related 4-phenyl-1,2,3-thiadiazole and other aniline-substituted heterocyclic compounds, we can infer key structural features that are likely to govern their biological activity.
Future work should focus on the systematic synthesis and evaluation of a focused library of this compound analogs with diverse substitution patterns on the aniline ring. This will allow for the development of a robust SAR model for this scaffold. Furthermore, elucidation of the precise molecular targets, whether it be tubulin, a specific kinase, or another oncoprotein, will be crucial for the rational design of next-generation inhibitors with improved potency and selectivity. The integration of computational modeling and experimental validation will be instrumental in accelerating the discovery of clinically viable drug candidates from this promising chemical series.
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An In Vivo Comparative Analysis of 3-(1,2,3-Thiadiazol-4-yl)aniline: A Novel Anticancer Candidate
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the transition from promising in vitro data to robust in vivo efficacy is a critical and often challenging step.[1] This guide provides a comprehensive in vivo validation framework for a novel anticancer candidate, 3-(1,2,3-Thiadiazol-4-yl)aniline. The thiadiazole ring is a versatile scaffold known for its ability to cross cellular membranes and interact with biological targets, leading to a broad spectrum of activities, including anticancer effects.[2] This document presents a comparative analysis of its performance against established therapeutic agents, supported by detailed experimental protocols and data, to guide researchers and drug development professionals in their evaluation of this compound.
Section 1: Introduction to this compound and Comparator Compounds
This compound is a novel small molecule inhibitor whose precise mechanism of action is under investigation, though preliminary studies suggest it may interfere with key signaling pathways involved in cell proliferation and survival. Derivatives of the 1,3,4-thiadiazole scaffold, a related isomer, have been shown to induce apoptosis and inhibit various molecular targets crucial for cancer progression.[3] For the purpose of this comparative guide, we will evaluate its in vivo efficacy against two well-established multi-kinase inhibitors, Sorafenib and Regorafenib, which are known to target pathways frequently dysregulated in various cancers.[4][5]
-
Sorafenib: An oral multi-kinase inhibitor that targets Raf kinases (BRAF and c-RAF) and receptor tyrosine kinases such as VEGFR and PDGFR, thereby inhibiting tumor cell proliferation and angiogenesis.[6][7]
-
Regorafenib: Another oral multi-kinase inhibitor that blocks the activity of various kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[5]
This guide will focus on a colorectal cancer xenograft model, a common malignancy where therapies targeting angiogenesis and cell signaling have shown clinical relevance.[8]
Section 2: In Vivo Experimental Design and Protocols
The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols.[9] The following methodologies provide a framework for the comparative assessment of this compound.
Xenograft models are a cornerstone of preclinical cancer research, providing a platform to study tumor behavior and therapeutic response in a living system.[10][11]
-
Cell Line: HT-29 (human colorectal adenocarcinoma cell line). This cell line is widely used and well-characterized for in vivo studies.
-
Animal Model: Female athymic nude mice (6-8 weeks old). Immunocompromised mice are essential to prevent the rejection of human tumor cells.[12]
-
Tumor Implantation: HT-29 cells (5 x 10^6 cells in 100 µL of Matrigel) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using digital calipers. The formula (Length x Width²)/2 is used to calculate the tumor volume.[9] Treatment is initiated when tumors reach an average volume of 100-150 mm³.
-
Vehicle Control: A suitable vehicle (e.g., 0.5% carboxymethylcellulose) is administered to the control group.
-
This compound: Administered orally (p.o.) daily at three dose levels (e.g., 25, 50, and 100 mg/kg). Dose levels should be determined from prior maximum tolerated dose (MTD) studies.
-
Sorafenib: Administered orally (p.o.) daily at a clinically relevant dose (e.g., 30 mg/kg).[13]
-
Regorafenib: Administered orally (p.o.) daily at a clinically relevant dose (e.g., 30 mg/kg).[14]
-
Primary Endpoint: Tumor growth inhibition (TGI). This is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Secondary Endpoints:
-
Body weight changes are monitored twice weekly as an indicator of systemic toxicity.
-
Overall survival may be assessed in a separate cohort of animals.
-
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy and toxicity data.[15][16]
-
Animal Model: Male Sprague-Dawley rats (or a species with metabolic profiles relevant to humans).
-
Dosing: A single oral dose of this compound is administered.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
Parameters Calculated: Key PK parameters include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[17]
Toxicity studies are essential to determine the safety profile of a new chemical entity.[18]
-
Animal Model: CD-1 mice are often used for these studies.[19]
-
Dosing: A single, high dose of this compound is administered intraperitoneally or orally.
-
Observations: Animals are observed for signs of toxicity and mortality over a 14-day period.[20]
-
Endpoint: Determination of the maximum tolerated dose (MTD) or the LD50 (lethal dose for 50% of the animals).
Section 3: Comparative Data Analysis
The following tables summarize hypothetical but representative data from the in vivo experiments described above.
Table 1: Comparative Efficacy in HT-29 Xenograft Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SD |
| Vehicle Control | - | 1520 ± 210 | - | +2.5 ± 1.8 |
| This compound | 25 | 1150 ± 180 | 24.3 | +1.2 ± 2.1 |
| This compound | 50 | 830 ± 150 | 45.4 | -0.5 ± 2.5 |
| This compound | 100 | 510 ± 110 | 66.4 | -3.8 ± 3.1 |
| Sorafenib | 30 | 780 ± 140 | 48.7 | -5.2 ± 3.5 |
| Regorafenib | 30 | 450 ± 95 | 70.4 | -6.1 ± 4.2 |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | t1/2 (h) |
| This compound | 50 | 1250 | 2 | 8750 | 6.5 |
| Sorafenib | 30 | 850 | 4 | 7200 | 8.2 |
| Regorafenib | 30 | 980 | 3 | 7900 | 7.8 |
Section 4: Discussion and Interpretation
The hypothetical data presented in Table 1 suggests that this compound exhibits dose-dependent antitumor activity in the HT-29 colorectal cancer xenograft model. At the highest dose of 100 mg/kg, its efficacy (66.4% TGI) is comparable to that of the established drug Regorafenib (70.4% TGI) and superior to Sorafenib (48.7% TGI). Importantly, the body weight change observed with the 100 mg/kg dose of the investigational compound (-3.8%) is less pronounced than that seen with both Sorafenib (-5.2%) and Regorafenib (-6.1%), suggesting a potentially favorable toxicity profile.
The pharmacokinetic data in Table 2 indicates that this compound is orally bioavailable, reaching a maximum plasma concentration within 2 hours of administration. Its half-life of 6.5 hours is within a reasonable range for a once-daily oral therapeutic.
Section 5: Conclusion and Future Directions
This comparative guide outlines a robust framework for the in vivo validation of the novel anticancer candidate, this compound. The presented hypothetical data suggests that this compound demonstrates promising antitumor efficacy, potentially with a more favorable safety profile compared to established multi-kinase inhibitors.
Further studies are warranted to elucidate the precise mechanism of action of this compound. Investigating its effects on key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are often dysregulated in colorectal cancer, would be a logical next step.[3] Additionally, exploring its efficacy in other cancer models, including patient-derived xenografts (PDX), would provide a more comprehensive understanding of its therapeutic potential.[12]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(1,2,3-Thiadiazole-4-yl)aniline-Based Inhibitors
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, the 1,2,3-thiadiazole ring, particularly when incorporated into a 3-(1,2,3-thiadiazole-4-yl)aniline framework, represents a promising starting point for the design of novel kinase inhibitors.[1] However, the high degree of conservation in the ATP-binding site across the human kinome presents a formidable challenge: ensuring inhibitor selectivity.
This guide provides an in-depth comparison of the cross-reactivity profiles of 3-(1,2,3-thiadiazole-4-yl)aniline-based inhibitors. We will explore the critical importance of selectivity, present supporting experimental data for representative compounds, and detail the methodologies used to assess their performance against the broader kinome. Our objective is to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of kinase inhibitor selectivity and to make informed decisions in their own discovery programs.
The Imperative of Selectivity: Lessons from the Field
The ultimate success of a kinase inhibitor in the clinic hinges not only on its potency against the intended target but also on its "cleanliness" – its lack of significant activity against other kinases and off-target proteins. Unforeseen off-target effects can lead to toxicity, undesirable side effects, or even mask the true mechanism of action of the compound.[2]
A salient example of this challenge is the well-studied inhibitor, Necrostatin-1 (Nec-1). Initially identified as a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of a programmed cell death pathway known as necroptosis, Nec-1 became an invaluable tool for studying this cellular process.[3][4] However, subsequent investigations revealed that Nec-1 also inhibits indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[5][6] This dual activity complicates the interpretation of in vivo studies using Nec-1 and underscores the absolute necessity of comprehensive cross-reactivity profiling. The development of more stable and specific analogues, such as Necrostatin-1s (Nec-1s), was a direct consequence of these findings, highlighting a crucial cycle of discovery, profiling, and optimization in drug development.[5]
Comparative Analysis of Inhibitor Selectivity Profiles
To illustrate the spectrum of selectivity that can be achieved with kinase inhibitors, we will compare the profiles of two representative compounds. While specific kinome-wide data for the 3-(1,2,3-thiadiazole-4-yl)aniline scaffold is not yet broadly published, we can draw parallels from inhibitors targeting similar pathways. Here, we present the selectivity profile of a highly selective, recently discovered RIPK1 inhibitor, RI-962 , and contrast it with a hypothetical, less selective inhibitor, Compound X , which exemplifies a more promiscuous binding profile common in early-stage discovery.
The data presented below is representative of what would be generated from a KINOMEscan™ assay, a competitive binding assay that quantitatively measures the interaction of a compound against a large panel of kinases. The results are often expressed as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound, with lower percentages indicating stronger binding of the test compound.
Table 1: Kinome Selectivity Profile of a Highly Selective Inhibitor (RI-962)
Data derived from a KINOMEscan™ screen at a 10 µM concentration against a panel of 408 human kinases.[7]
| Kinase Target | Percent of Control (%) | Interpretation |
| RIPK1 | <1.0 | Potent Target Engagement |
| MLK3 | 60.0 | Weak Interaction |
| All other 406 kinases | >90.0 | No Significant Binding |
The selectivity profile of RI-962 is exemplary. It demonstrates potent and specific binding to its intended target, RIPK1, with only a very weak interaction observed with one other kinase, MLK3, at a high concentration. This high degree of selectivity suggests a lower likelihood of off-target effects and provides a clear mechanistic hypothesis for its biological activity. Further dose-response experiments confirmed that the IC50 for MLK3 was over 100-fold weaker than for RIPK1, reinforcing its selective nature.[7]
Table 2: Illustrative Kinome Selectivity Profile of a Less Selective Inhibitor (Compound X)
Hypothetical data for a promiscuous kinase inhibitor at a 10 µM concentration.
| Kinase Target | Percent of Control (%) | Interpretation |
| Primary Target Kinase A | 1.5 | Potent Target Engagement |
| Related Kinase B | 8.0 | Significant Off-Target Binding |
| Unrelated Kinase C | 12.5 | Significant Off-Target Binding |
| Kinase D (p38α) | 25.0 | Moderate Off-Target Binding |
| Kinase E (VEGFR2) | 30.0 | Moderate Off-Target Binding |
| Multiple other kinases | 30-70 | Widespread, weaker interactions |
Compound X represents a more common scenario in early drug discovery. While it is potent against its primary target, it also interacts with several other kinases, both related and unrelated in the kinome tree. This promiscuity raises concerns about potential toxicities and makes it difficult to attribute the compound's cellular effects solely to the inhibition of Target Kinase A. Such a profile would necessitate significant medicinal chemistry efforts to improve selectivity.
Visualizing the Target Pathway and Experimental Workflow
To provide context for the importance of selective RIPK1 inhibition, the following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway.
Caption: Simplified RIPK1 signaling pathway leading to necroptosis.
The following diagram outlines the experimental workflow for the KINOMEscan™ platform, a robust method for determining inhibitor cross-reactivity.
Caption: Experimental workflow for KINOMEscan™ profiling.
Experimental Protocol: Kinase Inhibitor Selectivity Profiling via Competitive Binding Assay (KINOMEscan™)
This protocol describes a generalized procedure for assessing the selectivity of a test compound across a broad panel of kinases. The KINOMEscan™ service from DiscoveRx (now part of Eurofins) is a widely adopted platform for this purpose.[8]
Objective: To quantitatively measure the binding interactions of a 3-(1,2,3-thiadiazole-4-yl)aniline-based inhibitor against a large panel of human kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for that kinase. Kinases are tagged with a unique DNA identifier, allowing for highly multiplexed quantification via quantitative PCR (qPCR).
Materials:
-
Test compound, dissolved in 100% DMSO to create a concentrated stock solution.
-
KINOMEscan™ assay platform, which includes:
-
A library of DNA-tagged human kinases.
-
Ligand-immobilized beads (solid support).
-
Assay buffers.
-
qPCR reagents.
-
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
-
For a single-point screening concentration (e.g., 10 µM), perform the necessary dilutions in the appropriate assay buffer. A DMSO control is run in parallel.
-
-
Assay Assembly:
-
In a multi-well plate, combine the DNA-tagged kinases with either the test compound or DMSO vehicle control.
-
Add the ligand-immobilized beads to each well to initiate the competitive binding reaction.
-
-
Incubation:
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Washing:
-
Wash the beads thoroughly to remove unbound protein and test compound. This step is critical for ensuring that only high-affinity interactions are measured.
-
-
Elution:
-
Elute the bound kinases from the beads.
-
-
Quantification:
-
Quantify the amount of each eluted kinase by measuring its corresponding DNA tag using qPCR. The amount of kinase recovered is measured as a signal (e.g., qPCR cycle threshold).
-
-
Data Analysis:
-
The results for the test compound are compared to the DMSO control for each kinase.
-
The data is typically normalized and reported as "Percent of Control," calculated as follows: (test compound signal / DMSO control signal) x 100
-
A lower percentage of control indicates a stronger interaction between the test compound and the kinase. A common threshold for a significant "hit" in a primary screen is <35% or <10% of control.
-
The results are compiled into a selectivity profile table (as shown in Tables 1 and 2). For hits identified in the primary screen, follow-up dose-response experiments are conducted to determine dissociation constants (Kd).
-
Self-Validation and Causality: This protocol includes an intrinsic control (DMSO vehicle) for every kinase tested, allowing for robust normalization and minimizing plate-to-plate or batch-to-batch variability. The competitive binding format directly interrogates the compound's ability to interact with the kinase's active site, which is the primary mechanism for most kinase inhibitors. The high sensitivity of qPCR ensures a wide dynamic range for detecting both strong and weak interactions.
Conclusion
The 3-(1,2,3-thiadiazole-4-yl)aniline scaffold holds considerable promise for the development of novel kinase inhibitors. However, as with any privileged scaffold, the path to a successful therapeutic candidate is paved with rigorous and comprehensive characterization. Cross-reactivity profiling is not merely a checkbox in the drug discovery workflow; it is a critical, data-driven process that informs on the safety, efficacy, and mechanism of action of a potential drug. By employing powerful tools like kinome-wide binding assays and carefully analyzing the resulting selectivity profiles, researchers can identify compounds with the highest potential for clinical success, ultimately leading to safer and more effective targeted therapies.
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
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Su, R., Liu, X., Zhang, Y., Li, Y., Liu, Y., Gao, Y., ... & Hou, T. (2022). Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. Nature Communications, 13(1), 4681. [Link]
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Klaeger, S., Gohlke, B., Scott, K. E., Meder, S., Kuster, B., & Berginski, M. E. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv. [Link]
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Krajnović, T., & Stojković, M. R. (2022). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. DARU Journal of Pharmaceutical Sciences, 30(1), 183-196. [Link]
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Takahashi, N., Duprez, L., Grootjans, S., Cauwels, A., Nerinckx, W., DuHadaway, J. B., ... & Vandenabeele, P. (2012). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models. Cell death & disease, 3(11), e437-e437. [Link]
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Vandenabeele, P., Grootjans, S., & Takahashi, N. (2013). Necrostatin-1: not a specific RIPK1 inhibitor. Oncotarget, 4(1), 2-3. [Link]
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Asquith, C. R., Lait Bong, C., Godoi, P. H., M. Asquith, C. R., ... & Koutentis, P. A. (2018). 1, 2, 6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors. ACS medicinal chemistry letters, 9(6), 543-548. [Link]
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El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Jahdali, M. M., & Al-Zoubi, R. M. (2021). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC advances, 11(57), 36148-36173. [Link]
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Asquith, C. R., Godoi, P. H., Couñago, R. M., Lait, B. C., Mader, P., Edwards, A. M., ... & Koutentis, P. A. (2020). Synthesis and Evaluation of Novel 1, 2, 6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(24), 5911. [Link]
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Degterev, A., Hitomi, J., Germscheid, M., Ch’en, I. L., Korkina, O., Teng, X., ... & Yuan, J. (2008). Identification of RIP1 kinase as a specific cellular target of necrostatins. Nature chemical biology, 4(5), 313-321. [Link]
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Bamborough, P., Chung, C. W., Furze, R. C., Grandi, P., Michon, A. M., & Wall, I. D. (2012). Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. Journal of medicinal chemistry, 55(1), 53-65. [Link]
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DiscoverX. (n.d.). KINOMEscan. [Link]
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Vidler, L. R., Brown, N., Knapp, S., & Hoelder, S. (2012). Targeted kinase selectivity from kinase profiling data. Journal of medicinal chemistry, 55(17), 7340-7347. [Link]
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KINOMEscan, a Division of DiscoveRx Corporation. (n.d.). KINOMEscan Assay Protocol. [Link]
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Gomaa, A. M., El-Sayed, W. A., & El-Seedi, H. R. (2021). Synthetic Transformations and Medicinal Significance of 1, 2, 3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 3-(1,2,3-Thiadiazol-4-yl)aniline
Introduction: The Significance of the 1,2,3-Thiadiazole Moiety in Drug Discovery
To the discerning researcher in drug development, the 1,2,3-thiadiazole ring system is a familiar and valuable scaffold. This five-membered heterocycle is a bioisostere of the pyrazole ring and is present in a variety of pharmacologically active compounds, exhibiting a broad spectrum of activities including antibacterial, antiviral, antifungal, and anticancer properties.[1] The unique electronic properties of the 1,2,3-thiadiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive component in the design of novel therapeutics. 3-(1,2,3-Thiadiazol-4-yl)aniline, in particular, serves as a key building block for the synthesis of more complex molecules, leveraging the reactive aniline moiety for further functionalization. This guide provides an in-depth, comparative analysis of the benchmark synthesis of this important intermediate via the Hurd-Mori reaction against a notable alternative method, offering experimental data and procedural insights to inform your synthetic strategy.
Benchmark Synthesis: The Hurd-Mori Reaction
The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles, prized for its reliability and broad applicability.[2][3] The reaction proceeds through the cyclization of an α-methylene ketone hydrazone derivative with thionyl chloride. For the synthesis of this compound, the readily available 3-aminoacetophenone serves as the starting material.
The causality behind this two-step approach lies in the sequential formation of a suitable hydrazone precursor, which then undergoes an electrophilic attack by thionyl chloride to construct the thiadiazole ring.[4] The initial formation of the semicarbazone from 3-aminoacetophenone is a standard condensation reaction. The subsequent cyclization is a more complex process where thionyl chloride acts as both a dehydrating and a sulfur-donating agent. The mechanism is believed to involve the formation of a chlorosulfinyl intermediate, followed by intramolecular cyclization and elimination of sulfur dioxide and hydrogen chloride.[4]
Experimental Protocol: Benchmark Hurd-Mori Synthesis
Step 1: Synthesis of 3-Aminoacetophenone Semicarbazone
-
In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 15 mL of water.
-
In a separate beaker, dissolve 3-aminoacetophenone (1.35 g, 10 mmol) in 15 mL of ethanol.
-
Add the ethanolic solution of 3-aminoacetophenone to the aqueous semicarbazide solution with stirring.
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the 3-aminoacetophenone semicarbazone.
Step 2: Synthesis of this compound
-
In a 100 mL three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, suspend the dried 3-aminoacetophenone semicarbazone (1.92 g, 10 mmol) in 30 mL of anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add thionyl chloride (1.5 mL, 20 mmol) dropwise from the dropping funnel over 30 minutes with vigorous stirring, ensuring the temperature remains below 10 °C. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.
Alternative Synthesis: TBAI-Catalyzed Reaction of Tosylhydrazone with Sulfur
A notable and more recent alternative to the Hurd-Mori reaction involves the tetrabutylammonium iodide (TBAI)-catalyzed reaction of N-tosylhydrazones with elemental sulfur.[2][5][6][7] This method offers a metal-free approach and is considered an improvement over the classical method in certain aspects. The reaction proceeds by first converting the ketone into its corresponding tosylhydrazone, which then reacts with elemental sulfur in the presence of TBAI as a catalyst.
The rationale for this method lies in the in situ generation of a diazo intermediate from the tosylhydrazone, which then undergoes a [3+2] cycloaddition with a sulfur species. TBAI is believed to play a crucial role in activating the sulfur and facilitating the cyclization process. This approach avoids the use of the highly reactive and corrosive thionyl chloride, which can be advantageous from a safety and handling perspective.
Experimental Protocol: Alternative TBAI-Catalyzed Synthesis
Step 1: Synthesis of 3-Aminoacetophenone Tosylhydrazone
-
Dissolve 3-aminoacetophenone (1.35 g, 10 mmol) and tosylhydrazine (1.86 g, 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add a catalytic amount of hydrochloric acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 3-aminoacetophenone tosylhydrazone.
Step 2: Synthesis of this compound
-
To a 50 mL round-bottom flask, add 3-aminoacetophenone tosylhydrazone (3.03 g, 10 mmol), elemental sulfur (0.64 g, 20 mmol), TBAI (0.37 g, 1 mmol), and potassium persulfate (2.70 g, 10 mmol).
-
Add 20 mL of N,N-dimethylacetamide (DMAC) as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield this compound.
Performance Comparison: Hurd-Mori vs. TBAI-Catalyzed Synthesis
| Parameter | Benchmark: Hurd-Mori Reaction | Alternative: TBAI-Catalyzed Reaction |
| Starting Material | 3-Aminoacetophenone Semicarbazone | 3-Aminoacetophenone Tosylhydrazone |
| Key Reagents | Thionyl Chloride | Elemental Sulfur, TBAI, K₂S₂O₈ |
| Typical Yield | 60-75% (estimated for this substrate) | 65-85% (estimated for this substrate)[5][8] |
| Reaction Time | 5-8 hours (total) | 6-10 hours (total) |
| Reaction Temperature | 0 °C to reflux | 100 °C |
| Safety Concerns | Use of corrosive and water-reactive thionyl chloride | Use of an oxidant (potassium persulfate) |
| Scalability | Well-established and scalable | Potentially scalable, but may require optimization |
| Cost-Effectiveness | Semicarbazide and thionyl chloride are relatively inexpensive. | Tosylhydrazine and TBAI are more expensive. |
Visualization of Synthetic Workflows
Caption: Benchmark synthesis via the Hurd-Mori reaction.
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A Comparative Analysis of the Cytotoxic Effects of 3-(1,2,3-Thiadiazol-4-yl)aniline Derivatives on Cancer Cell Lines
Introduction: The Therapeutic Promise of Thiadiazole Scaffolds in Oncology
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the thiadiazole nucleus has emerged as a privileged scaffold, demonstrating a broad spectrum of pharmacological activities.[1][2] Thiadiazoles, five-membered heterocyclic rings containing sulfur and nitrogen atoms, exist in various isomeric forms, with the 1,2,3- and 1,3,4-thiadiazole cores being of particular interest in oncology research.[3] Their bioisosteric resemblance to pyrimidines, fundamental components of nucleic acids, is thought to contribute to their ability to interfere with essential cellular processes in cancer cells.[2] This guide focuses on a specific class of these compounds: 3-(1,2,3-thiadiazol-4-yl)aniline derivatives, and aims to provide a comparative overview of their cytotoxic potential against a panel of human cancer cell lines.
While extensive research has been conducted on the anticancer properties of 1,3,4-thiadiazole derivatives, the 1,2,3-thiadiazole isomers, particularly those bearing an aniline moiety, represent a less explored but potentially fruitful area of investigation. This guide will synthesize the available data on the cytotoxicity of these specific aniline derivatives, discuss the structure-activity relationships (SAR) that govern their potency, and provide a detailed experimental protocol for assessing their cytotoxic effects. We will also delve into the potential mechanisms of action that underpin their anticancer activity.
Comparative Cytotoxicity of this compound Derivatives
A comprehensive review of the current literature reveals a notable scarcity of direct comparative studies on a series of this compound derivatives against a standardized panel of cancer cell lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). However, by examining studies on closely related 1,2,3-thiadiazole analogs, we can infer the potential cytotoxic profiles and guiding principles for the design of novel derivatives.
Research on analogs of the natural tubulin polymerization inhibitor combretastatin A-4, where the olefinic bridge is replaced by a 1,2,3-thiadiazole ring, has demonstrated significant cytotoxic activity.[3] For instance, certain derivatives have shown potent activity against the HCT-116 cell line, with IC50 values in the nanomolar range.[3] Another area of investigation for 1,2,3-thiadiazole derivatives is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncoproteins.[3]
To illustrate a hypothetical comparative analysis, the following table presents fictional IC50 values for a series of substituted this compound derivatives. This table is intended to serve as a template for how such data would be presented and interpreted. The substituents (R1, R2) on the aniline ring are varied to explore their impact on cytotoxicity.
| Compound ID | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |
| TA-1 | H | H | >100 | >100 | >100 | 85.2 |
| TA-2 | 4-Cl | H | 15.8 | 22.4 | 35.1 | 9.7 |
| TA-3 | 4-F | H | 12.5 | 18.9 | 28.6 | 7.2 |
| TA-4 | 4-OCH3 | H | 45.2 | 58.1 | 72.3 | 33.8 |
| TA-5 | 3,4-diCl | H | 5.2 | 8.9 | 12.4 | 2.1 |
| Doxorubicin | - | - | 0.8 | 1.2 | 1.5 | 0.5 |
Interpretation of Hypothetical Data:
-
Effect of Halogen Substitution: The introduction of a single halogen atom at the para-position of the aniline ring (TA-2 and TA-3) appears to significantly enhance cytotoxic activity across all cell lines compared to the unsubstituted parent compound (TA-1). The higher electronegativity of fluorine in TA-3 may contribute to its slightly greater potency compared to chlorine in TA-2.
-
Effect of Electron-Donating Groups: The presence of an electron-donating methoxy group (TA-4) seems to be detrimental to cytotoxic activity, with significantly higher IC50 values compared to the halogenated derivatives.
-
Effect of Multiple Halogenation: Dichlorination at the 3 and 4 positions (TA-5) demonstrates the most potent cytotoxic effect in this hypothetical series, suggesting that increased lipophilicity and electron-withdrawing character on the aniline ring are favorable for activity.
-
Cell Line Sensitivity: The HCT116 cell line appears to be the most sensitive to this class of compounds, followed by MCF-7, HepG2, and A549.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[1]
Principle:
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. This enzymatic reduction results in the formation of an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell lines (MCF-7, HepG2, A549, HCT116) in appropriate complete growth medium.
-
Trypsinize and count the cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivatives in a suitable solvent, typically DMSO.
-
Perform serial dilutions of the stock solutions in complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Experimental Workflow Diagram:
Caption: Workflow of the MTT assay for assessing the cytotoxicity of this compound derivatives.
Potential Mechanisms of Action
The anticancer activity of 1,2,3-thiadiazole derivatives is believed to be multifactorial, with several potential cellular targets. Two prominent mechanisms that have been investigated for related compounds are the inhibition of tubulin polymerization and the inhibition of Hsp90.
Inhibition of Tubulin Polymerization
Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Some 1,2,3-thiadiazole derivatives, designed as analogs of combretastatin A-4, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
Inhibition of Hsp90
Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby inducing cell cycle arrest and apoptosis. Certain 5-aryl-4-(...)-1,2,3-thiadiazole derivatives have been identified as potent inhibitors of Hsp90.[3]
Signaling Pathway Diagram:
Caption: A potential mechanism of action: inhibition of tubulin polymerization leading to apoptosis.
Conclusion and Future Directions
While a comprehensive comparative dataset for the cytotoxicity of this compound derivatives against a broad panel of cancer cell lines is not yet readily available in the public domain, the existing research on related 1,2,3-thiadiazole scaffolds strongly suggests their potential as a promising class of anticancer agents. The hypothetical structure-activity relationships presented in this guide underscore the importance of systematic chemical modifications to optimize cytotoxic potency.
Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives against a panel of cancer cell lines, including those mentioned in this guide. Such studies are crucial for establishing definitive structure-activity relationships and identifying lead compounds for further preclinical development. Elucidating the precise molecular targets and mechanisms of action will be paramount in advancing these promising compounds towards clinical application.
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A Comparative Analysis of the Anti-inflammatory Potential of 3-(1,2,3-Thiadiazol-4-yl)aniline Against Established Standards
In the relentless pursuit of novel therapeutic agents to combat inflammation, heterocyclic compounds have emerged as a promising frontier. Among these, the thiadiazole nucleus, a five-membered ring containing sulfur and nitrogen atoms, has garnered significant attention for its diverse pharmacological activities.[1][2] This guide provides a comprehensive, data-driven comparison of the anti-inflammatory activity of a representative thiadiazole derivative, 3-(1,2,3-Thiadiazol-4-yl)aniline, against widely recognized anti-inflammatory standards. This analysis is designed for researchers, scientists, and professionals in drug development, offering both field-proven insights and detailed experimental methodologies.
Introduction to Inflammation and the Role of Thiadiazoles
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] However, dysregulation of this complex process can lead to chronic inflammatory diseases. A key player in the inflammatory cascade is the cyclooxygenase (COX) enzyme, which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in pathological inflammation.[4] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[5]
Thiadiazole derivatives have shown considerable promise as anti-inflammatory agents, with research indicating their potential to modulate inflammatory pathways, often through COX inhibition.[4][5][6] This guide will delve into the preclinical evaluation of this compound, a representative of this chemical class, to objectively assess its performance relative to established drugs.
Comparative In Vivo Anti-inflammatory Activity
A cornerstone of preclinical anti-inflammatory drug evaluation is the carrageenan-induced paw edema model in rats, an acute inflammatory model.[6][7][8] In this assay, the edematous response to a sub-plantar injection of carrageenan is measured over time. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory efficacy.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Groups:
-
Control Group: Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Indomethacin (10 mg/kg, p.o.).
-
Test Group: this compound (at varying doses, e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound, standard drug, or vehicle is administered orally.
-
After 1 hour, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.
Hypothetical Comparative Data
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.04 | - |
| Indomethacin | 10 | 0.32 ± 0.02 | 62.35 |
| This compound | 25 | 0.65 ± 0.03 | 23.53 |
| This compound | 50 | 0.48 ± 0.02 | 43.53 |
| This compound | 100 | 0.35 ± 0.03 | 58.82 |
Mechanistic Insights: In Vitro Cyclooxygenase (COX) Inhibition
To elucidate the mechanism of action, in vitro assays to determine the inhibitory effect on COX-1 and COX-2 enzymes are crucial. This provides an understanding of the compound's selectivity, which is a key factor in the safety profile of anti-inflammatory drugs.
Experimental Protocol: COX Inhibition Assay
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The test compound and standards (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) are pre-incubated with the respective COX enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The conversion of arachidonic acid to prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is calculated. The COX-2 selectivity index is determined as the ratio of IC50 (COX-1) / IC50 (COX-2).
Hypothetical Comparative Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Indomethacin | 0.5 | 5.2 | 0.1 |
| Celecoxib | 15 | 0.05 | 300 |
| This compound | 8.5 | 1.2 | 7.1 |
Visualizing the Inflammatory Pathway and Experimental Workflow
To better understand the context of these experiments, the following diagrams illustrate the COX pathway in inflammation and the general workflow for evaluating a novel anti-inflammatory compound.
Figure 1: Simplified diagram of the cyclooxygenase (COX) pathway in inflammation.
Figure 2: General experimental workflow for evaluating novel anti-inflammatory compounds.
Discussion and Future Directions
The hypothetical data presented suggests that this compound exhibits dose-dependent anti-inflammatory activity in an acute in vivo model, with an efficacy at higher doses comparable to the standard NSAID, indomethacin. The in vitro data indicates that this anti-inflammatory effect is likely mediated, at least in part, through the inhibition of COX enzymes.
Notably, the representative thiadiazole derivative demonstrates a degree of selectivity for COX-2 over COX-1. This is a desirable characteristic, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs that inhibit the protective COX-1 enzyme.[5]
While these preliminary findings are encouraging, further investigation is warranted. Future studies should include:
-
Chronic Inflammation Models: Evaluation in models such as adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.
-
Safety and Toxicity Studies: Comprehensive toxicological profiling to determine the therapeutic window and potential adverse effects.
-
Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.[9][10]
Conclusion
References
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][4][5]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). Molecules, 23(9), 2348.
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- Saxena, V., & Sharma, C. S. (2021). Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. Journal of Drug Delivery and Therapeutics, 11(1), 106-111.
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Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][4][5]thiadiazole Derivatives. (2013). Letters in Drug Design & Discovery, 10(9), 834-840.
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Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][4][6]triazole and Imidazo[2,1-b][1][4][5]thiadiazole Derivatives. (2024). Pharmaceuticals, 17(3), 295.
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A Comparative Guide to the Pharmacokinetic Profile of 3-(1,2,3-Thiadiazol-4-yl)aniline and Its Analogs
Introduction
In the landscape of modern medicinal chemistry, nitrogen- and sulfur-containing heterocycles are cornerstones in the design of novel therapeutic agents.[1][2] The 1,2,3-thiadiazole ring, in particular, has garnered significant interest due to its versatile chemical reactivity and presence in a range of biologically active compounds.[3][4] When coupled with an aniline moiety, as in 3-(1,2,3-Thiadiazol-4-yl)aniline, the resulting scaffold presents a promising, yet underexplored, platform for drug discovery. Understanding the pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes a compound (ADME)—is a critical step in the journey from a promising molecule to a viable drug candidate.[5]
This guide presents a comparative analysis of the predicted pharmacokinetic profile of this compound against a series of its rationally designed analogs. While direct experimental data for the parent compound is not extensively available in public literature, this document synthesizes established principles from studies on related aniline and thiadiazole derivatives to provide a well-grounded, predictive comparison.[6][7][8] The objective is to offer researchers a framework for understanding the structure-ADME relationships within this chemical class and to provide robust, validated protocols for empirical determination of these crucial parameters.
The analogs selected for this comparative analysis are:
-
Parent Compound: this compound
-
Analog A: 4-Methyl-3-(1,2,3-thiadiazol-4-yl)aniline
-
Analog B: 4-Chloro-3-(1,2,3-thiadiazol-4-yl)aniline
-
Analog C: 4-(5-Phenyl-1,2,3-thiadiazol-4-yl)aniline (a positional isomer analog)
The Scientific Rationale: Structure-Activity Relationships in ADME
The pharmacokinetic behavior of a molecule is intrinsically linked to its physicochemical properties. For the this compound scaffold, key determinants of its ADME profile include:
-
The Aniline Moiety: Aniline and its derivatives are known to undergo extensive metabolism, primarily through N-acetylation and ring hydroxylation mediated by cytochrome P450 enzymes. The nature and position of substituents on the aniline ring can significantly alter the rate and pathways of metabolism, thereby influencing clearance and half-life.[6] For instance, electron-donating groups may enhance oxidative metabolism, while electron-withdrawing groups can sometimes retard it.
-
The 1,2,3-Thiadiazole Ring: This heterocycle contributes to the overall polarity and metabolic stability of the molecule. While generally stable, the thiadiazole ring system is not inert and its metabolic fate can be influenced by adjacent functional groups.[7][9]
-
Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity governs absorption, distribution into tissues, and plasma protein binding. Substituents that increase lipophilicity (e.g., methyl, chloro) are expected to increase the volume of distribution and may enhance absorption, but can also lead to increased metabolic clearance.
Comparative Pharmacokinetic Data (Predictive Analysis)
The following table summarizes the predicted in vivo pharmacokinetic parameters for this compound and its analogs following intravenous and oral administration in a rat model. These values are hypothetical and serve as a predictive guide based on established structure-ADME principles. The subsequent sections detail the experimental protocols required to generate such empirical data.
| Parameter | This compound (Parent) | Analog A (4-Methyl) | Analog B (4-Chloro) | Analog C (Positional Isomer) | Rationale for Prediction |
| Intravenous (IV) Administration (1 mg/kg) | |||||
| CL (mL/min/kg) | 25 | 35 | 20 | 22 | Methyl group (Analog A) provides an additional site for oxidative metabolism, likely increasing clearance. The chloro group (Analog B) can slow metabolism. The positional isomer (Analog C) is predicted to have similar clearance to the parent. |
| Vd (L/kg) | 1.5 | 2.0 | 2.2 | 1.8 | Increased lipophilicity of analogs A and B is expected to increase their distribution into tissues. |
| t½ (h) | 0.7 | 0.65 | 1.3 | 0.9 | Half-life is dependent on both clearance and volume of distribution. The faster clearance of Analog A leads to a shorter half-life despite a larger Vd. The slower clearance of Analog B results in a longer half-life. |
| AUC (ng·h/mL) | 667 | 476 | 833 | 758 | Area under the curve is inversely proportional to clearance. |
| Oral (PO) Administration (10 mg/kg) | |||||
| Cmax (ng/mL) | 450 | 550 | 500 | 480 | Enhanced lipophilicity of Analogs A and B may improve absorption rate and extent. |
| Tmax (h) | 0.5 | 0.5 | 0.75 | 0.5 | Minor variations expected based on solubility and absorption rates. |
| F (%) | 40 | 45 | 42 | 41 | Oral bioavailability is influenced by absorption and first-pass metabolism. The increased metabolism of Analog A may slightly temper the gains from improved absorption. |
Experimental Protocols for Pharmacokinetic Profiling
To empirically validate the predicted data, a series of standardized in vivo and in vitro experiments are necessary. The following protocols represent a self-validating system for a comprehensive pharmacokinetic assessment.[10]
In Vivo Pharmacokinetic Study in Rats
This protocol is designed to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[10][11]
1. Animal Model and Acclimatization:
- Species: Male Sprague-Dawley rats (n=5 per group).
- Acclimatization: Animals are housed for at least 5 days prior to the study under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.[12]
2. Compound Formulation and Administration:
- IV Formulation: The test compound is dissolved in a vehicle suitable for intravenous injection (e.g., 20% Solutol HS 15 in saline) to a final concentration of 0.5 mg/mL.
- PO Formulation: The test compound is suspended in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water) to a final concentration of 2 mg/mL.
- Dosing:
- The IV group receives a single bolus injection via the tail vein at a dose of 1 mg/kg.
- The PO group receives a single dose via oral gavage at 10 mg/kg.
3. Blood Sampling:
- Schedule: Serial blood samples (~100 µL) are collected from the saphenous vein at pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]
- Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA), and plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C). Plasma samples are stored at -80°C until analysis.
4. Bioanalysis by LC-MS/MS:
- Sample Preparation: Plasma samples are subjected to protein precipitation by adding acetonitrile containing an internal standard. After centrifugation, the supernatant is analyzed.
- Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of the parent compound in the plasma samples. A calibration curve with a range covering the expected concentrations is prepared in blank plasma.
5. Pharmacokinetic Data Analysis:
- Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
- Key parameters (CL, Vd, t½, AUC, Cmax, Tmax, F) are calculated.
Diagram of the In Vivo Pharmacokinetic Workflow
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay
This assay helps to predict in vivo clearance by measuring the rate at which a compound is metabolized by liver microsomes.
1. Reagents and Materials:
- Pooled liver microsomes (from the same species as the in vivo study, e.g., rat).
- NADPH regenerating system.
- Test compound and positive control (e.g., a rapidly metabolized compound like verapamil).
- Phosphate buffer (pH 7.4).
2. Incubation Procedure:
- The test compound (at a final concentration of 1 µM) is pre-warmed with liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.
- The reaction is initiated by adding the NADPH regenerating system.
- Aliquots are removed at specific time points (0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding ice-cold acetonitrile.
3. Analysis and Data Interpretation:
- Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
- The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Diagram of Metabolic Stability Determination
Caption: Experimental workflow for in vitro metabolic stability assay.
Conclusion and Future Directions
This guide provides a predictive framework for understanding the pharmacokinetic profile of this compound and its structural analogs. The presented data, while hypothetical, is grounded in established medicinal chemistry principles and highlights the profound impact of minor structural modifications on the ADME properties of a lead compound. The addition of a methyl group is predicted to increase metabolic clearance, whereas a chloro-substituent may slow it down, thereby extending the compound's half-life.
The detailed experimental protocols provided herein offer a clear and robust pathway for the empirical validation of these predictions. For researchers and drug development professionals working with this class of compounds, these protocols serve as a foundational methodology for generating the high-quality pharmacokinetic data necessary for informed decision-making. Future work should focus on executing these studies to build a comprehensive, data-driven understanding of this promising chemical scaffold, ultimately accelerating the journey towards novel therapeutics.
References
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Valic, M., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release. Available at: [Link]
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Valic, M., et al. (2020). Request PDF: Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. ResearchGate. Available at: [Link]
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Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. Admescope. Available at: [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. PPD. Available at: [Link]
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Miura, T., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. Available at: [Link]
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Miura, T., et al. (2021). Request PDF: Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. ResearchGate. Available at: [Link]
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Ahmad, B., et al. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. PMC - NIH. Available at: [Link]
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Ilies, M., et al. (2022). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][5][11][12]triazole and Imidazo[2,1-b][5][10][11]thiadiazole Derivatives. PubMed Central. Available at: [Link]
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de Andrade, M., et al. (2010). In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi. PubMed. Available at: [Link]
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Szałek, E., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available at: [Link]
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Rios-Gutierrez, A., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available at: [Link]
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Haider, S., et al. (2015). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules. Available at: [Link]
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Phcogj.com. (n.d.). Computational and Pharmacokinetic Investigation of Some Heterocyclic Amide Derivatives as Cyclooxygenase Inhibitors. Phcogj.com. Available at: [Link]
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Lawal, M., et al. (2022). Pharmacokinetics properties of the designed derivatives of substituted aryl amine-based triazolopyrimidine. ResearchGate. Available at: [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available at: [Link]
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Patel, P., et al. (2023). The Significance of Heterocycles for Pharmaceuticals and Agrochemicals. ResearchGate. Available at: [Link]
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Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]
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Hayat, F., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]
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Asati, V., et al. (2022). Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. Available at: [Link]
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Purnell, W., et al. (2005). The hemotoxicity of para-substituted aniline analogs in dog and rat erythrocytes: a species comparison. PubMed. Available at: [Link]
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Safety Operating Guide
Safe Disposal of 3-(1,2,3-Thiadiazol-4-yl)aniline: A Guide for Laboratory Professionals
Executive Summary
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(1,2,3-Thiadiazol-4-yl)aniline (CAS No. 878437-57-1). Due to the compound's molecular structure, which combines an aniline moiety with a thiadiazole heterocycle, it must be treated as a hazardous substance. The procedures outlined herein are based on an understanding of the hazards associated with these functional groups, including acute toxicity, potential carcinogenicity, and environmental hazards.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to ensure that disposal practices protect personnel, the wider community, and the environment. Adherence to institutional and regulatory guidelines is paramount.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not widely available, a conservative risk assessment mandates treating it with a high degree of caution based on its constituent chemical groups.
-
Aniline Moiety: The presence of the aniline structure is a primary concern. Aniline itself is classified as toxic upon ingestion, dermal contact, and inhalation.[2] It is a suspected carcinogen and mutagen, and causes damage to organs, particularly the blood, through prolonged or repeated exposure.[2] Aniline and its derivatives are also very toxic to aquatic life with long-lasting effects.[2]
-
Thiadiazole Moiety: This sulfur- and nitrogen-containing heterocycle presents hazards related to combustion byproducts.[3] Thermal decomposition is expected to release toxic and irritating gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[4]
-
Overall Profile: The compound should be presumed to be a hazardous substance, requiring management as regulated hazardous waste.
| Hazard Category | Description | Primary Mitigation Strategy |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation): Presumed based on aniline structure.[2] Serious Eye Damage/Irritation: Likely.[1][2][5] Skin Sensitization/Irritation: Likely.[5][6] Suspected Carcinogenicity/Mutagenicity: Presumed based on aniline structure.[2] Specific Target Organ Toxicity: Potential for blood disorders (methemoglobinemia) and organ damage.[2][4] | Use of appropriate Personal Protective Equipment (PPE); handle only in well-ventilated areas or under a chemical fume hood. |
| Physical Hazards | Combustibility: The material is likely combustible.[4][7] Hazardous Decomposition: Upon combustion, will produce toxic gases like carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[4][8] | Store away from heat, sparks, and open flames. Segregate from strong oxidizing agents. |
| Environmental Hazards | Aquatic Toxicity: Presumed to be very toxic to aquatic life with long-lasting effects.[2] | Prevent release to the environment. Do not dispose of down the drain or in general waste.[1][7] |
Pre-Disposal Safety Operations
Before handling waste, ensure all safety measures are in place.
Required Personal Protective Equipment (PPE)
All handling and disposal operations require strict adherence to PPE protocols to prevent exposure.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. Aniline compounds can cause serious eye damage.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. | Prevents dermal absorption, a primary route of exposure for aniline compounds.[2] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin contact with potential spills or contamination. |
| Respiratory Protection | Not typically required with adequate engineering controls (fume hood). If handling large quantities or generating dust, use a NIOSH-approved respirator. | Protects against inhalation of dust or aerosols. |
Engineering Controls
All waste handling and consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.[9] An eyewash station and safety shower must be readily accessible.[10]
Step-by-Step Disposal Protocol
The guiding principle for disposal is that this compound and all materials contaminated with it must be treated as hazardous waste from the point of generation.
Step 1: Waste Characterization and Segregation
-
Characterize: All waste containing this compound (solid compound, solutions, contaminated labware) must be classified as hazardous waste.
-
Segregate: Keep this waste stream separate from all other waste. Crucially, it must be segregated from incompatible materials, especially strong oxidizing agents and strong acids, with which aniline can react violently.[4]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect unadulterated solid waste, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (weigh boats, paper towels) in a dedicated, durable, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all solutions containing the compound and any solvent rinsates into a designated, sealable, and chemically compatible hazardous waste container (e.g., a high-density polyethylene or glass bottle). Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Sharps Waste: Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.
Step 3: Labeling
-
Immediately label all waste containers with the words "HAZARDOUS WASTE ".
-
The label must include:
-
The full chemical name: "This compound " and any other components in the waste stream.
-
The approximate quantities or concentrations.
-
The relevant hazard characteristics (e.g., Toxic, Environmental Hazard).
-
The date of waste accumulation start.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Decontamination of Empty Containers
-
The original product container is not considered "empty" until it has been properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[10]
-
Collect all rinsate as liquid hazardous waste.[10] This step is critical and non-negotiable.
-
After triple-rinsing, deface or remove the original product label to prevent misuse. The container can then be disposed of according to institutional guidelines for decontaminated glassware or plastic.
Step 5: Temporary Storage and Final Disposal
-
Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[10] Do not attempt to transport or dispose of the waste yourself. Final disposal must be conducted by a licensed hazardous waste management company, typically via high-temperature incineration at a permitted facility.[7][11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Contingency Planning: Spills and Exposures
Immediate and correct response to spills or exposures is critical.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is significant, alert your institution's EHS or emergency response team.
-
Wearing full PPE, cover the spill with a suitable, non-flammable absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[1][4]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Ventilate the area thoroughly.[7]
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]
-
Regulatory Context
In the United States, the disposal of this chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][13] Due to its aniline component, waste containing this compound would likely be classified under EPA hazardous waste codes.
| Waste Code | Description | Relevance |
| U012 | Aniline (Benzeneamine) | While this compound is a derivative, its toxic properties are similar to aniline, making this a relevant classification for disposal purposes. |
| D001 | Ignitability | May apply if the waste is in a solution with a low flash point.[14] |
| D002 | Corrosivity | Unlikely to apply unless mixed with corrosive substances.[14] |
| D003 | Reactivity | Unlikely to apply unless mixed with reactive substances.[14] |
Generators of hazardous waste are legally responsible for its proper management from "cradle to grave." Always consult with your institution's EHS department to ensure full compliance with federal, state, and local regulations.[4]
References
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Penta Chemicals. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet - 4-(1,3,4-Oxadiazol-2-yl)aniline. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Serpe, L., et al. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Retrieved from [Link]
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ISRES Publishing. (n.d.). Thiadiazoles and Their Properties. Retrieved from [Link]
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A Guide to Personal Protective Equipment for Handling 3-(1,2,3-Thiadiazol-4-yl)aniline
This document provides essential safety and handling protocols for 3-(1,2,3-Thiadiazol-4-yl)aniline. As this is a novel chemical entity, specific toxicological and safety data are not available. Therefore, this guidance is rooted in the precautionary principle, treating any substance of unknown toxicity as hazardous.[1] The recommendations herein are derived from a hazard assessment by analogy, carefully considering the known risks associated with its primary structural components: the aromatic amine (aniline) and the thiadiazole heterocyclic ring.
Hazard Assessment by Analogy: Deconstructing the Risk
To establish a robust safety protocol, we must first infer the potential hazards of this compound by examining its constituent chemical groups.
The Aniline Moiety: A High-Hazard Profile
The presence of the aniline functional group immediately classifies this compound as potentially hazardous. Aniline is a well-characterized toxic substance with multiple routes of exposure and severe health effects.
-
Acute Toxicity: Aniline is toxic if swallowed, inhaled, or in contact with skin.[2][3][4][5][6] Its ability to be readily absorbed through the skin is a critical handling consideration.[7]
-
Organ and Systemic Effects: It is known to cause serious eye damage and may trigger allergic skin reactions.[2][3][4] More severe long-term effects include suspected genetic defects, potential carcinogenicity, and damage to organs (specifically the blood) through prolonged or repeated exposure.[3][4][5][6]
-
Environmental Hazard: Aniline is very toxic to aquatic life, necessitating stringent disposal protocols.[3][6]
The following table summarizes the Globally Harmonized System (GHS) classifications for aniline, which we will use as a baseline for our handling precautions.
| Hazard Class | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[3][4][6] |
| Serious Eye Damage | H318: Causes serious eye damage.[3][4][6] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[3][4][6] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects.[3][6] |
| Carcinogenicity | H351: Suspected of causing cancer.[3][6] |
| Specific Target Organ Toxicity (Repeated) | H372: Causes damage to organs through prolonged or repeated exposure.[3][4][6] |
| Hazardous to the Aquatic Environment | H400/H410: Very toxic to aquatic life with long lasting effects.[3][6] |
The Thiadiazole Moiety: A Biologically Active Core
Thiadiazole and its derivatives are common scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[8][9][10] This inherent bioactivity is a clear signal that these compounds can interact with biological systems and must be handled with care. While generally less acutely toxic than aniline, some thiadiazole derivatives are known to cause skin, eye, and respiratory irritation.[11] Certain derivatives have also demonstrated reproductive toxicity in laboratory animals.[12]
Inferred Hazard Profile for this compound
Based on the synthesis of the above information, This compound must be handled as an acutely toxic substance with the following assumed properties:
-
High toxicity via oral, dermal, and inhalation routes.
-
Potential for rapid absorption through the skin.
-
Risk of serious eye damage and skin sensitization.
-
Potential long-term health effects, including carcinogenicity, mutagenicity, and reproductive toxicity.
Core Directive: A Multi-Layered PPE & Safety Protocol
A multi-layered approach, beginning with engineering controls and followed by rigorous personal protective equipment (PPE) protocols, is mandatory.
Caption: PPE Selection Workflow for this compound.
Engineering Controls: Your First Line of Defense
PPE should never be the only barrier between you and a hazardous chemical.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[11][12]
Personal Protective Equipment (PPE): A Head-to-Toe Mandate
-
Body Protection: Wear a chemical-resistant laboratory coat, kept fully buttoned. Ensure cuffs are snug.
-
Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory at all times.[1] When there is any risk of splashing (e.g., transfers, reactions), a full-face shield must be worn over the safety goggles.[1]
-
Hand Protection: Due to the high potential for dermal absorption, hand protection is critical.
-
Double Gloving: Always wear two pairs of gloves. Nitrile or neoprene gloves are recommended for the outer layer as they provide adequate protection against minor splashes.[1]
-
Immediate Replacement: Aniline and related compounds can permeate glove materials.[13][14] Breakthrough times can be short.[14] If the outer glove comes into contact with the compound or a solution, remove both pairs of gloves immediately, wash your hands thoroughly, and don a new set. Never reuse disposable gloves.
-
| Glove Material | Aniline Breakthrough Time | Recommendation |
| Nitrile | Variable, can be short | Suitable for minor splashes; must be changed immediately upon contact. |
| Neoprene | Generally longer than Nitrile | A good alternative for the outer glove. |
| Butyl Rubber | Good resistance | Recommended for situations with higher splash potential or for spill cleanup. |
This data is generalized from studies on aniline. Always check manufacturer-specific glove compatibility charts.
PPE Donning and Doffing Sequence
Cross-contamination often occurs during the removal of PPE. Follow this sequence rigorously.
Caption: Proper sequence for donning and doffing PPE.
Operational and Disposal Plans
Prudent Handling Procedures
-
Minimize Quantities: Plan experiments to use the smallest practical amount of the material.[15]
-
Work Surface: Line the work surface inside the fume hood with a plastic-backed absorbent pad to contain minor spills.[16]
-
Transport: When moving the compound outside the laboratory, always use sealed, clearly labeled primary containers placed inside a non-breakable, secondary container.[1][16]
Emergency & Spill Response
-
Skin Exposure: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5]
-
Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Carefully collect the contaminated material and place it in a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EH&S) department immediately.
Chemical Waste Disposal
All materials contaminated with this compound are to be treated as hazardous waste. Disposal into sanitary sewers or regular trash is strictly prohibited.[11]
Caption: Waste Disposal Workflow for this compound.
-
Waste Segregation: Collect solid waste (gloves, absorbent pads, weigh paper) and liquid waste (reaction mixtures, solvent rinses) in separate, designated hazardous waste containers.[11]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic").
-
Storage: Keep waste containers sealed when not in use and store them in a designated satellite accumulation area away from incompatible materials.[11][17]
-
Final Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[11]
References
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- Aniline - SAFETY D
- Safety D
- Safety Data Sheet: Aniline. Global Safety Management, Inc.
- Working with Chemicals.
- Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- SAFETY D
- Hazard Assessment Test Kit, Arom
- SAFETY DATA SHEET: 1,3,4-Thiadiazole-2(3H)-thione. Fisher Scientific.
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- Novel Chemicals with Unknown Hazards SOP. Rensselaer Polytechnic Institute.
- Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol. Benchchem.
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, PMC.
- What are the Health and Safety Guidelines for Using Amines?.
- Example SOP for Novel Compounds in Animals. University of Florida EH&S.
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives.
- Management of Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
